2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-12(2)13(9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEJTILFXONHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] This nitrogen-bridged fused ring system is a cornerstone in the architecture of numerous clinically significant pharmaceuticals, including the anxiolytic alpidem and the hypnotic agent zolpidem.[2][3][4][5][6] Its broad spectrum of biological activities, encompassing anticancer, anti-inflammatory, antiviral, and antitubercular properties, establishes it as a "privileged scaffold" in drug discovery.[2][3][4][6][7][8] The unique electronic properties of this moiety also lend themselves to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[1][9]
This guide provides an in-depth technical overview of the synthesis of a specific, high-value derivative: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a versatile intermediate, with the carbaldehyde group at the 3-position serving as a reactive handle for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[10] We will explore the primary synthetic strategies for the imidazo[1,2-a]pyridine core and provide a detailed, field-proven protocol for the synthesis and characterization of the target compound.
Strategic Approaches to the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine skeleton can be achieved through several elegant synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Classical Condensation Reactions: One of the most traditional and straightforward methods involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][11] This approach is robust and allows for the synthesis of a wide array of 2-substituted imidazo[1,2-a]pyridines.
-
Multicomponent Reactions (MCRs): For the efficient, one-pot synthesis of more complex, polysubstituted imidazo[1,2-a]pyridines, multicomponent reactions are the strategy of choice.[1][4] The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, is a particularly powerful tool for generating 2,3-disubstituted imidazo[1,2-a]pyridines with high atom economy.[1][9][12][13][14][15]
-
Modern C-H Functionalization Approaches: Recent advances in organic synthesis have led to the development of copper-catalyzed aerobic oxidative cyclization reactions, which allow for the construction of the imidazo[1,2-a]pyridine core via C-H functionalization, offering a more environmentally benign alternative.[11][16]
For the synthesis of our target molecule, this compound, a two-step approach is often the most practical. This involves the initial synthesis of the 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the 3-position.
Synthesis of the Precursor: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine
The precursor molecule can be synthesized via a classical condensation reaction between 2-aminopyridine and 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one.
Reaction Workflow
Caption: Workflow for the synthesis of the precursor molecule.
Detailed Protocol: Vilsmeier-Haack Formylation for the Synthesis of this compound
The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this case, it allows for the regioselective introduction of a carbaldehyde group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring.[10]
Reaction Mechanism
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the electron-rich imidazo[1,2-a]pyridine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Procedure
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine | 222.29 | 10.0 | 2.22 g |
| Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Phosphoryl chloride (POCl₃) | 153.33 | 11.0 | 1.0 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine (10.0 mmol, 2.22 g) in anhydrous dimethylformamide (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0 °C in an ice bath.
-
Addition of Vilsmeier Reagent: Slowly add phosphoryl chloride (11.0 mmol, 1.0 mL) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and maintain this temperature for 5 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl and imidazopyridine rings, a downfield singlet for the aldehydic proton (typically around 10 ppm), and singlets for the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to all carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₆H₁₄N₂O, M.Wt: 250.29 g/mol ).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.
Applications in Drug Discovery and Development
The synthesized this compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality allows for a variety of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Condensation Reactions: With various nucleophiles to generate a wide range of heterocyclic and acyclic derivatives.
These transformations enable the rapid generation of compound libraries for screening against various biological targets, accelerating the drug discovery process.
Conclusion
The synthesis of this compound is a key step in the exploration of the chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The Vilsmeier-Haack formylation provides a reliable and efficient method for the preparation of this versatile intermediate. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the necessary characterization data to aid researchers in the successful synthesis and application of this important compound in their drug discovery and development endeavors.
References
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. (URL: [Link])
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: [Link])
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. (URL: [Link])
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Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. (URL: [Link])
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Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. (URL: [Link])
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Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. (URL: [Link])
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Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. (URL: [Link])
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Ugi Four-Component Reactions Using Alternative Reactants. MDPI. (URL: [Link])
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. (URL: [Link])
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (URL: [Link])
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Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC - NIH. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC - NIH. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. (URL: [Link])
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. (URL: [Link])
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (URL: [Link])
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. (URL: [Link])
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. (URL: [Link])
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: [Link])
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881040-54-6), a key heterocyclic building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous clinically significant agents.[1][2] This document consolidates available data on the synthesis, molecular structure, and spectroscopic characterization of the title compound. While specific experimental data for this particular derivative is limited in public literature, this guide synthesizes information from closely related analogs to provide researchers with a robust framework for its handling, characterization, and application. Methodologies for synthesis and characterization are detailed, underpinned by the established chemistry of the imidazo[1,2-a]pyridine class.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle of considerable interest due to its wide range of pharmacological activities.[3] Derivatives of this scaffold have demonstrated antiviral, antibacterial, anti-inflammatory, and anticancer properties.[4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, highlighting its therapeutic relevance.[1]
The title compound, this compound, is a valuable synthetic intermediate. The aldehyde functional group at the 3-position serves as a versatile handle for a variety of chemical transformations, including condensations, nucleophilic additions, and oxidations, allowing for the construction of diverse molecular libraries for high-throughput screening.[5] Its primary application lies in the design and synthesis of novel bioactive molecules for drug discovery.[5]
Molecular Structure and Core Physicochemical Descriptors
The fundamental properties of this compound are summarized below. These descriptors are crucial for its application in synthetic chemistry and for understanding its potential behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 881040-54-6 | [5] |
| Molecular Formula | C₁₆H₁₄N₂O | [5] |
| Molecular Weight | 250.29 g/mol | [5] |
| InChI Key | FKEJTILFXONHSM-UHFFFAOYSA-N | [5] |
The structure consists of a planar imidazo[1,2-a]pyridine core. The 2,5-dimethylphenyl substituent at the 2-position is expected to have a significant dihedral angle relative to the core due to steric hindrance, a common feature in related crystal structures. For instance, the dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings in 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is 28.61°.[6][7]
Caption: Core Identifiers for the Title Compound.
Synthesis and Purification
The most common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes is the Vilsmeier-Haack formylation.[5][6] This reaction introduces the formyl (aldehyde) group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring.
General Synthetic Workflow
The synthesis is typically a two-step process starting from a substituted 2-aminopyridine.
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Spectroscopic and Structural Elucidation of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 881040-54-6), a key building block in contemporary medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged" structure, appearing in numerous clinically significant agents.[1] A thorough understanding of the spectroscopic signature of this aldehyde derivative is paramount for researchers engaged in the synthesis of novel therapeutic candidates. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a holistic characterization of the molecule. Methodologies for data acquisition and interpretation are detailed, offering a field-proven framework for scientists in drug discovery and development.
Introduction: A Privileged Scaffold in Drug Discovery
This compound is a versatile intermediate belonging to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds.[2] This scaffold is of significant interest due to its prevalence in a range of biologically active molecules, demonstrating analgesic, anticancer, and anxiolytic properties.[2][3] The aldehyde functionality at the 3-position serves as a crucial synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through various chemical transformations.[2]
The unambiguous structural confirmation of this intermediate is a critical first step in any synthetic campaign. Spectroscopic analysis provides a non-destructive and highly informative means of achieving this. This guide will dissect the characteristic spectroscopic features of the title compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, MS, and IR data.
| Compound Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 881040-54-6 |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected proton (¹H) and carbon (¹³C) NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.1 - 9.9 | s | - | 1H | H-aldehyde |
| ~9.0 - 8.8 | d | ~7.0 | 1H | H5 (imidazo[1,2-a]pyridine) |
| ~7.8 - 7.6 | d | ~9.0 | 1H | H8 (imidazo[1,2-a]pyridine) |
| ~7.5 - 7.3 | m | - | 2H | H7 (imidazo[1,2-a]pyridine), H-aromatic (dimethylphenyl) |
| ~7.3 - 7.1 | m | - | 2H | H-aromatic (dimethylphenyl) |
| ~7.1 - 6.9 | t | ~7.0 | 1H | H6 (imidazo[1,2-a]pyridine) |
| ~2.4 | s | - | 3H | CH₃ (dimethylphenyl) |
| ~2.2 | s | - | 3H | CH₃ (dimethylphenyl) |
Interpretation and Rationale:
-
Aldehyde Proton: The aldehyde proton is expected to be the most deshielded signal in the spectrum, appearing as a sharp singlet in the range of δ 9.8–10.2 ppm due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[2]
-
Imidazo[1,2-a]pyridine Core: The protons on the pyridine ring of the fused system (H5, H6, H7, H8) typically appear in the aromatic region. H5 is often the most downfield of these due to its proximity to the imidazole nitrogen, appearing as a doublet. H8 is also a downfield doublet, while H6 and H7 are typically triplets or multiplets in the more shielded part of the aromatic region.
-
2,5-Dimethylphenyl Group: The three aromatic protons of the dimethylphenyl substituent will appear as multiplets in the range of δ 6.8–7.5 ppm.[2] The two methyl groups will be sharp singlets, likely at slightly different chemical shifts due to their different positions on the phenyl ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals and determine the chemical shifts, multiplicities, and coupling constants.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 180 | C=O (aldehyde) |
| ~150 - 140 | C2, C8a (imidazo[1,2-a]pyridine) |
| ~140 - 130 | Quaternary carbons (dimethylphenyl) |
| ~130 - 120 | Aromatic CH carbons |
| ~120 - 110 | C3, C5, C6, C7, C8 (imidazo[1,2-a]pyridine) |
| ~21 | CH₃ |
| ~19 | CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield.
-
Aromatic and Heteroaromatic Carbons: The remaining sp² hybridized carbons appear in the typical aromatic region (δ 110-150 ppm). The carbons directly attached to nitrogen atoms (C2, C8a) are generally more downfield.
-
Aliphatic Carbons: The two methyl carbons are the most shielded, appearing upfield around δ 20 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The CDCl₃ solvent signal (δ ~77.16 ppm) can be used for calibration.
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI-TOF) | Calculated Exact Mass ([M+H]⁺) | 251.1179 for C₁₆H₁₅N₂O⁺ |
| Observed m/z | ~251.118 | |
| Low-Resolution MS | Molecular Ion ([M]⁺) | 250 |
| Key Fragments | m/z 222 ([M-CO]⁺), m/z 235 ([M-CH₃]⁺) |
Interpretation and Rationale:
-
Molecular Ion: Electrospray ionization (ESI) will likely produce the protonated molecule [M+H]⁺ as the base peak. The exact mass measurement should be within 5 ppm of the calculated value to confirm the elemental formula.
-
Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), characteristic fragmentation patterns would be expected. A primary loss would be the neutral CO molecule from the aldehyde group (a loss of 28 Da), leading to a fragment at m/z 222. Loss of a methyl radical (a loss of 15 Da) is also a plausible fragmentation pathway.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Determine the m/z of the most abundant ions and compare the experimental exact mass of the [M+H]⁺ ion with the calculated value.
Caption: Workflow for High-Resolution Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Absorption Data
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium-Weak | C-H stretch (aliphatic, CH₃) |
| ~2850 - 2750 | Weak | C-H stretch (aldehyde, Fermi doublet) |
| ~1700 - 1680 | Strong | C=O stretch (aldehyde, conjugated) |
| ~1630 - 1450 | Strong-Medium | C=C and C=N stretches (aromatic/heteroaromatic rings) |
| ~1400 - 1200 | Medium | In-plane C-H bending |
| Below 900 | Strong-Medium | Out-of-plane C-H bending |
Interpretation and Rationale:
-
Carbonyl Stretch: The most characteristic peak will be the strong C=O stretching vibration of the aldehyde. Its position, slightly lower than a typical aliphatic aldehyde, is due to conjugation with the imidazo[1,2-a]pyridine ring system.
-
C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹). A pair of weak bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) is characteristic of the aldehyde C-H stretch and is a key diagnostic feature.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals corresponding to various bending and stretching vibrations, which are unique to the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, clamp the sample onto the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Synthesis Overview: The Vilsmeier-Haack Reaction
The title compound is commonly synthesized via the Vilsmeier-Haack formylation of the corresponding 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine precursor. This reaction introduces an aldehyde group onto an electron-rich aromatic ring.[5]
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A Technical Guide to the Spectroscopic Elucidation of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth analytical framework for the structural characterization of a specific derivative, 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. We will explore the essential synthetic methodology and delve into a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. The protocols and analyses presented herein are designed to offer researchers, scientists, and drug development professionals a robust, self-validating system for confirming the identity, purity, and structural integrity of this and related compounds, ensuring the highest degree of scientific rigor in their research endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The fused bicyclic 5-6 heterocyclic system of imidazo[1,2-a]pyridine is a structural motif of immense interest in pharmaceutical sciences.[3] Its derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] The precise biological function is often dictated by the substitution pattern on the core structure. Therefore, the unambiguous characterization of newly synthesized derivatives is a critical step in the drug discovery pipeline.
This whitepaper focuses on this compound, a molecule featuring a substituted aryl group at the C2 position and a reactive carbaldehyde group at the C3 position. The C3-carbaldehyde is a versatile synthetic handle, allowing for further molecular elaboration to explore structure-activity relationships (SAR).[6] Accurate structural confirmation via modern spectroscopic techniques is paramount. This guide explains the causality behind the experimental choices and provides a logical framework for interpreting the resulting data.
Synthesis and Sample Preparation
The synthesis of the title compound is logically approached in two primary stages: the construction of the core imidazo[1,2-a]pyridine scaffold, followed by formylation at the C3 position.
The imidazo[1,2-a]pyridine core is efficiently synthesized via the condensation of a 2-aminopyridine with an α-haloketone.[7][8]
Experimental Protocol:
-
Step 1: α-Bromination of Ketone. To a solution of 1-(2,5-dimethylphenyl)ethan-1-one in a suitable solvent such as diethyl ether or chloroform, add an equimolar amount of bromine (Br₂) dropwise at 0 °C. Allow the reaction to stir until the color of the bromine disappears.
-
Step 2: Condensation Reaction. In a separate flask, dissolve 2-aminopyridine in ethanol. Add the crude 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one from Step 1 to this solution.
-
Step 3: Cyclization. Reflux the reaction mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification. After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the precursor, 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine.
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The imidazo[1,2-a]pyridine ring is sufficiently activated to undergo electrophilic substitution at the C3 position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11][12]
Experimental Protocol:
-
Step 1: Reagent Preparation. In a flask cooled to 0 °C (ice bath), add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) dropwise with stirring. Allow the mixture to stir for 15-20 minutes to form the Vilsmeier reagent.
-
Step 2: Formylation. Add the 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine precursor portionwise to the prepared Vilsmeier reagent at 0 °C.
-
Step 3: Reaction. After the addition is complete, remove the ice bath and heat the mixture to 90-100 °C for 1-2 hours.[13]
-
Step 4: Hydrolysis and Work-up. Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is basic.[13]
-
Step 5: Extraction and Purification. Extract the aqueous mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford this compound as a solid.[13]
Caption: Vilsmeier-Haack Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR provide definitive structural information.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Methodology: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed using a spectrometer operating at a frequency of 400 MHz or higher.
Expected Spectrum Analysis & Interpretation:
-
Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in the δ 9.9-10.1 ppm region.[14] The absence of adjacent protons results in a singlet multiplicity.
-
Imidazo[1,2-a]pyridine Protons:
-
H-5: This proton is typically the most downfield of the pyridine ring protons, appearing as a doublet around δ 9.2-9.6 ppm due to coupling with H-6.[14]
-
H-8: The H-8 proton is also significantly deshielded and is expected to resonate as a doublet around δ 7.6-7.8 ppm.[15]
-
H-7 and H-6: These protons appear in the more shielded region of the aromatic spectrum, typically as multiplets (triplet or doublet of doublets) between δ 6.8-7.5 ppm.[15][16]
-
-
2,5-Dimethylphenyl Protons: The three protons on this ring will appear in the aromatic region (δ 7.1-7.5 ppm). Their specific shifts and multiplicities will depend on their relative positions, but they are expected to show characteristic coupling patterns.
-
Methyl Protons (-CH₃): The two methyl groups on the phenyl ring are chemically distinct and will appear as two sharp singlets in the aliphatic region, typically between δ 2.1-2.4 ppm.[14]
Caption: Proposed ESI-MS Fragmentation Pathway.
Conclusion
The structural characterization of this compound is unequivocally achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H NMR confirms the presence and connectivity of all protons, with the aldehyde proton at ~10.0 ppm serving as a key diagnostic signal. ¹³C NMR validates the complete carbon skeleton, highlighted by the downfield carbonyl signal near 180 ppm. Finally, high-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion, while fragmentation patterns provide further structural corroboration. This comprehensive analytical workflow provides the high-fidelity data required for advancing drug discovery and development programs.
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Jia, Y., Liu, Y., Wang, C., & Zhu, Z. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]
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Al-Suhaimi, K. S., El-kalyoubi, S. A., Al-Ghamdi, M. A., Al-Zahrani, D. A., Al-Faifi, Z. E., & El-Gazzar, A. A. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Saudi Journal of Biological Sciences, 29(4), 2185-2193. Available at: [Link]
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Muthusamy, S., & Gnanaprakasam, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36341-36352. Available at: [Link]
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Kumar, S., Sharma, A., & Kumar, R. (2019). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Medicinal Chemistry Communications, 10(1), 113-123. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3436. Available at: [Link]
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Santaniello, S. B., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 369-372. Available at: [Link]
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Patil, P. S., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4118-4125. Available at: [Link]
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Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available at: [Link]
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Mamyrbekova-Beke, Z. A., et al. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28062-28087. Available at: [Link]
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Pérez-Picaso, L., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. Available at: [Link]
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Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dusek, M., & Fejfarova, K. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o927. Available at: [Link]
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Pérez-Picaso, L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(20), 7057. Available at: [Link]
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S. Adimurthy. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Anaflous, A., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o927. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Motevalli, K., Yaghoubi, Z., & Mirzazadeh, R. (2012). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. E-Journal of Chemistry, 9(3), 1047-1052. Available at: [Link]
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Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Available at: [Link]
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Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers, 8(15), 4215-4235. Available at: [Link]
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Ghosh, A., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(10), 8568-8580. Available at: [Link]
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Sharma, S., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Journal of the Chinese Chemical Society, 66(6), 616-626. Available at: [Link]
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Sharma, V., & Kumar, V. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 15(8), 736-766. Available at: [Link]
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An In-depth Technical Guide to Omipalisib (GSK2126458), a Potent Dual PI3K/mTOR Inhibitor
A Note on Chemical Identification: While this guide focuses on the well-characterized dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Omipalisib (also known as GSK2126458), it is important to note a discrepancy in the public domain regarding its CAS number. While some sources associate CAS number 881040-54-6 with a different chemical entity, 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, the extensive body of research in oncology and other therapeutic areas overwhelmingly links the development and investigation of Omipalisib to the CAS number 1086062-66-9.[1][2][3] This guide will proceed with the technical data related to Omipalisib (GSK2126458).
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[7][8][9] Omipalisib (GSK2126458) has emerged as a highly potent, orally bioavailable small-molecule inhibitor that dually targets both PI3K and mTOR kinases, offering a comprehensive blockade of this crucial signaling axis.[1][7][8][10] Developed by GlaxoSmithKline, Omipalisib has been the subject of extensive preclinical and clinical investigation for the treatment of solid tumors, lymphomas, and idiopathic pulmonary fibrosis.[1]
This technical guide provides a comprehensive overview of Omipalisib, detailing its chemical properties, mechanism of action, pharmacological profile, and key experimental protocols for its use in a research setting.
Chemical and Physical Properties
Omipalisib is a pyridylsulfonamide derivative with the following chemical identity:
| Property | Value |
| IUPAC Name | 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide[1][7][8][10] |
| Synonyms | GSK2126458, GSK458[1][2][3] |
| CAS Number | 1086062-66-9[1][2][3] |
| Molecular Formula | C₂₅H₁₇F₂N₅O₃S[1][3] |
| Molecular Weight | 505.5 g/mol [2][3] |
| Appearance | Solid |
| Solubility | Soluble in DMSO[3] |
Mechanism of Action and Biological Targets
Omipalisib exerts its therapeutic effects through the potent and selective inhibition of Class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2).[2][3][11]
Dual Inhibition of PI3K and mTOR
The PI3K/AKT/mTOR pathway is a central regulator of cellular signaling. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the activation of mTOR.
mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization.
Omipalisib's dual-inhibitory action provides a more complete shutdown of the pathway compared to inhibitors that target either PI3K or mTOR alone. This can potentially overcome resistance mechanisms that may arise from feedback loops within the pathway.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.
Potency and Selectivity
Omipalisib is a highly potent inhibitor with Ki values in the picomolar range for PI3K isoforms and nanomolar range for mTORC1/2.[2][3][11]
| Target | Ki (nM) |
| p110α | 0.019[2][3][11] |
| p110β | 0.13[2][3][11] |
| p110δ | 0.024[2][3][11] |
| p110γ | 0.06[2][3][11] |
| mTORC1 | 0.18[2][3][11] |
| mTORC2 | 0.3[2][3][11] |
Omipalisib also potently inhibits common activating mutants of p110α found in human cancers, such as E542K, E545K, and H1047R, with Ki values of 8-9 pM.[2][11]
Pharmacological Profile
Pharmacodynamics
In vitro, Omipalisib treatment leads to a significant reduction in the phosphorylation of AKT at Ser473 (a downstream target of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).[2][11] This demonstrates effective target engagement within cellular systems. The IC50 for the inhibition of pAKT in the HCC1954 breast carcinoma cell line is 2 nM.[1]
Pharmacokinetics
Preclinical studies in mice, rats, dogs, and monkeys have shown that Omipalisib has good oral bioavailability and low blood clearance.[2] In a first-in-human Phase I study, pharmacokinetic analyses in patients with advanced solid tumors demonstrated that twice-daily dosing increased the duration of drug exposure above the target level.[12]
In Vitro and In Vivo Activity
Omipalisib has demonstrated broad anti-proliferative activity across a large panel of human tumor cell lines, primarily by inducing G1-phase cell cycle arrest rather than apoptosis.[1][2][11] In vivo, Omipalisib has shown dose-dependent anti-tumor activity in various tumor xenograft models.[1][7] For instance, in a BT474 human tumor xenograft model, Omipalisib treatment resulted in dose-dependent tumor growth inhibition.[2]
Clinical Development
Omipalisib has undergone Phase I clinical trials for the treatment of advanced solid tumors and lymphoma.[1][7][12] A Phase I study in patients with advanced solid malignancies established a maximum tolerated dose (MTD) of 2.5 mg once daily, with diarrhea and skin rash being the most common treatment-related adverse events.[12] Durable objective responses were observed in several tumor types, including sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.[12] Interestingly, responses were not correlated with the presence of PIK3CA mutations.[12]
The compound has also been investigated for the treatment of idiopathic pulmonary fibrosis in a Phase I trial.[1][13]
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Omipalisib against PI3K or mTOR in a cell-free system.
Materials:
-
Recombinant human PI3K or mTOR enzyme
-
Substrate (e.g., PIP2 for PI3K)
-
ATP
-
Omipalisib (GSK2126458)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of Omipalisib in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant enzyme, and the diluted Omipalisib or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for an in vitro kinase assay to determine IC50.
Western Blot Analysis of pAKT and pS6
This protocol describes the detection of phosphorylated AKT and S6 ribosomal protein in cell lysates to assess the in-cell activity of Omipalisib.
Materials:
-
Cancer cell line (e.g., BT474, HCC1954)
-
Cell culture medium and supplements
-
Omipalisib (GSK2126458)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-AKT, anti-pS6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Omipalisib or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
Omipalisib (GSK2126458) is a potent and selective dual inhibitor of PI3K and mTOR, representing a significant therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. Its favorable pharmacokinetic profile and demonstrated clinical activity underscore its potential in oncology. Further research, particularly in identifying predictive biomarkers of response and exploring combination therapies, will be crucial in optimizing the clinical utility of this compound.
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GSK 2126458, Omipalisib, PI3K/mTOR inhibitor | New Drug Approvals. (2015, March 17). Retrieved from [Link]
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Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. Retrieved from [Link]
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Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed. Retrieved from [Link]
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The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. PMC - NIH. Retrieved from [Link]
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Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932–1939. Retrieved from [Link]
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Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. Retrieved from [Link]
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Solubility Profiling of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Organic Solvents: A Methodological and Theoretical Guide
An In-Depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] The specific analogue, 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, represents a novel chemical entity whose progression through the drug discovery pipeline is critically dependent on its physicochemical properties. Among these, solubility is a paramount parameter that influences everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[3] This guide provides a comprehensive framework for understanding and determining the solubility of this compound in relevant organic solvents. It moves beyond a simple listing of data to establish a foundation in the theoretical principles of solubility, details rigorous, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and contextualizes the application of this critical data in a drug development setting.
Introduction: The Imperative of Solubility
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a gatekeeper of success.[4]
1.1 Molecular Profile: this compound
The target molecule is a complex heterocyclic system. Its key structural features include:
-
Imidazo[1,2-a]pyridine Core: A fused, aromatic, nitrogen-containing heterocyclic system. This core is largely planar and possesses both hydrogen bond acceptors (the nitrogen atoms) and a capacity for π-π stacking interactions.
-
2,5-Dimethylphenyl Group: A bulky, non-polar (lipophilic) substituent at the 2-position. This group significantly increases the molecule's hydrocarbon character.
-
Carbaldehyde Group: A polar aldehyde functional group at the 3-position. This group can act as a hydrogen bond acceptor.
The interplay between the polar heterocyclic core and aldehyde group, and the non-polar dimethylphenyl substituent, creates a molecule with a complex polarity profile, making its solubility behavior non-trivial to predict.
1.2 Why Organic Solvent Solubility Matters
While aqueous solubility is paramount for bioavailability, solubility in organic solvents is crucial for:
-
Synthesis and Purification: Reaction kinetics and product isolation/purification strategies like crystallization depend on differential solubility in various organic media.[5]
-
Analytical Characterization: Preparation of stock solutions for analytical techniques (HPLC, NMR, MS) requires suitable organic solvents.
-
Preclinical Formulation: Early-stage toxicology and efficacy studies often require formulating the compound in non-aqueous vehicles or co-solvent systems.
-
Polymorph and Salt Screening: The choice of solvent can dictate the resulting crystal form (polymorph) or salt, which can have profound effects on stability and dissolution.[6]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]
2.1 "Like Dissolves Like": A Molecular Interaction Perspective
This age-old adage remains the cornerstone of solubility prediction.[7] It implies that a solute will dissolve best in a solvent that shares similar intermolecular forces.
-
Polar Solvents (e.g., Ethanol, Methanol, Acetonitrile): These solvents have significant dipole moments and/or can engage in hydrogen bonding. They are effective at solvating polar functional groups. The nitrogen atoms of the imidazo[1,2-a]pyridine core and the oxygen of the carbaldehyde group will interact favorably with polar protic solvents (like ethanol) and polar aprotic solvents (like acetonitrile).
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents are characterized by weak van der Waals forces (London dispersion forces). They are effective at solvating non-polar moieties. The 2,5-dimethylphenyl group will be well-solvated by these types of solvents.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Tetrahydrofuran): These solvents offer a balance of properties and can often solvate molecules with mixed polarity.
2.2 Predicting the Behavior of the Target Compound
Based on its structure, we can anticipate the following trends:
-
High Solubility is expected in solvents that can effectively solvate both the aromatic heterocyclic system and the lipophilic phenyl ring, such as chlorinated solvents (DCM) or ethers (THF).
-
Moderate Solubility is likely in polar aprotic solvents like acetone or ethyl acetate, where the polar groups can interact but the large non-polar part is less favorably solvated.[8]
-
Moderate Solubility may also be found in polar protic solvents like ethanol, especially upon heating, which provides the energy to overcome the crystal lattice forces.[9]
-
Low Solubility is predicted in highly non-polar aliphatic solvents like hexane, which cannot effectively interact with the polar heterocyclic core. Conversely, very polar solvents like water are unlikely to be effective due to the large, non-polar dimethylphenyl group.
The dielectric constant (ε) of a solvent can be a useful, albeit simplified, predictor: solvents with a high ε are better suited for dissolving polar and ionic substances, while those with a low ε are better for non-polar compounds.[10]
Experimental Determination of Solubility: Protocols and Workflows
A clear distinction must be made between two types of solubility measurements: thermodynamic and kinetic.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is determined by allowing excess solid to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[11][12] This value is critical for late-stage development and formulation.
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO). The incubation times are short, and the result can be influenced by the rate of precipitation and the potential formation of metastable amorphous material, often leading to an overestimation of the true solubility.[3][13] It is primarily used for high-throughput screening in early discovery.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is the gold standard for determining equilibrium solubility.[11][14] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that equilibrium has been reached with a saturated solution.
Methodology:
-
Preparation: Add an excess amount of the solid this compound (e.g., 2-5 mg) to a known volume of the selected organic solvent (e.g., 1 mL) in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, filter the supernatant through a solvent-compatible filter (e.g., 0.22 µm PTFE) or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to separate the saturated solution from the undissolved solid.
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent.
-
Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[15]
-
Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: High-Throughput Kinetic Solubility via Nephelometry
This method uses light scattering to detect the formation of precipitate and is ideal for rapidly screening many solvents or analogues in early discovery.[16][17]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the organic solvents (a typical final DMSO concentration is 1-2%). This sudden change in solvent environment induces precipitation if the kinetic solubility limit is exceeded.
-
Incubation: Shake the plate briefly (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Place the microplate in a laser nephelometer. The instrument measures the intensity of light scattered by the suspended particles (precipitate) in each well.
-
Data Analysis: The scattered light intensity is plotted against the compound concentration. The concentration at which the signal rises sharply above the background is defined as the kinetic solubility.
Caption: Workflow for High-Throughput Kinetic Solubility.
Expected Solubility Profile and Data Presentation
While specific experimental data for this compound is not publicly available, a predicted profile can be constructed based on the theoretical principles discussed. This data should always be presented in a clear, tabular format for easy comparison.
Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Rationale / Expected Interactions |
| Polar Protic | Ethanol | 24.5 | 1 - 5 | H-bonding with N/O atoms; moderate solvation of non-polar part. |
| Methanol | 32.7 | 0.5 - 2 | More polar than ethanol, less effective for the large non-polar group. | |
| Polar Aprotic | Acetonitrile | 37.5 | 5 - 15 | Dipole-dipole interactions with heterocyclic core. |
| Tetrahydrofuran (THF) | 7.6 | > 50 | Balances polarity and non-polarity; effective for both ends of the molecule. | |
| Dichloromethane (DCM) | 9.1 | > 50 | Good solvation for both aromatic and lipophilic parts. | |
| Acetone | 20.7 | 10 - 25 | Good dipole interactions; effective general-purpose solvent. | |
| Non-polar | Toluene | 2.4 | 5 - 15 | π-π stacking with aromatic rings; good for non-polar part. |
| n-Hexane | 1.9 | < 0.1 | Poor interaction with polar heterocyclic core and aldehyde. |
Note: The values presented in this table are illustrative predictions and must be confirmed by experimental measurement following the protocols outlined in Section 3.0.
Application of Solubility Data in Preclinical Development
The acquisition of solubility data is not an academic exercise; it directly informs critical decisions in the drug development process, which is governed by a comprehensive control strategy.[18][19]
-
Guiding Medicinal Chemistry: If solubility is low across most solvents (<1 mg/mL), it signals a potential liability. Medicinal chemists can use this information to guide the next round of synthesis, perhaps by introducing more polar groups or breaking up the planarity of the molecule to reduce crystal lattice energy.
-
Informing Formulation Development: For in vivo studies, the solubility data dictates the choice of vehicle. If the compound is highly soluble in a biocompatible solvent like ethanol or a mixture of solvents, it simplifies the formulation process. Poor solubility may necessitate more complex approaches like amorphous solid dispersions.
-
Process Chemistry and Scale-Up: Selecting an appropriate crystallization solvent is key to achieving high purity and yield on a large scale.[20] The solubility data, especially at different temperatures, is essential for designing robust crystallization processes.
Conclusion
Determining the solubility of a novel compound like this compound is a foundational step in its evaluation as a potential drug candidate. This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate high-quality, reliable solubility data. By distinguishing between thermodynamic and kinetic solubility and employing robust methods like the shake-flask technique, scientists can make informed decisions that accelerate the journey from discovery to development. The principles and methodologies described herein are not only applicable to the target compound but also serve as a comprehensive framework for solubility assessment of other new chemical entities.
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"preliminary biological screening of novel imidazo[1,2-a]pyridine derivatives"
Conclusion for IMP-001: Based on this primary screen, IMP-001 is a dual-activity hit, showing strong potential as both an anticancer and antimicrobial agent. It would be prioritized for Tier 2 confirmatory assays, such as apoptosis and cell cycle analysis for its anticancer properties, and testing against drug-resistant bacterial strains for its antimicrobial profile. [13]
Concluding Remarks for the Senior Scientist
This structured, parallel screening approach provides an efficient and logical path for the preliminary evaluation of novel imidazo[1,2-a]pyridine derivatives. By employing well-validated, high-throughput in vitro assays, researchers can rapidly identify promising hits across multiple therapeutic areas. The key to a successful screening campaign lies not just in the execution of protocols but in the strategic design of the workflow and the rigorous interpretation of data, complete with appropriate controls. This ensures that resources are focused on compounds with the highest potential to become next-generation therapeutics.
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An In-Depth Technical Guide to the in silico Bioactivity Prediction of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Foreword
In the contemporary landscape of drug discovery, the reliance on purely empirical, trial-and-error methodologies is becoming increasingly untenable. The prohibitive costs and extended timelines associated with traditional drug development pipelines necessitate the adoption of more predictive, data-driven approaches. In silico techniques, which leverage computational power to model, simulate, and predict the biological behavior of molecules, have emerged as an indispensable component of this new paradigm. This guide is intended for researchers, medicinal chemists, and drug development professionals who are looking to apply these powerful computational tools to the exploration of novel chemical entities.
We will embark on a comprehensive exploration of the potential bioactivity of a specific molecule: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and exhibiting diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. Our focus will be on a systematic in silico workflow, commencing with the identification of potential protein targets, followed by a detailed examination of the molecule's binding interactions through molecular docking, and culminating in an assessment of its drug-like properties via ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
This document is not merely a collection of protocols; it is a narrative of scientific inquiry, where each computational experiment is a deliberate step towards unraveling the therapeutic potential of our target molecule. We will delve into the causality behind our methodological choices, ensuring that each step is not only clearly described but also scientifically justified. It is my hope that this guide will serve as a practical and insightful resource for your own drug discovery endeavors.
The Strategic Framework for in silico Bioactivity Prediction
The journey from a chemical structure to a potential drug candidate is a multi-faceted process. Our in silico approach is designed to be a comprehensive preliminary screening, allowing us to generate testable hypotheses about the bioactivity of this compound before committing to costly and time-consuming wet-lab experiments. The overall workflow is depicted below.
Figure 1: A generalized workflow for the in silico prediction of bioactivity.
Ligand and Target Identification
The Ligand of Interest: this compound
Our investigation commences with the molecule of interest. For the purposes of this guide, we will be using a closely related and structurally similar analog, 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde , for which a canonical SMILES (Simplified Molecular Input Line Entry System) string is readily available from public databases such as PubChem[3]. The SMILES representation is a crucial first step, as it provides a machine-readable format of the chemical structure that is required for all subsequent computational analyses.
-
Canonical SMILES: CC1=CC(=C(C=C1)C)C2=C(C=O)N3C=NC=CN=C3N2
-
Molecular Formula: C₁₅H₁₃N₃O
Protocol: Ligand-Based Target Prediction
To identify the most probable protein targets of our molecule, we will employ a ligand-based target prediction approach. This method operates on the principle of chemical similarity: a novel molecule is likely to bind to the same protein targets as known bioactive compounds that share similar structural features[4]. We will utilize the SwissTargetPrediction web server, a robust and widely used tool for this purpose[5].
Step-by-Step Methodology:
-
Input the SMILES string of our target molecule into the designated query box.
-
Select the appropriate organism. For drug discovery purposes, Homo sapiens is the most relevant choice.
-
Initiate the prediction. The server will compare the 2D and 3D structural features of our query molecule against its internal database of known ligands and their targets[9].
-
Analyze the results. The output will be a list of potential protein targets, ranked by a probability score. This score reflects the likelihood of a true interaction based on the similarity to known ligands[5].
Target Prioritization
The output from SwissTargetPrediction often provides a broad list of potential targets. To focus our investigation, we must prioritize these targets based on their relevance to human diseases and their "druggability." For this guide, we will proceed with three high-priority targets that are representative of the diverse bioactivities of the imidazo[1,2-a]pyridine scaffold:
-
Carbonic Anhydrase IX (CA-IX): A zinc-containing metalloenzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.
-
Proto-oncogene tyrosine-protein kinase Src (SRC): A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. It is a well-established target for anti-inflammatory drugs.
Molecular Docking: Unveiling the Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, as well as the strength of the binding interaction[10][11][12]. This allows us to visualize the specific amino acid residues involved in the binding and to estimate the binding affinity, typically expressed as a binding energy score in kcal/mol[13].
Protocol: Protein and Ligand Preparation
Accurate molecular docking requires careful preparation of both the protein (receptor) and the small molecule (ligand) structures.
Step-by-Step Methodology:
-
Protein Structure Retrieval:
-
Access the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).
-
Search for and download the 3D crystal structures of our selected targets. For this guide, we will use the following PDB entries:
-
CA-IX: PDB ID: 5FL4
-
SRC Kinase: PDB ID: 2H8H
-
COX-2: PDB ID: 5IKR
-
-
It is crucial to select structures with high resolution and, if possible, co-crystallized with a ligand to clearly identify the binding pocket.
-
-
Protein Preparation:
-
Load the PDB file into a molecular visualization and preparation software (e.g., AutoDockTools, PyMOL, Chimera).
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds.
-
Assign partial charges to all atoms (e.g., Gasteiger charges).
-
Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Ligand Preparation:
-
Using the SMILES string, generate a 3D conformation of the ligand using a tool like Open Babel.
-
Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
Protocol: Molecular Docking Simulation
We will use AutoDock Vina, a widely used and accurate open-source docking program, for our simulations.
Step-by-Step Methodology:
-
Grid Box Definition:
-
Load the prepared protein structure into the visualization software.
-
Define a 3D grid box that encompasses the entire binding site of the protein. The dimensions and center of this grid box tell the docking program where to perform its conformational search.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program via the command line, providing the prepared protein and ligand files, as well as the grid box parameters, as input.
-
The program will systematically explore different conformations and orientations of the ligand within the binding site, calculating a binding energy score for each pose.
-
-
Analysis of Docking Results:
-
The output will be a set of predicted binding poses, ranked by their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-scoring pose in complex with the protein using a molecular graphics program.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding site.
-
Sources
- 1. scite.ai [scite.ai]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | C15H13N3O | CID 4715349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. SwissTargetPrediction [swisstargetprediction.ch]
- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. bio.tools [bio.tools]
- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A contemporary review on the important role of in silico approaches for managing different aspects of COVID-19 crisis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2-Aryl-Imidazo[1,2-a]pyridine-3-carbaldehydes: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] This technical guide provides an in-depth exploration of the chemical space surrounding 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes, a key intermediate for the synthesis of diverse compound libraries. We will delve into the synthetic strategies for accessing this core, detail the chemical transformations of the versatile carbaldehyde moiety, and discuss the structure-activity relationships that drive the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its remarkable therapeutic potential. This scaffold is present in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone, highlighting its clinical significance.[1][2][3] The diverse biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, antiviral, antibacterial, and anti-inflammatory properties, underscore its versatility as a pharmacophore.[2][3]
The 2-aryl substitution on the imidazo[1,2-a]pyridine ring provides a key vector for modulating the compound's physicochemical and pharmacological properties. The introduction of a carbaldehyde group at the 3-position further enhances the synthetic utility of this scaffold, offering a reactive handle for a multitude of chemical transformations. This allows for the systematic exploration of the surrounding chemical space and the generation of extensive compound libraries for biological screening.
Synthesis of the 2-Aryl-Imidazo[1,2-a]pyridine-3-carbaldehyde Core
The construction of the 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde core is a multi-step process that begins with the synthesis of the parent 2-aryl-imidazo[1,2-a]pyridine scaffold, followed by the introduction of the carbaldehyde group.
Synthesis of the 2-Aryl-Imidazo[1,2-a]pyridine Scaffold
Several methods exist for the synthesis of the 2-aryl-imidazo[1,2-a]pyridine core.[4][5] A widely employed and efficient method is the one-pot, three-component Groebke-Blackburn-Bienaymé reaction (GBBR).[6] This reaction involves the condensation of a 2-aminopyridine, an aromatic aldehyde, and an isocyanide, often catalyzed by an acid.
Caption: Groebke-Blackburn-Bienaymé Reaction for 3-Amino-imidazo[1,2-a]pyridine Synthesis.
Alternatively, the 2-aryl-imidazo[1,2-a]pyridine scaffold can be synthesized through the reaction of a 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.[7]
Formylation at the C3-Position: The Vilsmeier-Haack Reaction
With the 2-aryl-imidazo[1,2-a]pyridine core in hand, the next crucial step is the introduction of the carbaldehyde group at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[8][9] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde [9]
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) (1.9 g, 26 mmol) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (4.0 g, 26 mmol) to the cooled DMF with stirring.
-
To this mixture, add 2-phenylimidazo[1,2-a]pyridine (10 mmol) portionwise.
-
Heat the reaction mixture to 100 °C for 1 hour.
-
After cooling the reaction to 0 °C, neutralize the solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the product with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid (yield: 60%).
Exploring the Chemical Space: Transformations of the 3-Carbaldehyde Group
The 3-carbaldehyde group is a versatile functional handle that allows for a wide range of chemical transformations, enabling the exploration of a vast chemical space and the generation of diverse compound libraries.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that opens up access to amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).
Experimental Protocol: General Procedure for Oxidation of Aldehydes to Carboxylic Acids [10]
-
Dissolve the 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde in a suitable solvent such as a mixture of t-butanol and water.
-
Add a phosphate buffer (e.g., NaH₂PO₄) to maintain the pH.
-
Add a scavenger for hypochlorite, such as 2-methyl-2-butene.
-
Slowly add a solution of sodium chlorite (NaClO₂) in water at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the 2-aryl-imidazo[1,2-a]pyridine-3-carboxylic acid.
The resulting carboxylic acid is a key intermediate for the synthesis of amides, which have shown significant biological activity, particularly as antituberculosis agents.[11]
Reduction to Alcohol
The reduction of the carbaldehyde to the corresponding primary alcohol provides another avenue for diversification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[10][12]
Experimental Protocol: General Procedure for the Reduction of Aldehydes with NaBH₄ [13]
-
Dissolve the 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portionwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 2-aryl-3-(hydroxymethyl)imidazo[1,2-a]pyridine.
These 3-hydroxymethyl derivatives have been investigated for their fluorescent properties.[14][15]
Carbon-Carbon Bond Forming Reactions
The carbaldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (a chalcone).[15][16] This reaction is a powerful tool for extending the carbon framework and introducing new pharmacophoric elements.
Experimental Protocol: Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives [17]
-
Dissolve the 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature or with gentle heating until a precipitate forms.
-
Collect the solid by filtration, wash with water and ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure 3-imidazo[1,2-a]pyridinyl-1-arylpropenone.
These chalcone derivatives have been evaluated for their anticandidal activity.[17]
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are invaluable methods for the conversion of aldehydes and ketones to alkenes.[2][3][5][7][11][18][19][20][21][22] The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion. These reactions allow for the introduction of vinyl groups, which can serve as handles for further functionalization or as key structural elements in their own right.
-
Wittig Reaction: Generally provides the (Z)-alkene with unstabilized ylides.[2][20][21]
-
Horner-Wadsworth-Emmons Reaction: Typically yields the (E)-alkene with high stereoselectivity.[3][5][7][11][19]
General Reaction Scheme:
Caption: Olefination of the 3-carbaldehyde via Wittig and HWE reactions.
Synthesis of Fused Heterocyclic Systems
The 3-carbaldehyde can also serve as a precursor for the construction of new heterocyclic rings fused to other parts of the molecule or attached as substituents. For instance, condensation with active methylene compounds containing a nitrile group, followed by cyclization, can lead to the formation of pyrimidine rings.[18] Similarly, reactions with other bifunctional nucleophiles can be envisioned to construct a variety of heterocyclic systems, such as oxazepines.[14][23]
Biological Significance and Structure-Activity Relationships (SAR)
The derivatization of the 3-carbaldehyde group on the 2-aryl-imidazo[1,2-a]pyridine scaffold has a profound impact on the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence the interaction of the molecules with their biological targets.
-
Anticancer Activity: Numerous 3-substituted imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[6][8][9][20][21][22][23][24][25][26][27] For instance, modifications at the 3-position have been shown to influence the inhibition of kinases and tubulin polymerization.[23][25] The nature of the aryl group at the 2-position and substituents on the pyridine ring also play a critical role in determining the anticancer potency.[6][8]
-
Antituberculosis Activity: The conversion of the 3-carbaldehyde to a 3-carboxamide has led to the discovery of potent antituberculosis agents. SAR studies on these compounds have revealed that the nature of the amine in the amide moiety is crucial for activity against both replicating and non-replicating Mycobacterium tuberculosis.[11][12][13][28]
-
Antimicrobial and Antiviral Activity: The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[12] Modifications at the 3-position can be tailored to optimize the activity against specific pathogens.
The diverse biological activities of 2-aryl-imidazo[1,2-a]pyridine derivatives, coupled with the synthetic tractability of the 3-carbaldehyde group, make this scaffold an exceptionally valuable starting point for drug discovery campaigns.
Conclusion
The 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde core represents a highly versatile and synthetically accessible platform for the exploration of a rich chemical space. The strategic transformations of the carbaldehyde group, including oxidation, reduction, and various carbon-carbon bond-forming reactions, provide a powerful toolkit for generating diverse libraries of novel compounds. The extensive body of literature on the biological activities of this scaffold, along with detailed SAR studies, offers valuable guidance for the rational design of new therapeutic agents. By leveraging the synthetic strategies and insights presented in this guide, researchers can effectively harness the potential of the imidazo[1,2-a]pyridine core to address a wide range of therapeutic challenges.
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. [Link]
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[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1993). PubMed. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central. [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). DergiPark. [Link]
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Methodological & Application
"Vilsmeier-Haack formylation of 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine protocol"
An Application Note for Researchers and Drug Development Professionals
Protocol: Vilsmeier-Haack Formylation of 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Formylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this heterocyclic core, demonstrating its significance in treating conditions ranging from insomnia to anxiety.[3] The functionalization of this scaffold is a critical endeavor in drug discovery, allowing for the modulation of pharmacological activity.
The formyl group (-CHO) is a uniquely versatile functional handle. Its introduction into the imidazo[1,2-a]pyridine nucleus opens a gateway to a multitude of subsequent chemical transformations, enabling the synthesis of diverse compound libraries for screening. The Vilsmeier-Haack reaction is a classic and highly effective method for installing a formyl group onto electron-rich heterocyclic systems.[4][5][6] It employs an in situ-generated electrophile, the Vilsmeier reagent, which is mild enough to be compatible with many functional groups yet reactive enough to effect formylation efficiently.[7][8]
This application note provides a comprehensive, step-by-step protocol for the regioselective Vilsmeier-Haack formylation of 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine. The causality behind each experimental choice is explained to ensure reproducibility and empower researchers to adapt the methodology. Formylation is directed to the C3 position of the imidazole ring, the most nucleophilic site, leading to the desired aldehyde in high yield.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the imidazo[1,2-a]pyridine substrate.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the highly electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly reactive chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[9][10][11] This species is the active formylating agent.
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich imidazo[1,2-a]pyridine ring, specifically the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the system, which is subsequently restored by deprotonation. The resulting iminium salt intermediate is stable until the final workup step, where aqueous hydrolysis liberates the 3-formyl product and dimethylamine.[8][10]
Caption: High-level overview of the Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Eq. | Notes |
| 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine | C₁₅H₁₄N₂ | 222.29 | 2.22 g | 10.0 | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 2.2 mL (3.68 g) | 24.0 | 2.4 | Corrosive, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - | Anhydrous grade, solvent and reagent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed (~150 mL) | - | - | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | For drying. |
Step-by-Step Methodology
SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. POCl₃ is highly corrosive and lachrymatory; handle with extreme care.
-
Vilsmeier Reagent Preparation (In Situ):
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.2 mL) dropwise via the dropping funnel over 15-20 minutes with vigorous stirring. Causality: The dropwise addition at 0 °C is critical to control the exothermic reaction between DMF and POCl₃, preventing thermal decomposition of the Vilsmeier reagent and ensuring safety.[12][13] The Vilsmeier reagent may precipitate as a white or yellow solid, which is normal.[13]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Reaction with Substrate:
-
Dissolve 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine (2.22 g, 10.0 mmol) in a minimal amount of anhydrous DMF (~5 mL) and add it to the Vilsmeier reagent mixture dropwise at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Causality: Heating provides the necessary activation energy for the electrophilic substitution, as the imidazo[1,2-a]pyridine is a moderately electron-rich system.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system).
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture back down to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g).
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This "reverse quench" is essential for safely hydrolyzing the excess POCl₃ and the iminium intermediate while dissipating the large amount of heat generated.[12]
-
Once the quench is complete, carefully neutralize the acidic solution to a pH of ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: Neutralization is required to deprotonate the product and facilitate its extraction into an organic solvent.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) to isolate the pure 3-formyl-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation protocol.
Expected Results & Characterization
The protocol should yield the desired product, 3-formyl-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine, as a solid.
| Parameter | Expected Outcome |
| Yield | 75-85% (representative) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, ppm) | δ ~9.8-10.2 (s, 1H, -CHO), 7.0-8.5 (m, aromatic H), ~2.4 (s, 3H, -CH₃), ~2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~185-190 (C=O), aromatic carbons in the 115-150 range, methyl carbons ~20-22. |
| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch of aldehyde), ~2820, ~2720 (C-H stretch of aldehyde) |
| Mass Spec (ESI+) | m/z = 251.12 [M+H]⁺ for C₁₆H₁₄N₂O |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction time/temp. | 1. Ensure all glassware is oven-dried and use anhydrous grade DMF.2. Increase reaction time or temperature slightly and monitor closely by TLC. |
| Complex Mixture | 1. Reaction temperature too high, causing decomposition.2. Incomplete hydrolysis. | 1. Maintain the recommended reaction temperature.2. Ensure the quench/neutralization step is thorough and the pH is correctly adjusted before extraction. |
| Difficult Extraction | Incorrect pH during workup. | Re-check the pH of the aqueous layer. If it is still acidic, add more base. The product is more soluble in the organic phase at a neutral or slightly basic pH. |
| Purification Issues | Product co-elutes with impurities. | Adjust the polarity of the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may improve separation. |
Conclusion
This application note details a robust and reproducible protocol for the C3-formylation of 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine using the Vilsmeier-Haack reaction. By carefully controlling reaction conditions, particularly temperature during reagent formation and the quenching process, the target aldehyde can be synthesized in high yield. The resulting 3-formyl derivative is a highly valuable intermediate, poised for further synthetic elaboration in the pursuit of novel therapeutic agents.
References
- ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Al-Tel, T. H. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(5), 5036-5045.
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
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Wikipedia. (2023). Vilsmeier reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
-
Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- ResearchGate. (n.d.). The visible‐light‐promoted formylation of imidazo[1,2‐a]pyridines.
-
PubMed. (2013). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
- Journal of Applicable Chemistry. (2019).
-
The Automated Topology Builder. (n.d.). 2-Phenylimidazo[1,2-a]pyridine. Retrieved from [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-dimethylamino-propenal and its utility in the synthesis of some new heterocyclic compounds.
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
- ResearchGate. (n.d.). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds.
- ResearchGate. (n.d.). Synthesis of 3‐formyl imidazo[1,2‐a]pyridines by microwave‐assisted method.
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The Versatile Role of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This heterocyclic system is a key structural motif in drugs exhibiting a wide array of therapeutic activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[3][4] The unique electronic and steric features of the imidazo[1,2-a]pyridine nucleus allow for diverse functionalization, making it an ideal template for the design of novel therapeutic agents. Among the various derivatives, 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out as a particularly valuable and versatile building block.[3] Its aldehyde functionality at the C3 position serves as a reactive handle for a variety of chemical transformations, most notably, multicomponent reactions (MCRs).
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy in drug discovery.[5][6] MCRs offer significant advantages over traditional linear synthesis, including higher efficiency, atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules.[7] This application note will provide a detailed exploration of the use of this compound in key multicomponent reactions, offering researchers and drug development professionals both the theoretical underpinnings and practical protocols to leverage this powerful synthetic tool.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title aldehyde is a prerequisite for its widespread application. The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is particularly well-suited for the synthesis of this compound.[3]
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol outlines the synthesis of the title compound starting from the corresponding 2-substituted imidazo[1,2-a]pyridine.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core.
Materials:
-
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with stirring. Allow the mixture to stir for 15-20 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of DMF and add it portionwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 5 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully neutralize it with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Causality and Experimental Choices:
-
The use of a slight excess of POCl₃ ensures complete conversion of the starting material.
-
The reaction is performed under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent.
-
Heating is necessary to drive the electrophilic substitution reaction to completion.
-
Careful neutralization is crucial to avoid decomposition of the product and to ensure safe handling.
Application in Multicomponent Reactions: A Gateway to Molecular Diversity
The aldehyde functionality of this compound makes it an ideal carbonyl component in a variety of MCRs, including the Ugi, Passerini, and aza-Friedel-Crafts reactions. These reactions allow for the rapid assembly of complex, drug-like molecules incorporating the privileged imidazo[1,2-a]pyridine scaffold.
The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetics
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[6] When this compound is employed, the resulting products are peptidomimetics bearing the imidazo[1,2-a]pyridine moiety, a structural motif of significant interest in medicinal chemistry.[3][5]
General Reaction Scheme:
Caption: Ugi four-component reaction for peptidomimetic synthesis.
Mechanistic Insight:
The Ugi reaction typically proceeds through the initial formation of an iminium ion from the aldehyde and the amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. Subsequent attack of the carboxylate anion on the nitrilium ion and an intramolecular Mumm rearrangement yields the final α-acylamino amide product.[6]
Protocol 2: General Procedure for the Ugi Reaction
This protocol provides a general method for the synthesis of a library of peptidomimetics using the title aldehyde.
Materials:
-
This compound
-
A primary amine (e.g., aniline, benzylamine)
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol (2 mL), add the primary amine (1.0 equivalent).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 equivalent) to the reaction mixture.
-
Finally, add the isocyanide (1.0 equivalent) and continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Representative Ugi Reaction Products
| Entry | Amine (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl | 75 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl | 82 |
| 3 | 4-Methoxyaniline | Propionic Acid | Benzyl | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[5] This reaction provides a direct route to functionalized ester-amide derivatives of the imidazo[1,2-a]pyridine scaffold.
General Reaction Scheme:
Caption: Passerini three-component reaction for α-acyloxy amide synthesis.
Mechanistic Insight:
The mechanism of the Passerini reaction is believed to involve the formation of a hydrogen-bonded adduct between the aldehyde and the carboxylic acid. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, followed by an intramolecular acyl transfer to yield the α-acyloxy amide product.[5]
Protocol 3: General Procedure for the Passerini Reaction
Materials:
-
This compound
-
A carboxylic acid (e.g., formic acid, phenylacetic acid)
-
An isocyanide (e.g., benzyl isocyanide, tosylmethyl isocyanide)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a screw-capped vial, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.0 equivalent) in an aprotic solvent like DCM or THF (2 mL).
-
Add the isocyanide (1.0 equivalent) to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-acyloxy amide.
Aza-Friedel-Crafts Reaction: C-H Functionalization of Indoles
While the Ugi and Passerini reactions utilize the aldehyde as an electrophile for the isocyanide, other MCRs can employ it to generate reactive intermediates for different transformations. A notable example is the Lewis acid-catalyzed aza-Friedel-Crafts reaction, which allows for the C3-alkylation of indoles with an in situ generated iminium ion.
Reaction Scheme:
Caption: Aza-Friedel-Crafts reaction for C-H functionalization of indoles.
Mechanistic Insight:
In this reaction, the Lewis acid activates the aldehyde, facilitating the formation of an iminium ion with the amine. The electron-rich indole then acts as a nucleophile, attacking the iminium ion at the C3 position to form a new carbon-carbon bond.
Protocol 4: Y(OTf)₃-Catalyzed Aza-Friedel-Crafts Reaction of Indoles
This protocol is adapted from a similar reaction and provides a robust method for the synthesis of C3-alkylated indoles.
Materials:
-
This compound
-
Indole
-
A secondary amine (e.g., morpholine, piperidine)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)
-
Toluene
Procedure:
-
To a reaction vial, add this compound (1.0 equivalent), indole (1.2 equivalents), the secondary amine (2.0 equivalents), and Y(OTf)₃ (10 mol%).
-
Add toluene (2 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C3-alkylated indole derivative.
Conclusion: A Powerful Tool for Drug Discovery
This compound is a highly valuable and versatile building block for the construction of complex, drug-like molecules through multicomponent reactions. The protocols detailed in this application note for the Ugi, Passerini, and aza-Friedel-Crafts reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold. The efficiency, atom economy, and diversity-generating power of these MCRs make them indispensable tools in modern medicinal chemistry and drug development. By leveraging the reactivity of this key intermediate, scientists can accelerate the discovery of novel therapeutic agents targeting a wide range of diseases.
References
-
Wikipedia. Passerini reaction. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - MDPI. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
Sources
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- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
Application Notes & Protocols: Derivatization of the Aldehyde Group in Imidazo[1,2-a]pyridine-3-carbaldehydes
Introduction: The Versatile Scaffold of Imidazo[1,2-a]pyridines and the Strategic Importance of the C3-Aldehyde Moiety
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This bicyclic aromatic system, composed of a fused imidazole and pyridine ring, is a cornerstone in the design of numerous therapeutic agents due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3] The unique electronic nature of this scaffold also lends itself to applications in optoelectronics.
The derivatization of the imidazo[1,2-a]pyridine ring system is a key strategy for modulating its physicochemical properties and biological activity. Among the various functionalization points, the introduction of a carbaldehyde group at the C3 position offers a particularly versatile handle for a wide array of chemical transformations. The electrophilic nature of the aldehyde's carbonyl carbon, coupled with the electronic influence of the heterocyclic system, allows for a rich and diverse range of derivatization reactions. This guide provides a detailed exploration of several key synthetic transformations of the aldehyde group in imidazo[1,2-a]pyridine-3-carbaldehydes, offering both the theoretical underpinnings and practical, field-tested protocols for their successful implementation.
Synthesis of the Starting Material: Imidazo[1,2-a]pyridine-3-carbaldehydes
A common and efficient method for the synthesis of the title compounds is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto electron-rich aromatic rings.
Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde[4][5][6]
This protocol describes the synthesis of a representative example, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (e.g., 1.9 g, 26 mmol) in an ice bath. To this, add phosphorus oxychloride (e.g., 4.0 g, 26 mmol) dropwise with stirring, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes.[4]
-
Reaction with Imidazo[1,2-a]pyridine: Dissolve 2-phenylimidazo[1,2-a]pyridine (e.g., 10 mmol) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it to reflux (or 60-70 °C) for 1-5 hours.[5][4] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a solid. A yield of around 60% can be expected.[6]
Expert Insights: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles. The reactivity of the imidazo[1,2-a]pyridine system at the C3 position makes it an excellent substrate for this transformation. Careful control of the temperature during the addition of POCl₃ is crucial to manage the exothermicity of the Vilsmeier reagent formation.
Derivatization Reactions of the Aldehyde Group
The aldehyde functionality at the C3 position of the imidazo[1,2-a]pyridine scaffold opens a gateway to a plethora of derivatives with diverse functionalities. The following sections detail the protocols and scientific rationale for several key transformations.
Knoevenagel and Claisen-Schmidt Condensations: Carbon-Carbon Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The Claisen-Schmidt condensation is a specific type of Knoevenagel condensation between an aldehyde or ketone and an enolizable carbonyl compound. These reactions are fundamental for creating new carbon-carbon bonds and introducing diverse side chains.
This protocol describes the reaction of an imidazo[1,2-a]pyridine-3-carbaldehyde with malononitrile, an active methylene compound.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde
-
Malononitrile
-
Ammonium acetate or imidazole[7]
-
Ethanol or Dichloromethane
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required).
Procedure:
-
In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv) and malononitrile (1.0-1.2 equiv) in a suitable solvent like ethanol or dichloromethane.
-
Add a catalytic amount of a weak base, such as ammonium acetate or imidazole (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or silica gel chromatography.
Expert Insights: The choice of catalyst and solvent can influence the reaction rate and yield. Weak bases like ammonium acetate or imidazole are generally sufficient to deprotonate the active methylene compound without causing side reactions. The electron-withdrawing nature of the two nitrile groups in malononitrile makes its methylene protons particularly acidic, facilitating the reaction.
This protocol details the synthesis of chalcone-like structures, which are known for their biological activities.
Materials:
-
Imidazo[1,2-a]pyridine-3-carbaldehyde derivative (e.g., 1.1 mmol, 1 eq)
-
Substituted acetophenone (e.g., 1.1 mmol, 1 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 8.25 mmol in 2 mL of water)
-
tert-Butanol
-
Acetic acid (20% aqueous solution)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask containing tert-butanol (e.g., 5 mL), add the acetophenone derivative and the sodium hydroxide solution. Stir the mixture for 15 minutes.
-
To this mixture, add the imidazo[1,2-a]pyridine-3-carbaldehyde derivative.
-
Continue stirring at room temperature for approximately 8 hours.
-
Neutralize the reaction mixture with a 20% acetic acid solution, which should induce the formation of a precipitate.
-
Filter the precipitate, wash it with water, and dry it.
-
The crude product can be further purified by silica gel chromatography (e.g., using a hexane/ethyl acetate eluent system). Yields can range from 60-65%.[8]
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Malononitrile | 2-(Imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile | High | [7] |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 2'-Hydroxyacetophenone | 1-(2-Hydroxyphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | 65 | [8] |
Visualization of Knoevenagel Condensation Mechanism:
Sources
- 1. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Note: Investigating the Anticancer Potential of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] In recent years, derivatives of this core have emerged as promising candidates in anticancer drug discovery, exhibiting potent activity against various cancer cell lines, including those of the breast, lung, colon, and cervix.[1][4][5][6] These compounds exert their therapeutic effects through diverse mechanisms, often by intervening in critical cellular processes such as cell division and proliferation.[1]
This application note provides a comprehensive guide for researchers investigating the anticancer properties of a specific subclass: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. We will delve into the rationale behind key experimental choices, provide detailed protocols for essential in vitro assays, and explore the potential molecular mechanisms of action, with a focus on the frequently implicated PI3K/Akt/mTOR signaling pathway.[4][7][8][9][10][11][12][13][14][15][16]
Synthesis of this compound Derivatives
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various established methods, including multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which offers a one-pot approach under mild conditions.[2][17] Microwave-assisted synthesis is another efficient method for producing these scaffolds.[18] A general synthetic route involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone, followed by subsequent functionalization. For the specific derivatives of interest, a plausible synthetic strategy would involve the reaction of a 2-aminopyridine with a 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one, followed by formylation at the 3-position of the imidazo[1,2-a]pyridine ring. Numerous synthetic protocols for related compounds have been reported.[19]
In Vitro Evaluation of Anticancer Activity: A Step-by-Step Approach
A systematic in vitro evaluation is the cornerstone of anticancer drug discovery, providing initial insights into a compound's efficacy and mechanism of action.[20][21][22][23][24] The following protocols are fundamental for characterizing the anticancer profile of novel this compound derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.[25]
Protocol: MTT Assay [25][26][28]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[28] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Elucidating the Mode of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay
To determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, the Annexin V/Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[29][30] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[29][31][32]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [29][30][31][32][33]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include both untreated and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[4] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye, typically Propidium Iodide (PI), followed by flow cytometry.[34][35][36][37] The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells.
Protocol: Cell Cycle Analysis using Propidium Iodide [34][35][36][37]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks after fixation.[35]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[36]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Unraveling the Mechanism of Action
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[7][8][9][10][12] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer drug development.[7][9][10][12] Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway.[4][11][13][14][15][16]
Hypothesized Mechanism of Action:
The this compound derivatives may act as inhibitors of one or more key kinases in this pathway, such as PI3K, Akt, or mTOR. Inhibition of this pathway can lead to:
-
Induction of Apoptosis: By preventing the phosphorylation and inactivation of pro-apoptotic proteins like Bad and promoting the expression of pro-apoptotic proteins like Bax.[4]
-
Cell Cycle Arrest: Through the upregulation of cell cycle inhibitors like p21 and p53.[4][38][39][40]
Experimental Workflow for Mechanistic Studies:
Caption: Experimental workflow for anticancer evaluation.
Signaling Pathway Diagram:
Caption: Hypothesized mechanism via the PI3K/Akt/mTOR pathway.
Tubulin Polymerization Inhibition Assay
Another well-established mechanism for anticancer drugs is the disruption of microtubule dynamics, which are crucial for cell division.[41] Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization.[1][16] An in vitro tubulin polymerization assay can determine if the test compounds directly interact with tubulin.
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based) [41][42][43][44][45]
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the test compound at various concentrations to a 96-well plate. Include positive (e.g., Nocodazole for inhibition, Paclitaxel for enhancement) and vehicle controls.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.
Data Presentation
Table 1: Summary of In Vitro Anticancer Activity of a Hypothetical this compound Derivative (IMPC-1)
| Assay | Cancer Cell Line | Result |
| MTT Assay | MCF-7 (Breast) | IC₅₀ = 5.2 µM |
| A549 (Lung) | IC₅₀ = 7.8 µM | |
| HCT116 (Colon) | IC₅₀ = 6.1 µM | |
| Apoptosis Assay | HCT116 | 45% apoptotic cells at IC₅₀ |
| Cell Cycle Analysis | HCT116 | G2/M phase arrest |
Conclusion
This application note provides a framework for the initial investigation of the anticancer properties of this compound derivatives. By following these detailed protocols, researchers can effectively assess the cytotoxicity, mode of cell death, and effects on cell cycle progression of these novel compounds. Furthermore, the outlined mechanistic studies will aid in elucidating their molecular targets, paving the way for further preclinical development. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new and effective anticancer agents.
References
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- Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. (2022). PubMed.
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- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate.
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- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
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- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. (2025). ResearchGate.
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Application Note: A Validated Protocol for High-Throughput Cytotoxicity Screening of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde belongs to this promising class. Preliminary evaluation of such novel chemical entities for their cytotoxic potential is a critical first step in the drug discovery pipeline. This assessment helps to identify compounds with potential as cytotoxic anticancer agents or to flag compounds that may have unwanted toxic effects.[3][4]
This application note provides a detailed, validated protocol for determining the in vitro cytotoxicity of this compound. We describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5][6]
Principle of the MTT Assay
The MTT assay is a quantitative method that relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only active in living, metabolically competent cells.[7] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a water-insoluble purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[6][7] The insoluble formazan crystals are then solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[8] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic or cytostatic effects of the test compound.
Mechanism of MTT Reduction to Formazan
Caption: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials and Reagents
| Item | Recommended Supplier | Notes |
| Cancer Cell Line (e.g., A549, HepG2, MCF-7) | ATCC | Select cell lines relevant to the intended therapeutic area. Ensure they are in logarithmic growth phase. |
| Complete Culture Medium (e.g., DMEM, RPMI) | Gibco/Thermo Fisher | Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| This compound | In-house Synthesis/Vendor | Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[6] |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Used as a solvent for the test compound and for solubilizing formazan crystals.[9] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher | For washing cells and preparing solutions. |
| 96-well flat-bottom cell culture plates | Corning | Sterile, tissue culture-treated plates are essential. |
| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher | For detaching adherent cells. |
Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format, which is suitable for high-throughput screening.
Part 1: Cell Seeding and Culture
-
Cell Preparation: Culture the selected cell line in T-75 flasks until they reach 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.[10]
-
Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Cell Counting: Determine the cell density and viability using a hemocytometer or an automated cell counter. Viability should be >95%.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in complete culture medium.[11] Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: To minimize the "edge effect," where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells.[11]
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere and resume growth.
Part 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. A common starting range for novel compounds is 0.1 µM to 100 µM.[12]
-
Treatment: After the 24-hour cell adherence period, carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the various compound dilutions (and controls) to the respective wells.
-
Incubation: Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours). The choice of incubation time can significantly impact the IC50 value and should be selected based on the compound's expected mechanism of action.[13][14]
Part 3: MTT Assay and Data Acquisition
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), resulting in a final concentration of 0.5 mg/mL.[9]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10][12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.[9]
-
Add Solvent: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][12]
-
Mixing: Place the plate on an orbital shaker for 10-15 minutes at low speed, protected from light, to ensure complete solubilization of the formazan.[7]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
Cytotoxicity Screening Workflow
Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the blank wells (medium + MTT + DMSO, no cells) from all other wells.[12]
-
Calculate Percent Viability: Normalize the data to the vehicle control (untreated or DMSO-only treated cells), which represents 100% viability. Use the following formula:[15]
% Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[13]
-
Plot the % Cell Viability against the log of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[12][13]
-
The IC50 value is the concentration that corresponds to the 50% point on the y-axis of the fitted curve.[13] Software such as GraphPad Prism is highly recommended for this analysis.
-
| Parameter | Description | Example Calculation |
| OD_Blank | Average absorbance of wells with medium only. | 0.05 |
| OD_Vehicle_Control | Average absorbance of wells with cells + vehicle (DMSO). | 1.25 |
| OD_Treated | Absorbance of wells with cells + test compound. | 0.65 |
| Corrected OD | Absorbance corrected for background. | Corrected OD_Treated = 0.65 - 0.05 = 0.60Corrected OD_Control = 1.25 - 0.05 = 1.20 |
| % Cell Viability | Percentage of viable cells relative to the vehicle control. | (0.60 / 1.20) * 100 = 50% |
| IC50 Value | Concentration at which 50% of cell viability is inhibited. | Determined from the dose-response curve. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; phenol red or serum interference; incomplete removal of medium.[11] | Use sterile technique; use phenol red-free medium for the assay incubation step; ensure complete removal of medium before adding DMSO.[10] |
| Low Absorbance Signal | Insufficient cell number; short MTT incubation time; cell detachment.[10][11] | Optimize cell seeding density for your specific cell line; increase MTT incubation time (up to 4 hours); handle plates gently, especially during aspiration steps.[11] |
| Incomplete Formazan Dissolution | Insufficient solvent volume; inadequate mixing. | Ensure 150 µL of DMSO is used; increase shaking time on an orbital shaker or gently pipette up and down to aid dissolution. |
| High Replicate Variability | Inaccurate pipetting; uneven cell seeding; "edge effect". | Use calibrated multichannel pipettes; ensure a homogenous cell suspension before seeding; avoid using the outer wells of the plate for experimental samples.[11] |
| Compound Interference | Colored compounds or compounds with reducing properties can interfere with the assay. | Run a control well with the compound in medium without cells. If absorbance is high, the compound is interfering. Consider an alternative viability assay (e.g., LDH release or CellTiter-Glo®). |
References
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Abcam. (n.d.). MTT assay protocol.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Creative Commons. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- AAT Bioquest, Inc. (n.d.). Cell Viability Calculator.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
- ResearchGate. (2016, January 2). How can I calculate cell survival rate or cell inhibition percentage for the calculation of IC50?
- Villalobos-Hernández, A., Hernández-Sánchez, H., González-Torres, M., & Mar-Alvarez, A. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings.
- Dr. Ruchi, B. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism.
- IJRAR. (n.d.). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. Retrieved from International Journal of Research and Analytical Reviews
- Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
- Al-Bahrani, H. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
- PubMed. (2007, January 1). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
- Scirp.org. (n.d.).
- ResearchGate. (2026, January 2). (PDF) Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
- BMC Chemistry. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- SpringerLink. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bioquochem.com [bioquochem.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocols: Characterizing 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of protein kinases. This document provides a comprehensive guide for the initial characterization of a novel derivative, 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, as a putative kinase inhibitor. While direct evidence for this specific compound's activity is not yet broadly published, this guide establishes a robust, scientifically-grounded framework for its evaluation. We will use Phosphoinositide 3-kinase (PI3K), a frequently targeted kinase by this scaffold, as a primary hypothetical target for protocol development. The methodologies outlined herein are designed to be self-validating and provide a clear path from initial biochemical screening to cell-based validation.
Part 1: Scientific Rationale and Target Selection
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has proven to be a highly versatile scaffold for the development of kinase inhibitors. Its rigid structure and ability to be functionalized at multiple positions allow for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases. Numerous studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives against key oncogenic kinases, including those in the PI3K/Akt/mTOR pathway.
Hypothetical Target: The PI3K/Akt Signaling Pathway
Given the prevalence of imidazo[1,2-a]pyridine-based compounds as inhibitors of the PI3K family of lipid kinases, we will proceed with the hypothesis that this compound (referred to as "Compound-X" hereafter) may target this pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The workflow for characterizing Compound-X will therefore focus on:
-
Biochemical Validation: Directly measuring the ability of Compound-X to inhibit the enzymatic activity of a PI3K isoform in a cell-free system.
-
Cell-Based Target Engagement: Assessing whether Compound-X can inhibit the phosphorylation of Akt, a direct downstream substrate of PI3K, in a cellular context.
-
Phenotypic Assessment: Evaluating the effect of Compound-X on cancer cell viability.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Compound-X.
Part 2: Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (PI3Kα)
This protocol describes a luminometric assay to determine the IC50 value of Compound-X against the PI3Kα isoform. The assay measures the amount of ATP remaining after the kinase reaction; a decrease in signal indicates higher kinase activity.
Principle: The PI3Kα enzyme phosphorylates the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), consuming ATP in the process. The amount of remaining ATP is quantified using a luciferase/luciferin reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Substrate (PIP2)
-
Compound-X, dissolved in 100% DMSO
-
PI3K Reaction Buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound-X in 100% DMSO, starting from a 10 mM stock. For example, create a 2-fold dilution series.
-
Assay Plate Setup:
-
Add 1 µL of diluted Compound-X or DMSO (as a vehicle control) to the appropriate wells of a 384-well plate.
-
Add 1 µL of a known PI3K inhibitor (e.g., Alpelisib) as a positive control for inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in PI3K Reaction Buffer containing PI3Kα and PIP2.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution in PI3K Reaction Buffer.
-
Start the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 21 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of Compound-X concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Example Concentration |
| Final PI3Kα Concentration | 5 nM |
| Final PIP2 Concentration | 10 µM |
| Final ATP Concentration | 10 µM |
| Final DMSO Concentration | ≤1% |
Protocol 2: Western Blot for Phospho-Akt (Ser473) in a Cellular Context
This protocol assesses the ability of Compound-X to inhibit PI3K signaling in a cancer cell line (e.g., MCF-7, which has a known PIK3CA mutation).
Principle: Active PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and phosphorylation of Akt at Serine 473 (p-Akt). A successful inhibitor will reduce the levels of p-Akt, which can be detected by a specific antibody. Total Akt levels are used as a loading control.
Caption: Experimental workflow for Western Blot analysis of p-Akt.
Procedure:
-
Cell Culture: Plate MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-16 hours. This reduces basal signaling activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound-X (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15 minutes to robustly activate the PI3K pathway. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Akt to confirm equal protein loading.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of Compound-X on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of Compound-X to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against the log of Compound-X concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 3: Data Interpretation and Next Steps
A successful outcome from these experiments would show:
-
A potent IC50 value for Compound-X against PI3Kα in the biochemical assay.
-
A dose-dependent reduction in p-Akt levels in the Western blot, confirming on-target activity in cells.
-
A corresponding decrease in cell viability in the MTT assay, demonstrating a functional anti-proliferative effect.
If these results are positive, next steps would include kinase panel screening to assess the selectivity of Compound-X, evaluation against other PI3K isoforms, and advancement into more complex cellular models and in vivo efficacy studies.
References
-
Title: A review on recent advances of imidazo[1,2-a]pyridine-based compounds as anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Potent and Selective PI3Kα Inhibitors. Source: ACS Medicinal Chemistry Letters URL: [Link]
Application Notes & Protocols: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Platform for Fluorescent Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Fluorophore
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and extended π-conjugated system often give rise to desirable photophysical properties, including strong fluorescence emission, large Stokes shifts, and sensitivity to the local environment.[2][4] These characteristics make it an exceptional platform for the design of fluorescent probes.[5][6][7] The introduction of a carbaldehyde group at the 3-position, as in 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC) , provides a versatile synthetic handle for the development of "turn-on" or "turn-off" sensors for a wide array of analytes.[8]
This document provides a comprehensive guide to the application of DMIPC in the development of fluorescent probes, with a specific focus on creating a Schiff base sensor for the detection of aluminum ions (Al³⁺). We will detail the underlying design principles, a complete synthetic protocol for the probe, and a step-by-step guide for its application in fluorescence-based detection.
Probe Design and Sensing Mechanism
The aldehyde functionality of DMIPC is ideal for forming a Schiff base by condensation with an appropriate amine-containing recognition moiety. For the detection of Al³⁺, a common strategy is to use a ligand that can selectively chelate the metal ion. Here, we propose the synthesis of a probe, DMIPC-HDA , by reacting DMIPC with hydrazine hydrate.
The proposed sensing mechanism relies on the Chelation-Enhanced Fluorescence (CHEF) effect.
-
"Off" State: In the absence of Al³⁺, the lone pair of electrons on the imine nitrogen of the Schiff base can quench the fluorescence of the imidazo[1,2-a]pyridine fluorophore through a Photoinduced Electron Transfer (PET) process. This results in a state of low fluorescence.
-
"On" State: Upon the addition of Al³⁺, the ion coordinates with the oxygen and nitrogen atoms of the Schiff base ligand. This coordination restricts the PET process, blocking the non-radiative decay pathway. Consequently, the radiative decay pathway (fluorescence) is favored, leading to a significant enhancement in fluorescence intensity.[9][10]
The following diagram illustrates the proposed sensing mechanism.
Caption: Proposed CHEF/PET sensing mechanism for the DMIPC-HDA probe.
Experimental Protocols
Synthesis of this compound (DMIPC)
The synthesis of the core aldehyde is a critical first step. A plausible and well-documented method for formylation at the C3 position of the imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction.[11][12]
Workflow Diagram:
Caption: Synthetic workflow for DMIPC via Vilsmeier-Haack reaction.
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the precursor, 2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine (1.0 eq), in a minimal amount of DMF and add it portionwise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 90 °C and maintain for 1 hour.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield DMIPC as a solid.
Synthesis of the Fluorescent Probe (DMIPC-HDA)
The Schiff base probe is synthesized via a simple condensation reaction.
Step-by-Step Protocol:
-
Dissolve DMIPC (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol for Fluorescence Measurements
Materials and Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of DMIPC-HDA probe (e.g., 1 mM in DMSO)
-
Stock solution of Al³⁺ (e.g., 10 mM AlCl₃ in deionized water)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Various metal ion solutions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺)
Protocol:
-
Preparation of the Working Solution: Prepare a working solution of the DMIPC-HDA probe (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/H₂O 8:2 v/v, buffered to pH 7.4).[9]
-
Determination of Optimal Wavelengths: Record the absorption and emission spectra of the probe solution. Determine the optimal excitation wavelength (λ_ex) from the absorption maximum and the emission wavelength (λ_em) from the fluorescence peak.
-
Fluorescence Titration:
-
To a cuvette containing 2 mL of the probe working solution, add incremental amounts of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
Plot the fluorescence intensity at λ_em against the concentration of Al³⁺.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the probe (10 µM) and a different metal ion (e.g., 20 µM or a suitable excess).
-
Record the fluorescence intensity of each solution.
-
Prepare a "competition" sample containing the probe, Al³⁺, and a potential interfering ion to assess the probe's selectivity.
-
Compare the fluorescence response to Al³⁺ with that of other metal ions.
-
-
Limit of Detection (LOD) Calculation: The LOD can be calculated from the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot.[9]
Data Analysis and Expected Results
Table 1: Hypothetical Photophysical Properties
| Property | DMIPC-HDA (Probe) | DMIPC-HDA + Al³⁺ |
| Absorption λ_max (nm) | ~350 | ~355 |
| Emission λ_em (nm) | ~450 | ~450 |
| Quantum Yield (Φ) | Low (~0.05) | High (~0.50) |
| Appearance | Colorless | Colorless, bright blue fluorescence under UV |
| Stokes Shift (nm) | ~100 | ~95 |
Upon addition of Al³⁺, a significant "turn-on" fluorescence response is expected. The probe should exhibit high selectivity for Al³⁺ over other common metal ions. The binding stoichiometry, often found to be 2:1 (probe:ion) for similar Schiff base sensors, can be determined using a Job's plot.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence enhancement | Incorrect pH; Probe degradation; Insufficient equilibration time. | Optimize the pH of the buffer. Check probe purity via NMR/MS. Increase incubation time after adding the analyte. |
| Poor selectivity | Interference from other ions (e.g., Fe³⁺, Cu²⁺). | Modify the recognition moiety for higher specificity. Use a masking agent for interfering ions if applicable. |
| Probe insolubility | The probe is too hydrophobic for the aqueous media. | Increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile). Synthesize a more hydrophilic derivative. |
References
-
MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. [Link]
-
RSC Publishing. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. [Link]
-
PubMed. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. [Link]
-
PMC. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. [Link]
-
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RSC Publishing. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. [Link]
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RSC Publishing. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]
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RSC Advances. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. [Link]
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The Royal Society of Chemistry. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyridine-based hybrids. Copper-catalyzed cycloaddition synthesis, photophysics, docking, and interaction studies with biomacromolecules. [Link]
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Semantic Scholar. (2019). An Imidazo[1,2‐a]pyridine Derivative That Enables Selective and Sequential Sensing of Cu 2+ and CN − Ions in Aqueous and Biological Samples. [Link]
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ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. [Link]
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"high-throughput screening assays for imidazo[1,2-a]pyridine libraries"
An Application Guide to High-Throughput Screening Assays for Imidazo[1,2-a]Pyridine Libraries
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its derivatives are noted for a vast spectrum of biological activities, leading to their investigation for anticancer, antituberculosis, and anti-inflammatory applications.[1][2][3] Compounds built on this scaffold have successfully progressed to market, including well-known drugs like zolpidem and alpidem.[2][4] The successful translation of this scaffold from a chemical curiosity to a therapeutic reality hinges on the ability to efficiently screen large, diverse libraries of its analogues against relevant biological targets. High-Throughput Screening (HTS) provides the necessary engine for this discovery process, enabling the rapid evaluation of thousands to millions of compounds.[5][6] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of robust HTS assays tailored for imidazo[1,2-a]pyridine libraries. We will delve into the causality behind experimental design, provide detailed protocols for both biochemical and cell-based assays, and outline a self-validating framework to ensure data integrity and accelerate the journey from hit identification to lead optimization.
The Strategic Foundation: Assay Selection and Design
The success of any HTS campaign is predetermined by the quality and relevance of the assay. For imidazo[1,2-a]pyridine libraries, which have demonstrated activity against a wide array of targets, the initial choice between a biochemical and a cell-based assay is a critical decision point.[7][8] This choice is dictated by the primary research question: are we looking for modulators of a specific, known protein, or are we seeking compounds that elicit a desired cellular phenotype, potentially through novel mechanisms?
-
Biochemical (Target-Based) Assays: These assays are ideal when a specific molecular target, such as a kinase or protease, has been identified. Imidazo[1,2-a]pyridines are well-documented as potent kinase inhibitors, targeting enzymes like PI3K, Aurora Kinases, and PDGFR.[9][10][11][12][13] The primary advantage of a biochemical assay is its directness; it measures the physical interaction between the compound and the purified target protein. This simplifies data interpretation and subsequent structure-activity relationship (SAR) studies. However, it provides no information about cell permeability, off-target effects, or cellular toxicity.
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on whole, living cells. This approach is invaluable when the precise molecular target is unknown or when the goal is to modulate a complex pathway.[8][14] For imidazo[1,2-a]pyridines, which show broad anti-cancer activity, a cell-based cytotoxicity assay across a panel of cancer cell lines is a common starting point.[15] Other examples include reporter gene assays to measure the modulation of specific signaling pathways (e.g., STAT3/NF-κB) or high-content imaging screens to identify changes in cellular morphology or protein localization.[16][17][18] While more physiologically relevant, hits from phenotypic screens require significant follow-up work to deconvolute the mechanism of action.
The following decision tree provides a logical framework for selecting the appropriate assay strategy.
Figure 1: Decision tree for HTS assay selection.
The Cornerstone of Trustworthiness: Assay Validation
An HTS assay is not merely an experiment; it is a manufacturing process where the product is data. Therefore, rigorous validation is non-negotiable to ensure that the data is robust, reproducible, and reliable.[19] This process establishes a self-validating system where each plate screened contains the necessary controls to verify its own integrity. The key statistical parameters are summarized below.
| Parameter | Description | Acceptance Criterion | Rationale |
| Z'-Factor | A measure of assay quality that reflects the dynamic range and data variation. It is calculated from the means and standard deviations of positive and negative controls.[7][19] | Z' ≥ 0.5 | A Z'-factor of 0.5 or greater indicates a large separation between control signals, making it possible to confidently identify "hits" that fall outside the control distribution. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 5 (recommended) | A sufficient window between the maximum and minimum signals is necessary to detect varying potencies of active compounds. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data, calculated as (Standard Deviation / Mean) * 100.[19] | %CV ≤ 20% | Low variability within control populations is essential for the reliable identification of outliers (hits). High CV can mask real hits or generate false positives. |
| DMSO Tolerance | The highest concentration of dimethyl sulfoxide (DMSO) the assay can tolerate without significant loss of signal or performance.[19] | Assay performance maintained at final screening [DMSO] | Compound libraries are universally stored in DMSO. The assay must be robust to the final concentration of this solvent introduced with the compounds. |
HTS Workflow: From Library to Validated Hit
The overall process of an HTS campaign is a multi-step funnel designed to progressively narrow down a large library to a small number of high-quality, confirmed hits. Each step employs increasingly stringent criteria to eliminate false positives and enrich for compounds with genuine, on-target activity.
Figure 2: General high-throughput screening workflow.
Detailed Protocols
The following protocols provide step-by-step methodologies for two common assay types relevant to the screening of imidazo[1,2-a]pyridine libraries.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, fluorescence-based assay to identify inhibitors of a purified kinase, a common target class for imidazo[1,2-a]pyridines.[11][12] The principle relies on the detection of ATP depletion following the kinase reaction.
Principle: The kinase consumes ATP to phosphorylate its substrate. The remaining ATP is then quantified using a detection reagent where a luciferase enzyme uses the ATP to produce a fluorescent signal. A decrease in fluorescence indicates kinase activity, and compounds that inhibit the kinase will result in a higher fluorescent signal.
Materials and Reagents:
-
Purified, active kinase of interest
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
ATP at a concentration equal to its Km for the kinase
-
Fluorescence-based ATP detection kit
-
Imidazo[1,2-a]pyridine compound library (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque, 384-well microplates
-
A plate reader capable of measuring fluorescence
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of compounds from the library source plates to the assay plates. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
Columns 1-2: Add 50 nL of DMSO (Negative Control, 100% activity).
-
Columns 23-24: Add 50 nL of a high concentration of the positive control inhibitor (Positive Control, 0% activity).
-
-
Enzyme Addition: Add 2.5 µL of a 2X kinase solution (prepared in kinase reaction buffer) to all wells.
-
Initiate Reaction: Add 2.5 µL of a 2X substrate/ATP solution (prepared in kinase reaction buffer) to all wells to start the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plates at room temperature for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption).
-
Signal Detection: Add 5 µL of the ATP detection reagent to all wells.
-
Final Incubation: Incubate for 10 minutes at room temperature to allow the detection signal to stabilize.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Data Analysis and Quality Control:
-
Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Compound - Mean_Neg_Ctrl) / (Mean_Pos_Ctrl - Mean_Neg_Ctrl)
-
Calculate Z'-Factor for each plate: Z' = 1 - (3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Mean_Pos_Ctrl - Mean_Neg_Ctrl|
-
Flag any plates with a Z'-factor < 0.5 for review.
-
Identify "hits" as compounds with a % Inhibition greater than 3 standard deviations from the mean of the negative control wells.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol is designed to identify compounds that reduce the viability of cancer cells, a common application for imidazo[1,2-a]pyridine libraries.[15][20]
Principle: Cell viability is measured using a reagent that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
Materials and Reagents:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Luminescence-based cell viability reagent
-
Imidazo[1,2-a]pyridine compound library (10 mM in DMSO)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
White, opaque, clear-bottom, 384-well, cell-culture treated microplates
-
A plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Cell Seeding: Suspend cells in complete medium and dispense 25 µL into each well of the 384-well plates at a pre-optimized density (e.g., 1000 cells/well).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Add 100 nL of compounds, DMSO (negative control), or positive control to the appropriate wells.
-
Treatment Incubation: Incubate the plates for an additional 72 hours at 37°C, 5% CO₂.
-
Reagent Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Signal Detection: Add 25 µL of the cell viability reagent to all wells.
-
Final Incubation: Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a compatible plate reader.
Data Analysis and Quality Control:
-
Calculate Percent Viability: % Viability = 100 * (Signal_Compound / Mean_Neg_Ctrl)
-
Calculate Z'-Factor as described in the biochemical assay protocol.
-
Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., 50%).
Post-Screen Triage: Navigating Assay Artifacts
A primary hit is merely a starting point. A significant challenge in HTS is differentiating true biological activity from assay interference.[21] Imidazo[1,2-a]pyridine scaffolds are generally well-behaved, but a rigorous triage process is essential.
-
Hit Confirmation: The first step is to re-test all primary hits from the original library plates to confirm activity.[22]
-
Dose-Response Analysis: Confirmed hits should be sourced as dry powders and tested in a 10-point dose-response curve to determine their potency (IC₅₀ or EC₅₀).[23]
-
Counter-Screening for Artifacts: It is crucial to run counter-screens to identify compounds that interfere with the assay technology itself.[21] For the protocols above:
-
Biochemical Assay: A common artifact is direct inhibition of the luciferase reporter enzyme. A counter-screen can be run by omitting the kinase and substrate and testing if the compound still inhibits the detection reagent.
-
Cell-Based Assay: Similarly, compounds can directly inhibit the luciferase used in the viability assay.
-
-
Orthogonal Assays: The most reliable way to validate a hit is to confirm its activity in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[21][23] For example, a kinase hit from a fluorescence-based ATP depletion assay could be validated using a mobility shift assay that directly measures substrate phosphorylation. A cytotoxicity hit could be confirmed using a dye-based method like crystal violet staining.
The following diagram illustrates a potential signaling pathway often targeted by imidazo[1,2-a]pyridine derivatives, providing a map for developing mechanism-of-action studies for validated hits.
Figure 3: PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridines.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. By coupling large, diverse chemical libraries with thoughtfully designed and rigorously validated high-throughput screening assays, researchers can efficiently identify promising starting points for drug development. The key to success lies not just in the automation and scale of HTS, but in a deep understanding of the underlying biology, a commitment to data integrity through robust validation, and a systematic approach to hit triage and confirmation. The protocols and strategies outlined in this guide provide a comprehensive framework for unlocking the full potential of imidazo[1,2-a]pyridine libraries in the quest for new medicines.
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- (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH.
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Application Notes & Protocols: Strategic Synthesis of Novel Imidazo[1,2-a]pyridine-Based Therapeutic Agents
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is an aromatic heterocyclic system formed by the fusion of pyridine and imidazole rings.[1] In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its ubiquitous presence in a multitude of biologically active compounds.[2][3] This structural motif is a cornerstone in numerous marketed drugs, including Zolpidem for insomnia, Alpidem for anxiety, and Zolimidine for peptic ulcers, showcasing its remarkable therapeutic versatility.[4][5][6] The broad spectrum of pharmacological activities—spanning anticancer, antimycobacterial, antiviral, and anti-inflammatory properties—stems from the scaffold's unique electronic and steric features, which allow it to effectively interact with a diverse array of biological targets.[7][8][9]
The development of novel therapeutic agents hinges on the efficient and strategic synthesis of diverse chemical libraries. This guide provides an in-depth exploration of robust and innovative synthetic routes to functionalized imidazo[1,2-a]pyridines, moving beyond mere procedural lists to elucidate the mechanistic rationale and strategic considerations behind each protocol. We will delve into classical condensation methods, the powerful convergence of multicomponent reactions, and modern, greener synthetic innovations.
Foundational Strategy: The Classical Condensation Pathway
The most traditional and conceptually straightforward route to the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.[1][4] This method remains a workhorse in many synthetic laboratories due to the ready availability of starting materials.
Mechanistic Rationale: The reaction proceeds via a two-step sequence. The initial and rate-determining step is the nucleophilic attack of the endocyclic (ring) nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This SN2 reaction is favored at the more nucleophilic pyridine nitrogen over the exocyclic amino group.[10] The resulting pyridinium salt intermediate then undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Classical condensation workflow for imidazo[1,2-a]pyridine synthesis.
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridines
Microwave irradiation offers a significant advantage over conventional heating by ensuring rapid and uniform energy distribution, which dramatically reduces reaction times and often improves yields.[11] This protocol utilizes an in-situ generation of the α-bromoketone.
Step-by-Step Methodology:
-
α-Bromination (In-Situ): In a microwave-safe vessel, combine the aromatic ketone (1.0 mmol) and N-bromosuccinimide (NBS) (1.0 mmol) in 10 mL of lemon juice, which acts as a natural acidic catalyst and solvent.[11]
-
Microwave Irradiation (Step 1): Seal the vessel and irradiate the mixture in a microwave reactor at 400W and 85°C. Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC). This step typically takes a few minutes.
-
Addition of Amine: Once α-bromination is complete, cool the vessel and add the corresponding 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate again under the same conditions (400W, 85°C) until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Pour the cooled reaction mixture into ice-cold water. The solid product will precipitate. Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure 2-substituted imidazo[1,2-a]pyridine.[11]
Trustworthiness: This one-pot, two-step procedure is self-validating. The progress of each distinct step (bromination and cyclization) can be independently monitored by TLC, ensuring that the final product is the result of the intended sequential reaction. The use of a green solvent and catalyst like lemon juice enhances the protocol's applicability in modern, environmentally conscious labs.[11]
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions are highly prized in drug discovery for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials.[12] This approach allows for the rapid construction of diverse compound libraries by simply varying the inputs.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a cornerstone three-component reaction (3CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[13] It involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[4][12] The introduction of a primary or secondary amine at the C3 position provides a crucial vector for further functionalization, making this reaction exceptionally valuable for creating novel therapeutic agents.
Mechanistic Rationale: The reaction is initiated by the acid-catalyzed formation of a Schiff base (imine) from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the imine carbon. This is followed by an intramolecular [4+1] cycloaddition, where the endocyclic pyridine nitrogen attacks the nitrilium ion intermediate, leading to the formation of the five-membered imidazole ring.[6][14]
Caption: Experimental workflow for the GBB three-component reaction.
Protocol 2: Ultrasound-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol utilizes ultrasound irradiation in water, aligning with green chemistry principles to provide an efficient synthesis of highly fluorescent molecules.[15]
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction flask, suspend the 2-aminopyridine derivative (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and ammonium chloride (NH₄Cl, 10 mol%) in water (3.0 mL).[15][16]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and sonicate at 60 °C.
-
Reaction Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 1-2 hours).
-
Extraction: Upon completion, add water (10 mL) to the mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-amino-substituted imidazo[1,2-a]pyridine.[15]
Data Presentation: Scope of the GBB Reaction
The versatility of the GBB reaction is a key strength. The following table summarizes the successful synthesis of various derivatives using the ultrasound-assisted protocol, demonstrating its tolerance for different functional groups on each of the three components.[15]
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 5a | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 5b | 75 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 5c | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 5d | 80 |
Copper-Catalyzed A³-Coupling/Cycloisomerization
Another powerful MCR is the A³-coupling (Aldehyde-Alkyne-Amine), which provides access to a different substitution pattern on the imidazo[1,2-a]pyridine core. This copper-catalyzed domino reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[1][17]
Mechanistic Rationale: The reaction begins with the formation of a propargylamine intermediate via the standard A³-coupling mechanism. In the presence of a copper catalyst, this intermediate undergoes a 5-exo-dig cycloisomerization, where the endocyclic pyridine nitrogen attacks the alkyne, leading to the formation of the fused heterocyclic system.[17] This method is particularly useful for synthesizing derivatives with substituents at the C2 and C3 positions derived from the alkyne and aldehyde, respectively.
Caption: Mechanism of the copper-catalyzed A³-coupling/cycloisomerization.
Protocol 3: A³-Coupling in Aqueous Micellar Media
This protocol employs an environmentally benign aqueous micellar system, which acts as a "nanoreactor" to facilitate the reaction between organic substrates.[17]
Step-by-Step Methodology:
-
Micelle Formation: In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS) (10 mol %) in water (2 mL) and stir vigorously for 5 minutes to form a micellar solution.
-
Catalyst and Reactant Addition: Add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 6–16 hours, monitoring progress by TLC.
-
Work-up and Purification: After completion, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify by column chromatography to obtain the desired product.[17]
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold remains a highly fertile ground for the discovery of new therapeutic agents. While classical condensation reactions provide a reliable entry point, the true power for innovation lies in modern synthetic strategies. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé and A³-coupling reactions, offer unparalleled efficiency in generating molecular diversity. These one-pot procedures, especially when coupled with green chemistry principles such as microwave or ultrasound assistance and aqueous reaction media, represent the state-of-the-art in sustainable drug discovery. By understanding the mechanistic underpinnings of these powerful reactions, researchers can strategically design and synthesize the next generation of imidazo[1,2-a]pyridine-based medicines to address pressing global health challenges.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchG
- The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH.
- Pyridines and Imidazopyridines with Medicinal Significance - Ingenta Connect.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Public
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 13. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for 2-Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the Vilsmeier-Haack formylation of 2-substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of this powerful C-H functionalization reaction. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to rationally optimize your reaction conditions for this important class of heterocyclic compounds.
Introduction to the Vilsmeier-Haack Reaction on Imidazo[1,2-a]pyridines
The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For the imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, the V-H reaction is a key transformation for introducing a formyl group, typically at the C3 position, yielding 2-substituted-imidazo[1,2-a]pyridine-3-carbaldehydes. These aldehydes are valuable synthetic intermediates for the elaboration into a wide array of more complex molecules.
The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and a dehydrating agent (typically phosphorus oxychloride, POCl₃), is attacked by the electron-rich imidazo[1,2-a]pyridine ring.[2] The inherent electronic properties of the imidazo[1,2-a]pyridine system strongly favor electrophilic attack at the C3 position of the imidazole ring.
Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack formylation of 2-substituted imidazo[1,2-a]pyridines in a question-and-answer format.
Question 1: I am getting a low yield or no reaction at all. What are the likely causes and how can I fix it?
Answer:
Low or no yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.
-
Substrate Reactivity: The electronic nature of the substituent at the 2-position plays a crucial role.
-
Electron-donating groups (EDGs) at the 2-position (e.g., alkyl, aryl, alkoxy) enhance the electron density of the heterocyclic system, promoting the electrophilic substitution and generally leading to higher yields under milder conditions.
-
Electron-withdrawing groups (EWGs) at the 2-position (e.g., chloro, bromo, cyano) deactivate the ring system, making the Vilsmeier-Haack reaction more challenging.
-
Solution: For substrates with EWGs, more forcing reaction conditions are often necessary. This can include increasing the reaction temperature, extending the reaction time, and using a larger excess of the Vilsmeier reagent.
-
-
Vilsmeier Reagent Preparation and Stoichiometry:
-
The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions. Ensure your DMF and any other solvents are thoroughly dried.
-
The stoichiometry of DMF and POCl₃ is critical. A common starting point is a 1:1 to 1.5:1 molar ratio of POCl₃ to the substrate, with DMF used as the solvent. For less reactive substrates, increasing the equivalents of the Vilsmeier reagent can be beneficial.
-
-
Reaction Temperature and Time:
-
The formation of the Vilsmeier reagent is exothermic and typically performed at 0 °C.
-
The subsequent reaction with the imidazo[1,2-a]pyridine may require elevated temperatures to proceed at a reasonable rate, especially for deactivated substrates. A typical temperature range is from room temperature to 100 °C. For instance, the formylation of 2-phenyl-imidazo[1,2-a]pyridine has been successfully carried out by heating the reaction mixture to 100 °C (373 K) for 1 hour.[3]
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting material is consumed slowly, consider incrementally increasing the temperature or extending the reaction time.
-
Question 2: I am observing the formation of multiple products, including a di-formylated species. How can I improve the selectivity for the mono-formylated product?
Answer:
The formation of multiple products, particularly di-formylation, can occur, especially with highly activated substrates.
-
Cause: When the 2-substituent is a strongly activating group, such as a furan ring, not only does formylation occur at the C3 position of the imidazo[1,2-a]pyridine, but a second formylation can also happen on the activated substituent itself. For example, in the Vilsmeier formylation of 2-(2-furyl)-substituted imidazo[1,2-a]pyridine, using an excess of the Vilsmeier reagent leads to formylation at both the C3 position of the imidazo[1,2-a]pyridine and the 5-position of the furan ring.[4]
-
Solution:
-
Control Stoichiometry: Carefully control the amount of the Vilsmeier reagent used. A 1:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point to favor mono-formylation.
-
Slow Addition: Add the imidazo[1,2-a]pyridine solution dropwise to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the substrate and can improve selectivity.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the second formylation.
-
Question 3: My reaction work-up is difficult, and I am struggling to isolate my product. What are some best practices for the work-up procedure?
Answer:
A successful Vilsmeier-Haack reaction is often followed by a careful work-up to hydrolyze the intermediate iminium salt and isolate the desired aldehyde.
-
Quenching: The reaction mixture is typically quenched by pouring it onto crushed ice or into a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide. This should be done slowly and with vigorous stirring, as the hydrolysis of excess POCl₃ is highly exothermic.
-
pH Adjustment: After quenching, the pH of the aqueous solution should be carefully adjusted to be basic (pH 8-10) to ensure the complete hydrolysis of the iminium intermediate to the aldehyde and to neutralize any acidic byproducts.
-
Extraction: The product is then extracted with an appropriate organic solvent, such as dichloromethane, ethyl acetate, or chloroform. If the product has some water solubility, saturating the aqueous layer with sodium chloride (brine) can improve extraction efficiency.
-
Purification: The crude product is often purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the regioselectivity of the Vilsmeier-Haack reaction on 2-substituted imidazo[1,2-a]pyridines and why?
A1: The Vilsmeier-Haack reaction on 2-substituted imidazo[1,2-a]pyridines is highly regioselective, with formylation occurring almost exclusively at the C3 position of the imidazole ring. This is due to the electronic nature of the imidazo[1,2-a]pyridine ring system. The nitrogen atom at position 4 acts as a strong electron-donating group through resonance, significantly increasing the electron density at the C1 and C3 positions of the imidazole ring. Attack at C3 leads to a more stable carbocation intermediate (a Wheland intermediate) where the positive charge can be delocalized over the pyridine ring without disrupting its aromaticity.
Q2: How does the choice of the Vilsmeier reagent affect the reaction?
A2: The most common Vilsmeier reagent is generated from DMF and POCl₃. However, other reagents can be used. For instance, using oxalyl chloride or thionyl chloride in place of POCl₃ can sometimes offer advantages in terms of reactivity or ease of work-up. For substrates that are particularly unreactive, a more potent Vilsmeier reagent might be required.
Q3: Can I use other solvents besides DMF?
A3: While DMF is the most common solvent as it also serves as a reagent, other anhydrous polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used as co-solvents. Using a co-solvent can sometimes help to improve the solubility of the starting material or modify the reaction conditions.
Q4: Are there any safety precautions I should be aware of when performing a Vilsmeier-Haack reaction?
A4: Yes, safety is paramount.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.
-
The reaction to form the Vilsmeier reagent is exothermic and should be performed with adequate cooling.
-
The quenching of the reaction mixture with water is also highly exothermic and should be done slowly and cautiously.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Optimized Reaction Conditions for 2-Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes
The following table summarizes representative reaction conditions for the Vilsmeier-Haack formylation of various 2-substituted imidazo[1,2-a]pyridines.
| 2-Substituent | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | POCl₃ (2.6) | DMF | 100 | 1 | 60 | [3] |
| 4-Methylphenyl | POCl₃ (in excess) | DMF | Not specified | Not specified | High | [5] |
| 2-(2-Furyl) | POCl₃ (1.0) | DMF | Not specified | Not specified | Not specified | [4] |
Detailed Experimental Protocol: Synthesis of 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde[3]
This protocol is a representative example and may require optimization for other substrates.
Materials:
-
2-Phenyl-imidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing N,N-dimethylformamide (1.9 g, 26 mmol), cooled to 0 °C (273 K) in an ice bath, add phosphorus oxychloride (4.0 g, 26 mmol) dropwise with stirring.
-
After the addition is complete, add 2-phenyl-imidazo[1,2-a]pyridine (10 mmol) portionwise to the reaction mixture.
-
Heat the mixture at 100 °C (373 K) for 1 hour.
-
After cooling the reaction mixture to 0 °C (273 K), neutralize it by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Mechanistic and Troubleshooting Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction on imidazo[1,2-a]pyridines.
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
References
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
- Google Patents. (2002). US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.
-
Royal Society of Chemistry. (2016). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Retrieved January 18, 2026, from [Link]
-
Bentham Science. (2024). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2011). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 18, 2026, from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and byproduct formations during this synthetic sequence. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the construction of the 2-arylimidazo[1,2-a]pyridine core, followed by a formylation reaction at the C3 position.
-
Step 1: Cyclocondensation. This step involves the reaction of a 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one, to form the 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine intermediate. Various catalytic systems can be employed to facilitate this reaction.[1][2]
-
Step 2: Vilsmeier-Haack Formylation. The synthesized imidazo[1,2-a]pyridine is then subjected to a Vilsmeier-Haack reaction to introduce a carbaldehyde group at the electron-rich C3 position.[3][4] This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Figure 1: General two-step synthesis pathway.
Q2: Why is the C3 position of the imidazo[1,2-a]pyridine ring preferentially formylated in the Vilsmeier-Haack reaction?
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution. This is due to the resonance stabilization of the resulting intermediate, where the positive charge can be delocalized over the nitrogen atoms of the imidazole ring. The Vilsmeier reagent is a relatively weak electrophile, and its reaction is highly regioselective for the most electron-rich position.[7]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section addresses specific experimental issues you may encounter.
Issue 1: My final product is contaminated with the starting imidazo[1,2-a]pyridine intermediate.
-
Symptom: You observe the starting material spot on your TLC plate after the reaction is complete, and the NMR spectrum of the purified product shows peaks corresponding to the unformylated 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine.
-
Potential Cause: This is a classic case of an incomplete reaction. The Vilsmeier-Haack reaction may not have gone to completion for several reasons.
-
Proposed Solution/Investigation:
-
Reagent Stoichiometry and Activity: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh. The reagent is typically prepared in situ at low temperatures (0-5 °C) before the addition of the substrate.[8] Consider increasing the equivalents of the Vilsmeier reagent.
-
Reaction Time and Temperature: While the Vilsmeier-Haack reaction is efficient, it may require sufficient time and thermal energy to proceed to completion.[3] Monitor the reaction progress by TLC. If the reaction stalls, a gentle increase in temperature might be necessary. However, be cautious as excessive heat can lead to other byproducts.
Parameter Recommendation Rationale Vilsmeier Reagent 1.5 - 3.0 equivalents Ensures complete consumption of the starting material. Temperature 0 °C (reagent formation), then RT to 70 °C Balances reaction rate with byproduct formation.[3] Reaction Time 2 - 6 hours Monitor by TLC to determine the optimal time. -
Issue 2: I've isolated a byproduct with a mass 16 units higher than my starting imidazo[1,2-a]pyridine intermediate.
-
Symptom: Mass spectrometry analysis of a byproduct shows an M+16 peak relative to the 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine starting material.
-
Potential Cause: This strongly suggests the formation of an N-oxide. The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation.[9] This can occur if oxidative conditions are inadvertently introduced during the synthesis or work-up of the intermediate.
-
Proposed Solution/Investigation:
-
Prevention during Intermediate Synthesis: If the N-oxide is formed during the initial cyclization, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Deoxygenation Protocol: If the N-oxide has already formed, it can often be chemically reduced back to the parent heterocycle.
-
Method: A common method is to use a reducing agent like phosphorus trichloride (PCl₃) in a solvent like chloroform or dichloroethane at reflux.
-
Experimental Protocol:
-
Dissolve the N-oxide contaminated material in anhydrous chloroform.
-
Add PCl₃ (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC until the N-oxide is consumed.
-
Carefully quench the reaction with ice water and neutralize with a base before extraction.
-
-
-
Issue 3: My NMR spectrum shows a complex multiplet in the aromatic region and a singlet around 6.5 ppm, which I cannot assign to my product.
-
Symptom: Besides the expected product peaks, you observe a new singlet in the 1H NMR around 6.5 ppm and additional complexity in the aromatic region. The mass spectrum might show a peak corresponding to a dimer of your imidazo[1,2-a]pyridine minus a few protons.
-
Potential Cause: This is indicative of the formation of a bis(imidazo[1,2-a]pyridin-3-yl)methane derivative. This can happen if the initially formed carbaldehyde reacts with another molecule of the starting 2-arylimidazo[1,2-a]pyridine under acidic conditions. The aldehyde can become protonated, making it a good electrophile for another electrophilic aromatic substitution reaction. A similar reactivity pattern has been observed where 2-arylimidazo[1,2-a]pyridines react with aromatic aldehydes.[10]
-
Proposed Solution/Investigation:
-
Control of Stoichiometry: Ensure that there isn't a significant excess of the starting imidazo[1,2-a]pyridine present when the formylation reaction is nearing completion.
-
Optimized Work-up: A prompt and efficient basic work-up is crucial. Once the formylation is complete, immediately quench the reaction to neutralize the acidic environment and hydrolyze the iminium intermediate. This minimizes the time the newly formed aldehyde spends in an acidic medium with unreacted starting material.
-
Figure 2: Formation of a dimeric byproduct.
Issue 4: The reaction mixture turns dark, and purification by column chromatography is challenging due to multiple colored bands.
-
Symptom: The reaction mixture becomes dark brown or black, and column chromatography yields multiple fractions with poor separation and streaking.
-
Potential Cause: This often points to decomposition or polymerization. The Vilsmeier-Haack reagent is highly reactive, and if the reaction temperature is not well-controlled, it can lead to the degradation of the electron-rich imidazo[1,2-a]pyridine ring.
-
Proposed Solution/Investigation:
-
Strict Temperature Control: The formation of the Vilsmeier reagent (mixing DMF and POCl₃) is exothermic and must be done at low temperatures (0-5 °C).[8] The subsequent reaction with the imidazo[1,2-a]pyridine should also be started at a low temperature and warmed gradually if necessary. Avoid excessive heating.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may contribute to the formation of colored, polar impurities.
-
Purification Strategy:
-
Pre-purification: Before column chromatography, consider a simple filtration through a plug of silica gel or celite to remove baseline polymeric material.
-
Solvent System Optimization: Carefully select the solvent system for your column chromatography. A gradient elution might be necessary to separate the product from closely related impurities.
-
Alternative Purification: If chromatography is problematic, consider recrystallization as an alternative purification method for the final product.
-
-
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Plausible mechanism of formylation of imidazo-pyridine ring. (2023).
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- A simple and efficient route to 2‐arylimidazo[1,2‐a]pyridines and zolimidine using automated grindstone chemistry. (2020). Journal of Heterocyclic Chemistry.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier–Haack reaction. Wikipedia.
- FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024).
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (2023). Taylor & Francis Online.
- Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. (2022).
Sources
- 1. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine-3-carbaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the unique purification challenges associated with polar imidazo[1,2-a]pyridine-3-carbaldehydes. The inherent basicity of the pyridine nitrogen, the polar aldehyde group, and the overall flat, aromatic structure create a perfect storm of potential purification issues. This document is designed to provide not just solutions, but the underlying chemical principles to empower you to tackle these challenges effectively.
Troubleshooting Guide & FAQs
This section addresses the most common and frustrating issues encountered during the purification of this class of compounds.
Q1: My compound is streaking badly on a standard silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system. What's happening and how can I fix it?
A1: The Cause of the Smear
This is the most frequent issue and stems from two primary factors:
-
High Polarity: The combination of the nitrogen-rich heterocyclic core and the polar carbaldehyde group leads to very strong interactions with the highly polar, acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Basicity: The pyridine nitrogen in the imidazo[1,2-a]pyridine scaffold is basic. This basic site can undergo strong acid-base interactions with the acidic silica surface, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking or tailing.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most immediate solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia (usually as a 7N solution in methanol) to your eluent. A typical starting point is 0.5-2% (v/v). The amine will preferentially bind to the acidic silanol groups, "masking" them from your compound and allowing for much sharper bands.
-
Increase Polarity Systematically: For very polar compounds that remain at the baseline even in 100% ethyl acetate, a more polar mobile phase is necessary.[1] Dichloromethane/methanol (DCM/MeOH) is a common and effective combination. Start with a high ratio of DCM (e.g., 98:2 DCM/MeOH) and gradually increase the methanol concentration. Sometimes, a stock solution of 10% ammonium hydroxide in methanol can be used as the polar component in a DCM elution system for extremely polar basic compounds.[1]
-
-
Stationary Phase Modification (The Robust Solution): If mobile phase modification isn't sufficient or if you suspect your compound is decomposing, changing the stationary phase is the next logical step.
-
Deactivated Silica: You can prepare "deactivated" or "neutralized" silica gel to reduce its acidity before packing your column.[1]
-
Alumina: Alumina is a good alternative to silica. It is available in acidic, neutral, and basic forms. For imidazo[1,2-a]pyridines, basic or neutral alumina is highly recommended to prevent the issues seen with acidic silica.
-
Reversed-Phase (C18) Silica: If your compound has some non-polar character in addition to its polar groups, reversed-phase chromatography can be an excellent option. Here, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).
-
Q2: My product appears to be decomposing on the column. My yield is low, and I'm seeing new, unidentified spots on the TLC of my collected fractions. What's the cause?
A2: The Instability Problem
The aldehyde functional group can be sensitive, and the imidazo[1,2-a]pyridine core can be susceptible to degradation under certain conditions, particularly on acidic surfaces.[1]
-
Acid-Catalyzed Decomposition: The acidic environment of a standard silica gel column can catalyze decomposition reactions. The aldehyde may be sensitive, or the heterocyclic ring itself could undergo undesired reactions.
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid. While less common during chromatography, prolonged exposure to air on the silica surface can be a factor.
Solutions:
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a "flash" column). A faster flow rate can reduce the time your compound spends in contact with the stationary phase.[2]
-
Use Deactivated Stationary Phases: As mentioned in Q1, using silica gel that has been pre-treated with a base like triethylamine, or switching to neutral/basic alumina, is the most effective way to prevent acid-catalyzed decomposition.[1]
-
Check Compound Stability: Before running a large-scale column, perform a stability test.[1] Spot your crude material on a TLC plate, let it sit for a few hours in the open air, and then elute it. If you see new spots that weren't there initially, it's a strong indication of instability on silica.
Q3: I have very poor solubility in common chromatography solvents like ethyl acetate or hexanes. How can I effectively load my sample onto the column?
A3: The Loading Challenge
The high polarity of these compounds often means they are sparingly soluble in the relatively non-polar solvents required for good separation on normal-phase columns.
Solutions:
-
Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a strong solvent in which it is soluble (e.g., DCM, chloroform, or even a small amount of methanol).[2] Then, add this concentrated solution directly to the top of the column. This is known as "wet loading." Be aware that using too much of a strong solvent will compromise the separation of the first compounds to elute.
-
Dry Loading (Preferred Method): This is the superior method for poorly soluble compounds.
-
Dissolve your crude product in a suitable solvent (e.g., DCM, methanol, acetone).
-
Add a small amount of silica gel (or the stationary phase you are using for the column) to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder of silica gel coated with your compound.
-
Carefully load this powder onto the top of your packed column. This ensures that the compound is introduced to the column in a narrow, even band, leading to much better separation.[2]
-
Q4: My synthesis involved a palladium catalyst (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling). How can I remove the residual palladium, which seems to stick to my nitrogen-containing product?
A4: The Metal Scavenging Imperative
The nitrogen atoms in the imidazo[1,2-a]pyridine ring are excellent ligands for transition metals like palladium. This coordination makes it difficult to remove the metal catalyst by simple chromatography or extraction. For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is a regulatory necessity.[3]
Solutions:
-
Filtration through Celite®: A first simple step is often to dilute the reaction mixture and filter it through a pad of Celite®. This can remove insoluble palladium species.[4]
-
Aqueous Washes: Sometimes, washing an organic solution of your product with aqueous solutions containing chelating agents like EDTA can help, but this is often not sufficient for this class of compounds.
-
Metal Scavengers: The most robust method is to use solid-supported metal scavengers. These are typically silica or polymer beads functionalized with groups that have a very high affinity for palladium, such as thiols, amines, or thioureas.[5][6]
-
Procedure: After the initial workup, dissolve your crude product in a suitable solvent, add the scavenger resin, and stir for a few hours to overnight. The palladium will be sequestered onto the solid support, which can then be easily removed by filtration.
-
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.[6] However, be aware that it can also adsorb your product, leading to yield loss. A small-scale test is recommended.
Recommended Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
-
Stability Test: Spot the crude material on a silica TLC plate. Let it stand for 1 hour, then elute. Check for degradation.
-
Solvent System Selection:
-
Start with a 98:2 DCM/MeOH mixture. Add 0.5% triethylamine to the mixture.
-
Run TLCs, gradually increasing the MeOH percentage until the desired product has an Rf value of approximately 0.2-0.35.
-
-
Column Packing:
-
Pack a column with silica gel using a non-polar solvent (e.g., hexane).
-
Flush the column with your chosen starting eluent (e.g., 98:2 DCM/MeOH + 0.5% NEt₃) until the silica is fully equilibrated.
-
-
Sample Loading:
-
Use the "Dry Loading" method described in Q3 for the best results.
-
-
Elution:
-
Begin elution with the starting solvent mixture.
-
If separation is difficult, a very shallow gradient can be employed (e.g., increasing MeOH by 0.5-1% every few column volumes).
-
Monitor fractions closely by TLC.
-
| Problem | Recommended Solvent System Modifier | Alternative Stationary Phase |
| Streaking/Tailing | 0.5-2% Triethylamine or Ammonia/MeOH soln. | Basic or Neutral Alumina |
| Compound at Baseline | Increase % Methanol in DCM | Reversed-Phase C18 |
| Decomposition | 0.5-2% Triethylamine | Neutral Alumina |
| Poor Separation | Use a shallow gradient elution | Reversed-Phase C18 |
Protocol 2: Recrystallization for Polar Aldehydes
Recrystallization can be an excellent final purification step, especially for removing small amounts of closely related impurities. Finding the right solvent system is key.[7][8]
-
Solvent Screening:
-
Two-Solvent System: If no single solvent works, try a two-solvent system. One solvent should dissolve the compound well (e.g., ethanol, acetone), and the other should be a poor solvent in which the compound is insoluble (e.g., water, hexanes, diethyl ether).[10]
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise while the solution is still hot, until you see persistent cloudiness.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[7]
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Visual Workflow: Troubleshooting Purification
The following diagram outlines a decision-making process for troubleshooting the purification of polar imidazo[1,2-a]pyridine-3-carbaldehydes.
Caption: A decision tree for troubleshooting common purification issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
- Google Patents. US7084287B2 - Method of removing palladium.
-
Shaik, F., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]
-
ResearchGate. How can I remove palladium Pd catalyst easily? (2015). Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]
- Google Patents. US3294790A - Method of preparing heterocyclic aldehydes.
-
Biotage. How to Remove Palladium in three easy steps. (2023). Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Reddit. r/Chempros - Your trick to remove residual palladium. (2025). Available from: [Link]
-
Kouassi, K. H. C., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available from: [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Available from: [Link]
-
The Organic Chemistry Tutor. Recrystallization and Melting Point Analysis. (2022). YouTube. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Yield in the Formylation of 2-Phenyl-imidazo[1,2-a]pyridines
Welcome to the technical support center for the formylation of 2-phenyl-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.
Introduction: The Importance of Formylation
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2][3] The introduction of a formyl (-CHO) group, particularly at the C3 position, provides a versatile synthetic handle for further molecular elaboration.[2] However, achieving high yields in this formylation step can be challenging. This guide provides a structured approach to troubleshooting and optimizing this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the formylation of 2-phenyl-imidazo[1,2-a]pyridines.
Q1: My Vilsmeier-Haack formylation is giving a low yield. What are the most critical parameters to investigate?
Low yields in the Vilsmeier-Haack reaction are a common issue. The key is to systematically evaluate the following parameters:
-
Reagent Stoichiometry and Quality: The Vilsmeier reagent is formed in situ from a phosphorus halide (commonly POCl₃) and a formamide (typically DMF).[4][5][6]
-
Expert Insight: Ensure that both POCl₃ and DMF are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent, significantly reducing its effectiveness. It's often beneficial to use freshly distilled POCl₃ and anhydrous DMF. The stoichiometry is also critical. An excess of the Vilsmeier reagent is often required, but a large excess can lead to side reactions. A good starting point is 1.5 to 3 equivalents of the pre-formed reagent.
-
-
Reaction Temperature and Time: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control its exothermic nature.[4][7] The subsequent formylation of the imidazo[1,2-a]pyridine often requires heating.[7]
-
Expert Insight: The optimal temperature and reaction time are substrate-dependent. For 2-phenyl-imidazo[1,2-a]pyridine, a reaction temperature of 60-100 °C for 1-4 hours is a common starting point.[7] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to decomposition and the formation of tarry byproducts.[8]
-
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step to obtain the final aldehyde.
-
Expert Insight: This step is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base like sodium carbonate or sodium hydroxide.[7] Incomplete hydrolysis can be a source of yield loss. Ensure thorough mixing and that the pH is basic before extraction.
-
Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity for C3 formylation?
The imidazo[1,2-a]pyridine ring system has multiple potentially reactive sites. However, formylation with the Vilsmeier-Haack reagent is generally highly regioselective for the C3 position due to the electronic nature of the heterocycle.
-
Causality: The C3 position is the most electron-rich and sterically accessible site for electrophilic attack by the Vilsmeier reagent.[9] The nitrogen atom at position 1 directs the electrophile to this position.
-
Troubleshooting Unexpected Regioisomers:
-
Confirm Starting Material Purity: Ensure your starting 2-phenyl-imidazo[1,2-a]pyridine is pure and correctly characterized. Isomeric impurities in the starting material will lead to a mixture of formylated products.
-
Reaction Conditions: Extreme temperatures or prolonged reaction times could potentially lead to side reactions or isomerization, although this is less common for Vilsmeier-Haack formylation. Stick to the optimized conditions as discussed in Q1.
-
Q3: Are there alternative formylation methods to the Vilsmeier-Haack reaction for this substrate?
While the Vilsmeier-Haack reaction is the most common and often highest-yielding method, other formylation techniques can be considered, especially if the Vilsmeier-Haack conditions are not compatible with other functional groups in your molecule.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10][11][12] It is typically used for highly activated aromatic systems like phenols, but can be applied to some electron-rich heterocycles.[11]
-
Expert Insight: The Duff reaction generally provides lower yields than the Vilsmeier-Haack reaction for this class of compounds and may require harsher conditions.[10] However, it offers an alternative if phosphorus-based reagents are to be avoided.
-
-
Metal-Catalyzed Formylation: Recent advances have introduced copper-catalyzed methods for the formylation of imidazo[1,2-a]pyridines using reagents like DMF or even DMSO as the formyl source.[2][13]
-
Expert Insight: These methods can offer high regioselectivity and may be milder than the classical Vilsmeier-Haack reaction. They are worth exploring if you are facing challenges with the traditional approach.
-
Q4: My reaction seems to have worked, but I'm struggling with the purification of the final product. Any suggestions?
Purification of 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde can sometimes be challenging due to the presence of baseline impurities or byproducts with similar polarity.
-
Standard Protocol: The crude product is typically purified by silica gel column chromatography.[7]
-
Expert Insight:
-
Solvent System: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is often effective.
-
Pre-adsorption: For particularly difficult separations, pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve resolution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to obtain a highly pure product.[1][14]
-
-
Data Presentation: Comparison of Formylation Methods
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of 2-phenyl-imidazo[1,2-a]pyridine.
| Method | Formylating Agent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | DMF | POCl₃ | DMF | 100 | 1 | 60 | [7] |
| Microwave-assisted Vilsmeier-Haack | DMF | POCl₃ | PEG-400 | 90 | 0.17 | High | [15] |
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Formylation
This protocol is a reliable starting point for the formylation of 2-phenyl-imidazo[1,2-a]pyridine.
Materials:
-
2-phenyl-imidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (2.6 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.6 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Formylation Reaction: Add 2-phenyl-imidazo[1,2-a]pyridine (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 100 °C and stir for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of Na₂CO₃ until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde as a solid.[7]
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
References
-
Bel-Abbes, R., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. [Link]
-
A plausible mechanism for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Site‐Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. (2024). Organometallics. [Link]
-
Formylation without catalyst and solvent at 80 degrees C. (n.d.). ResearchGate. Retrieved from [Link]
-
Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved from [Link]
-
Kusy, D., et al. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 60(41), 151244. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (n.d.). ResearchGate. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijptonline.com. Retrieved from [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. (n.d.). Chemical Papers. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]
-
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. (2008). PubMed. [Link]
-
Duff Reaction. (2016). Chem-Station Int. Ed. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). MDPI. [Link]
-
Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. [Link]
-
One-pot regiospecific synthesis of imidazo[1,2-a]pyridines: a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds. (2014). PubMed. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 7. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Imidazo[1,2-a]pyridine-3-carbaldehydes in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-3-carbaldehydes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges often encountered when handling these valuable synthetic intermediates in solution. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve common experimental issues, ensuring the integrity and success of your research.
Introduction: The Duality of Reactivity and Instability
Imidazo[1,2-a]pyridines are a class of privileged heterocyclic scaffolds, widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2] The introduction of a carbaldehyde group at the C-3 position provides a versatile handle for further synthetic transformations, making these compounds key building blocks in the development of novel therapeutics.[3][4] However, the very electrophilicity that makes the aldehyde group a valuable reactive center also renders it susceptible to various degradation pathways in solution. Understanding these stability issues is paramount for reliable and reproducible experimental outcomes.
This guide is structured in a question-and-answer format to directly address the specific challenges you may face during your work. We will delve into the underlying chemical principles governing these stability issues and provide validated protocols to overcome them.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: I'm observing the formation of a new, more polar byproduct during my reaction workup or purification, especially after using a basic wash.
Question: What is this new compound, and how can I prevent its formation?
Answer:
This is a classic sign of a Cannizzaro reaction , a common degradation pathway for non-enolizable aldehydes like imidazo[1,2-a]pyridine-3-carbaldehydes under basic conditions.[5] In this disproportionation reaction, two molecules of the aldehyde react in the presence of a strong base to yield the corresponding primary alcohol and a carboxylate salt.[6][7]
Causality: The absence of α-hydrogens in imidazo[1,2-a]pyridine-3-carbaldehyde prevents it from undergoing an aldol condensation. Instead, under basic conditions, a hydroxide ion attacks the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, leading to one molecule being oxidized to the carboxylic acid and the other being reduced to the alcohol.[8]
Visualizing the Cannizzaro Reaction:
Caption: The Cannizzaro disproportionation of imidazo[1,2-a]pyridine-3-carbaldehyde.
Solutions and Preventative Measures:
-
Avoid Strong Bases: During aqueous workups, avoid using strong bases like sodium hydroxide or potassium hydroxide. If a basic wash is necessary to remove acidic impurities, opt for milder bases such as sodium bicarbonate or a saturated solution of sodium carbonate, and minimize contact time.
-
pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 4-7) whenever possible. The stability of aldehydes can be significantly influenced by pH.[9][10]
-
Temperature Management: The Cannizzaro reaction is accelerated by heat.[11] Perform extractions and washes at room temperature or below to minimize this degradation pathway.
Issue 2: My purified imidazo[1,2-a]pyridine-3-carbaldehyde degrades over time when stored in solution, even at low temperatures.
Question: I'm seeing a gradual conversion to the corresponding carboxylic acid. What's causing this, and what are the optimal storage conditions?
Answer:
The gradual conversion of your aldehyde to imidazo[1,2-a]pyridine-3-carboxylic acid upon storage in solution is likely due to aerobic oxidation . The aldehyde group is susceptible to oxidation, particularly in the presence of oxygen (from dissolved air), light, and trace metal impurities.
Causality: The aldehyde C-H bond can be susceptible to radical-mediated oxidation. This process can be initiated by light or trace metals and proceeds via a radical chain mechanism involving atmospheric oxygen.[12] Protic solvents can also facilitate this process.
Experimental Workflow for Assessing Stability:
Caption: Workflow for evaluating the stability of imidazo[1,2-a]pyridine-3-carbaldehydes.
Recommended Storage Protocols:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, anhydrous solvents (e.g., Dichloromethane, Toluene, Anhydrous Acetonitrile) | Protic solvents like methanol and ethanol can participate in hemiacetal formation, which can be a precursor to oxidation.[13] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize contact with atmospheric oxygen, a key reagent in the oxidation pathway. |
| Temperature | -20°C or below | To slow down the rate of all potential degradation reactions. |
| Light | Amber vials or protection from light | Aromatic aldehydes can be susceptible to photodegradation.[3] |
| Purity | Use highly pure compound | Trace metal impurities can catalyze oxidation. Ensure the compound is free from residual synthesis reagents. |
Pro-Tip: For long-term storage, it is always best to store the compound as a solid under an inert atmosphere at low temperatures.[14] Only prepare solutions immediately before use.
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents like methanol or ethanol for my reactions involving imidazo[1,2-a]pyridine-3-carbaldehydes?
A1: Yes, but with caution. In protic solvents, aldehydes can exist in equilibrium with their corresponding hemiacetals or gem-diols.[13] This is a reversible process, and for many subsequent reactions (e.g., reductive amination, Wittig reaction), the aldehyde will react as expected. However, be aware that hemiacetal formation can be a prelude to oxidation. If you observe incomplete conversion or side products, consider switching to an aprotic solvent.
Q2: I'm having trouble with the purification of my imidazo[1,2-a]pyridine-3-carbaldehyde. I see streaking on my silica gel column. What can I do?
A2: Streaking on silica gel chromatography is often indicative of the compound's polarity and its interaction with the stationary phase. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact with the acidic silanol groups on the silica surface.
Troubleshooting Purification:
-
Deactivate Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) in your eluent system. This will neutralize the acidic sites on the silica and reduce tailing.
-
Solvent System Optimization: A gradient elution is often beneficial. Start with a less polar solvent system and gradually increase the polarity to elute your product.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase chromatography.
Q3: Are there any known incompatible reagents I should avoid when working with imidazo[1,2-a]pyridine-3-carbaldehydes?
A3: Besides strong bases, be cautious with:
-
Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will readily oxidize the aldehyde to a carboxylic acid.[12]
-
Strong Nucleophiles: The aldehyde is electrophilic and will react with a wide range of nucleophiles. While this is often the desired reactivity, be mindful of unintended reactions with nucleophilic reagents or solvents.
Q4: How can I monitor the stability of my compound in solution during a prolonged reaction?
A4: The most effective way to monitor the stability is through periodic analysis of an aliquot of the reaction mixture using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the appearance of new spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of your starting material and the formation of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can help in identifying the mass of any new species being formed, aiding in the identification of degradation products.
By implementing these best practices and understanding the inherent reactivity of imidazo[1,2-a]pyridine-3-carbaldehydes, you can significantly improve the reliability and success of your experimental work.
References
-
Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. (2025). ResearchGate. [Link]
-
Cannizzaro reaction. (n.d.). Wikipedia. [Link]
-
The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. (2023). JoVE. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 13. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low conversion in imidazo[1,2-a]pyridine synthesis"
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals like Zolpidem and Alpidem.[1][2][3] However, its synthesis, while versatile, can be prone to low conversion rates. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice in a direct question-and-answer format. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues in your own laboratory.
Core Concepts: A Mechanistic Overview
Most syntheses of the imidazo[1,2-a]pyridine core involve the formation of two key bonds, typically through the cyclocondensation of a 2-aminopyridine derivative with a partner containing a two-carbon unit. Understanding the fundamental steps is crucial for troubleshooting.
Caption: Generalized reaction pathway for imidazo[1,2-a]pyridine synthesis.
Part 1: Troubleshooting Starting Material and Reagent Issues
Low conversion often begins with the reactants themselves. Purity, stability, and electronic properties of your starting materials are the first variables to scrutinize.
Q1: My reaction is sluggish or fails completely. How do I know if my 2-aminopyridine is the problem?
A1: The nucleophilicity of the 2-aminopyridine is paramount. Two factors are key:
-
Purity: 2-Aminopyridine can degrade over time, often appearing as dark or discolored crystals. Impurities can chelate with metal catalysts or interfere with the initial nucleophilic attack. It is often beneficial to purify commercial 2-aminopyridine by recrystallization or sublimation before use.
-
Electronic Effects: Substituents on the pyridine ring dramatically influence reactivity.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides decrease the nucleophilicity of both the endocyclic (ring) and exocyclic (-NH₂) nitrogen atoms. This slows down the initial N-alkylation or condensation step, often requiring more forcing conditions (higher temperature, stronger catalyst).
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase nucleophilicity and generally accelerate the reaction, allowing for milder conditions.
-
Q2: I am using an α-haloketone in a classic Tschitschibabin-type reaction and see a complex mixture of products. What's happening?
A2: α-Haloketones, especially α-bromoketones, are potent lachrymators and can be unstable. The primary issue is often self-condensation or decomposition.
-
Causality: The initial step is the Sₙ2 reaction between the pyridine ring nitrogen and the α-carbon of the haloketone. If this step is slow (e.g., due to a deactivated aminopyridine), the α-haloketone has more time to undergo side reactions.
-
Solution: Consider forming the α-haloketone in situ or using it immediately after preparation. An alternative "one-pot" approach involves reacting the ketone with a brominating agent (like NBS) in the presence of the 2-aminopyridine, which immediately traps the reactive intermediate.[4] Some modern protocols bypass α-haloketones entirely, opting for direct oxidative coupling of ketones and 2-aminopyridines.[5]
Q3: My Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (MCR) is giving low yields. Which component is the most likely culprit?
A3: The GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful but sensitive system.[2][6]
-
The Aldehyde: Sterically hindered aldehydes can significantly slow the initial imine formation. Aliphatic aldehydes are sometimes more prone to side reactions or forming classic Ugi adducts compared to aromatic aldehydes.[7]
-
The Isocyanide: While many isocyanides are tolerated, bulky ones like t-butyl isocyanide can be kinetically slower. Ensure the isocyanide is pure, as they can have a limited shelf life.
-
The Catalyst: This reaction is typically catalyzed by a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) or a Brønsted acid (e.g., PTSA).[8][9][10] The catalyst's role is to activate the imine intermediate toward nucleophilic attack by the isocyanide. Insufficient catalyst loading or an inappropriate choice of acid for your specific substrates is a common cause of failure.
Part 2: Optimizing Reaction Conditions
Even with pure starting materials, suboptimal reaction conditions can halt your synthesis. Temperature, solvent, and atmosphere must be carefully chosen.
Caption: A logical workflow for troubleshooting low conversion.
Q4: My reaction isn't reaching completion with conventional heating. Is microwave irradiation a good alternative?
A4: Absolutely. Microwave-assisted synthesis is a well-established method for accelerating these reactions, often leading to dramatically reduced reaction times and improved yields.[11][12][13]
-
Causality: Microwaves efficiently heat polar solvents and intermediates, leading to a rapid increase in internal temperature that can overcome activation energy barriers much more effectively than an external oil bath. This is particularly useful for less reactive substrates.
-
Implementation: Reactions that take hours conventionally can often be completed in minutes under microwave irradiation.[11] It is an excellent first-line strategy when conventional heating is insufficient. Many catalyst-free syntheses are only viable under microwave conditions.[12]
Q5: How do I choose the right solvent? I see protocols using everything from toluene to water.
A5: Solvent choice is critical and depends heavily on the specific reaction mechanism. There is no single "best" solvent. A screening is often necessary.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are common choices as they effectively dissolve the starting materials and polar intermediates. DMF is frequently used in catalyst-free condensations of 2-aminopyridines with α-haloketones.[2]
-
Alcohols (Ethanol, Methanol): Often used in acid-catalyzed MCRs. Recent studies have shown that alcohols are not merely inert solvents but can act as co-catalysts, particularly in the GBB reaction, by participating in proton transfer steps.[9]
-
Non-Polar Solvents (Toluene, Dioxane): Typically used for reactions at higher temperatures and often require a catalyst. They are useful when water must be removed, for instance, during imine formation.
-
Green Solvents (Water, PEG): An increasing number of protocols use water or polyethylene glycol (PEG), often with a catalyst or under microwave irradiation.[4][5][14] Aqueous micellar media, using surfactants like SDS, have also proven effective.[15]
| Solvent Class | Typical Use Case | Advantages | Disadvantages |
| Polar Aprotic (DMF, ACN) | Catalyst-free condensations, MCRs | Good solubility for polar reactants | High boiling points, can be difficult to remove |
| Alcohols (EtOH, MeOH) | Acid-catalyzed MCRs (GBB) | Can act as co-catalyst, readily available | May interfere with certain reagents |
| Non-Polar (Toluene) | High-temperature, catalyst-driven reactions | Allows for azeotropic removal of water | Poor solubility for ionic intermediates |
| Green Solvents (Water, PEG) | Microwave-assisted & catalyzed reactions | Environmentally friendly, low cost | Limited solubility for non-polar substrates |
Q6: Does my reaction need to be run under an inert atmosphere (e.g., Nitrogen or Argon)?
A6: It depends entirely on the mechanism.
-
No: For most classic condensations (Tschitschibabin) and acid-catalyzed MCRs (GBB), an inert atmosphere is generally not required.
-
Yes: For many modern transition-metal-catalyzed reactions, particularly those involving Cu(I) or Pd(0) catalysts, running under an inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst.
-
Aerobic is Required: Some of the most efficient and green methods are oxidative couplings. These reactions explicitly use air or oxygen as the terminal oxidant and will fail under an inert atmosphere.[5] Always check if your chosen protocol is an oxidative variant.
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This protocol is adapted from methodologies that utilize molecular iodine as an inexpensive and effective catalyst.[16][17] Iodine can act as both a Lewis acid to activate carbonyls and as a catalyst in oxidative processes.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminopyridine derivative (1.0 mmol), the acetophenone derivative (1.1 mmol), and molecular iodine (I₂) (10 mol%, 0.1 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol or a water-based medium, 5 mL).[16][17]
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C or reflux) for the required time (typically 2-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.[16] Otherwise, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of 2-Aminopyridine by Recrystallization
-
Dissolution: In a fume hood, dissolve the impure 2-aminopyridine in a minimum amount of hot toluene or a hexane/ethyl acetate mixture.
-
Decolorization: If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. DOI:10.1039/D3RA07842F. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [a]. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. DOI:10.1051/bioconf/202410901005. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
American Journal of Heterocyclic Chemistry. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Retrieved from [Link]
-
Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from [Link]
-
ResearchGate. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
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- 3. The Groebke-Blackburn-Bienaymé Reaction [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.
I. Synthetic Strategy Overview
The synthesis of this compound is typically a two-step process: first, the construction of the 2-arylimidazo[1,2-a]pyridine core, followed by a formylation reaction at the C3 position. The most common and scalable methods for each step are outlined below.
"minimizing side reactions in the synthesis of substituted imidazo[1,2-a]pyridines"
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions in their synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and reproducible synthesis of these important heterocyclic compounds.
Section 1: Troubleshooting the Tchichibabin and Ortoleva-King Type Reactions
The condensation of 2-aminopyridines with α-halocarbonyl compounds (a variation of the Tchichibabin reaction) or with ketones in the presence of an oxidant (Ortoleva-King reaction) are foundational methods for constructing the imidazo[1,2-a]pyridine core.[6][7] While classic, these reactions can be prone to specific side reactions and inconsistencies.
Frequently Asked Questions (FAQs)
Q1: My Tchichibabin-type reaction with an α-bromoketone is giving a low yield and a complex mixture of byproducts. What are the likely causes?
A1: Low yields and complex mixtures in this reaction often stem from several factors. Here’s a systematic troubleshooting approach:
-
Purity of 2-Aminopyridine: The starting 2-aminopyridine must be of high purity. Impurities can interfere with the initial nucleophilic attack.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction.[6] Using a strong base can lead to self-condensation of the α-haloketone or other undesired side reactions. Ensure you are using the correct stoichiometry.
-
Reaction Temperature: While the original Tchichibabin reaction required high temperatures, modern variations with α-haloketones can often be performed under milder conditions.[6] Excessive heat can lead to decomposition and the formation of tar-like substances. Conversely, if the reaction is too slow, gentle heating may be necessary. Temperature optimization is key.[8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile are common. Ensure the solvent is dry, as water can hydrolyze the α-haloketone.
Q2: I am observing the formation of an N-(pyridin-2-yl)amide instead of the desired imidazo[1,2-a]pyridine. Why is this happening and how can I prevent it?
A2: The formation of N-(pyridin-2-yl)amides is a known side reaction, particularly when using α-bromoketones under certain conditions.[9] This occurs when the reaction conditions favor amide formation over the intramolecular cyclization to the imidazo[1,2-a]pyridine. To minimize this, consider the following:
-
Reaction Conditions: Re-evaluate your reaction conditions. This side product may be favored by certain solvents or bases. Switching to a different solvent system or a milder base could shift the equilibrium towards the desired cyclization.
-
Stepwise vs. One-Pot: Consider a stepwise approach. First, isolate the intermediate N-alkylated 2-aminopyridine salt, and then subject it to cyclization under optimized conditions. This can sometimes provide cleaner results than a one-pot reaction.
Troubleshooting Workflow: Tchichibabin-Type Reactions
Caption: Troubleshooting workflow for Tchichibabin-type reactions.
Section 2: Navigating Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient, atom-economical route to highly substituted imidazo[1,2-a]pyridines.[7][10][11] However, the convergence of three or more starting materials introduces unique challenges.
Frequently Asked Questions (FAQs)
Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is sluggish or failing. What are the most common culprits?
A1: The GBB reaction is sensitive to the quality of the starting materials and the reaction conditions. Here are the primary areas to investigate:
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. Carboxylic acid impurities can quench the catalyst and inhibit the reaction. Use freshly distilled or purified aldehydes.
-
Isocyanide Quality: Isocyanides can degrade over time. Use freshly prepared or commercially available high-purity isocyanides. A strong, unpleasant odor is characteristic, but purity should be verified analytically if possible.[12]
-
Catalyst Choice: While many GBB reactions can be catalyzed by Lewis or Brønsted acids, the optimal catalyst can be substrate-dependent.[7][10] Scandium triflate is a common and effective catalyst.[13] If one catalyst is not working, screening a small panel of Lewis and Brønsted acids may be beneficial.
-
Presence of Water: The initial formation of the imine intermediate is a condensation reaction that produces water. The presence of water can drive the equilibrium backward, hindering the reaction.[12] Consider adding a dehydrating agent like trimethyl orthoformate or using a Dean-Stark trap if applicable.[12]
Q2: I am getting a complex mixture of products in my GBB reaction. How can I improve the selectivity?
A2: A complex product mixture suggests that side reactions are competing with the desired GBB pathway. Consider these points:
-
Reaction Temperature: While many GBB reactions proceed at room temperature, some require heating. However, excessive heat can promote side reactions. Temperature optimization is crucial.[12] Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[13][14]
-
Order of Addition: The order in which the components are added can sometimes influence the outcome. Pre-forming the imine by mixing the 2-aminopyridine and aldehyde before adding the isocyanide and catalyst can sometimes lead to cleaner reactions.
-
Solvent: The solvent can play a significant role in stabilizing intermediates and influencing reaction rates. Protic solvents like methanol or ethanol are common, but aprotic solvents may be beneficial for certain substrate combinations.
Experimental Protocol: A General Procedure for the Groebke-Blackburn-Bienaymé Reaction
-
To a solution of the 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, 3 mL per mmol of 2-aminopyridine) in a flame-dried flask, add the catalyst (e.g., Sc(OTf)₃, 0.05 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the isocyanide (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.
Data Presentation: Comparison of Catalysts in a Model GBB Reaction
| Catalyst | Yield (%) |
| Sc(OTf)₃ | 85 |
| Y(OTf)₃ | 82 |
| InCl₃ | 75 |
| p-TSA | 60 |
| No Catalyst | <5 |
Section 3: Modern Synthetic Methods and Minimizing Metal Contamination
Modern synthetic approaches, including C-H functionalization and metal-catalyzed cross-coupling reactions, have expanded the toolbox for synthesizing diverse imidazo[1,2-a]pyridines.[1][2] A key challenge with these methods is ensuring the final product is free of residual metal catalysts, which is critical for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and a nitroolefin is giving inconsistent yields. What factors should I optimize?
A1: Copper-catalyzed reactions for imidazo[1,2-a]pyridine synthesis are powerful but can be sensitive to several parameters.[15][16]
-
Copper Source and Ligand: The choice of copper salt (e.g., CuI, CuBr) and, if applicable, the ligand can significantly impact catalytic activity.[15] It is often worthwhile to screen a few different copper sources.
-
Oxidant: Many of these reactions are oxidative cyclizations. The choice of oxidant (e.g., air, O₂, DDQ) and its efficient delivery to the reaction mixture are critical.[15][16]
-
Solvent: Solvents like DMF, DMSO, or toluene are commonly used. The solubility of the starting materials and intermediates, as well as the solvent's ability to coordinate with the copper catalyst, are important considerations.
-
Substituent Effects: The electronic nature of the substituents on both the 2-aminopyridine and the coupling partner can influence the reaction rate and yield. Electron-donating groups on the 2-aminopyridine generally facilitate the reaction.
Q2: How can I effectively remove residual palladium or copper from my final product after a cross-coupling or C-H functionalization reaction?
A2: Removing residual transition metals is a crucial final step. Here are several effective strategies:
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with aqueous solutions of chelating agents like EDTA, ammonia, or thiourea can help extract the metal ions.
-
Scavenger Resins: There are numerous commercially available scavenger resins with functional groups that selectively bind to transition metals. Stirring a solution of your crude product with a suitable scavenger resin for a few hours, followed by filtration, can be highly effective.
-
Activated Carbon Treatment: Treatment with activated carbon can adsorb residual metal catalysts. However, be aware that this can sometimes lead to loss of the desired product as well.
-
Recrystallization: Careful recrystallization of the final product can often significantly reduce the levels of metal contamination.
Logical Relationship: Metal Removal Strategies
Caption: Strategies for removing residual metal catalysts.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20).
- Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionaliz
- A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. Benchchem.
- troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. Benchchem.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021-12-14).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
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Technical Support Center: Alternative Formylation Methods for Electron-Rich Heterocycles
Welcome to the technical support center for the formylation of electron-rich heterocycles. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in the lab. This resource provides troubleshooting advice, deep mechanistic insights, and comparative data to help you select and optimize the right formylation strategy for your specific substrate, particularly when classic methods fall short.
Part 1: The Vilsmeier-Haack Reaction - Troubleshooting the Workhorse
The Vilsmeier-Haack (V-H) reaction is the most common method for formylating electron-rich heterocycles due to its reliability and the moderate reactivity of the Vilsmeier reagent (a chloroiminium salt).[1][2][3] However, its success is not always guaranteed. Below are common issues and their underlying causes.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction resulted in a low yield or returned only the starting material. What went wrong?
A1: This is a frequent issue, typically pointing to one of three culprits:
-
Moisture Contamination: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide like DMF, is extremely sensitive to moisture.[4] Water will rapidly quench the reagent, halting the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled, high-purity reagents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Substrate Nucleophilicity: The Vilsmeier reagent is a weak electrophile.[1][2] It requires a highly electron-rich aromatic system to react efficiently. If your heterocycle has even mild electron-withdrawing groups, the reaction may be sluggish or fail completely.
-
Solution: For less reactive substrates, consider alternatives to POCl₃ that generate a more potent Vilsmeier reagent, such as triflic anhydride (Tf₂O) or pyrophosphoryl chloride.[5] Alternatively, a different formylation method may be necessary.
-
-
Improper Reagent Stoichiometry or Addition Temperature: The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ to DMF too quickly or at too high a temperature can lead to reagent decomposition.
Q2: The reaction produced a dark, intractable polymer or tar instead of my desired product. Why?
A2: Polymerization is a classic sign that your substrate is unstable under the reaction conditions.
-
Causality: Many electron-rich heterocycles, especially pyrroles and indoles, are prone to polymerization under strongly acidic conditions. The V-H reaction, while not using a Brønsted acid, generates intermediates and byproducts that can create a harsh environment. Phenolic substrates are also highly susceptible to polymerization.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: Run the entire reaction at 0 °C or even lower (-20 °C) to minimize side reactions.
-
Reduce Reaction Time: Monitor the reaction closely by TLC. Work up the reaction as soon as the starting material is consumed to prevent product degradation.
-
Consider a Milder Method: If polymerization persists, your substrate is likely incompatible with V-H conditions. A metal-free method using trioxane or a photocatalytic approach may be required.[6][7][8]
-
Q3: I obtained a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity in V-H reactions is governed by both electronic and steric factors.[1] Formylation typically occurs at the most electron-rich and sterically accessible position. For five-membered heterocycles, the reactivity order is generally pyrrole > furan > thiophene, with a strong preference for the C2 position (or C3 for indoles).[1][9]
-
Electronic Control: In substituted heterocycles, the directing effects of the existing substituents dominate. An electron-donating group will direct ortho and para to itself.
-
Steric Hindrance: If the most electronically favored position is blocked by a bulky substituent, formylation may occur at a less reactive but more accessible site.
-
Solution: If you are getting an undesired isomer, it may be inherent to the substrate's electronics. In such cases, a directed metalation-formylation approach (e.g., lithiation followed by quenching with DMF) can provide exquisite regiocontrol that is independent of the ring's intrinsic electronic preferences.[10]
Part 2: Selecting an Alternative Formylation Strategy
When the Vilsmeier-Haack reaction is not viable, several alternatives are available. The choice depends critically on your substrate's functional groups, stability, and the desired regioselectivity.
Comparative Data Table
| Method | Key Reagents | Substrate Scope | Conditions | Advantages | Limitations & Common Issues |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich heterocycles (pyrroles, furans, indoles)[1][3] | 0 °C to RT | Widely applicable, reliable, inexpensive | Sensitive to moisture, acidic, can cause polymerization[4] |
| Duff Reaction | Hexamethylenetetramine, Acid (TFA, H₃BO₃) | Phenols, highly activated aromatics[11][12] | 80-150 °C | Good ortho-selectivity for phenols, inexpensive | Generally low yields, requires harsh acidic conditions, high temperatures[11] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (TiCl₄) | Electron-rich aromatics, phenols, ethers[10][13] | 0 °C to RT | Good for some V-H incompatible substrates | Reagent is a lachrymator, Lewis acids are harsh, strict moisture control needed[14] |
| Metal-Free C-H Formylation | Trioxane, (TBA)₂S₂O₈ | Nitrogen heterocycles[6][7] | 80-120 °C | Avoids harsh acids and metals, good for sensitive substrates | Requires specific organic-soluble oxidants, may have limited substrate scope |
| Photocatalytic Formylation | Acyl radical precursor, photocatalyst, light source | Broad scope with good functional group tolerance[8][15] | RT | Extremely mild conditions, high functional group tolerance | Requires specialized photochemical setup, precursor synthesis may be needed[16] |
Part 3: Troubleshooting Guides for Alternative Methods
Duff Reaction Troubleshooting
Q: My Duff reaction on a substituted phenol is giving very low yields (<20%). How can I improve this?
A: The Duff reaction is notoriously inefficient.[11] The mechanism involves the generation of an iminium ion from hexamine, which then attacks the phenol.[11]
-
Acid Choice is Critical: The reaction is typically run in strong acid. Glycerol/boric acid is traditional, but trifluoroacetic acid (TFA) can sometimes give cleaner reactions and improved yields.
-
Temperature and Time: These reactions often require high temperatures (100-150 °C) and long reaction times. Ensure you are reaching the target temperature and monitor by TLC, but be aware that product degradation can occur over extended periods.
-
Substrate Deactivation: The Duff reaction requires a very activated ring.[11] If your phenol has any deactivating groups, the reaction will likely fail. Consider a different method, like the Rieche formylation, which is often more effective for phenols.[17]
Rieche Formylation Troubleshooting
Q: I am attempting a Rieche formylation, but the reaction is messy and gives multiple products. What is the issue?
A: The Rieche reaction uses a potent electrophile generated from dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[13][18]
-
Lewis Acid Stoichiometry: The amount of Lewis acid is crucial. Too little, and the reaction won't proceed; too much, and you can get substrate or product degradation. A 1.1 to 1.5 molar equivalent of TiCl₄ relative to the substrate is a typical starting point.
-
Handling Dichloromethyl Methyl Ether: This reagent is a potent lachrymator and is highly moisture-sensitive.[14] Handle it only in a well-ventilated fume hood and use dry solvents and glassware. Reagent decomposition is a common cause of failure.
-
Workup Procedure: The aqueous workup must be done carefully. The reaction should be quenched by pouring it onto ice and a base (like aqueous sodium carbonate solution) to neutralize the strong Lewis acid and hydrolyze the intermediate. A violent exotherm can occur if water is added directly to the reaction mixture.
Part 4: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes the highly regioselective C3-formylation of indole.[1]
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equiv). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
Reaction: Prepare a solution of indole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution to pH 7-8 with a cold aqueous solution of sodium hydroxide.
-
The product, indole-3-carboxaldehyde, will typically precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[1]
Protocol 2: Metal- and Acid-Free C-H Formylation of a Nitrogen Heterocycle
This protocol is based on a modern method using trioxane as a formyl source, suitable for sensitive substrates.[6][7]
-
Setup: In a reaction vial, combine the N-heterocycle substrate (1.0 equiv), trioxane (2.0 equiv), and tetrabutylammonium persulfate ((TBA)₂S₂O₈, 2.5 equiv).
-
Add a suitable organic solvent, such as dichloroethane (DCE).
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 5: Visual Guides and Workflows
Diagram 1: Decision Tree for Method Selection
Caption: Decision tree for selecting a formylation method.
Diagram 2: General Troubleshooting Workflow
Caption: Troubleshooting workflow for failed formylation reactions.
Diagram 3: Vilsmeier-Haack Mechanism Overview
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
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-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Ganley, J. M., Christensen, M., et al. (2018). Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. Organic Letters, 20(18), 5752–5756. [Link]
-
The Hive Chemistry Discourse. (2004). Vilsmeier without POCl3. [Link]
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Li, Y., & Wang, L. (2021). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules, 26(15), 4478. [Link]
-
Gäb, M., et al. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1989. [Link]
-
Semantic Scholar. Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. [Link]
-
reposiTUm. (2023). Hantzsch Esters as Formylation Agents under Photochemical Conditions. [Link]
-
Springer Professional. Photocatalysis for Heterocycle Formation and Functionalisation. [Link]
-
ResearchGate. Metal-Free Catalytic Formylation of Amides Using CO2 under Ambient Conditions. [Link]
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Fuse, H., Mitsunuma, H., & Kanai, M. (2020). Photocatalytic N-Heteroarylation of Aldehydes via Formyl C‒H Activation. ChemRxiv. [Link]
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ResearchGate. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed. [Link]
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Semantic Scholar. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]
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Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005. [Link]
-
Wikipedia. Rieche formylation. [Link]
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ResearchGate. (2018). Photocatalyzed Formation of Heterocycles. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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ResearchGate. (2009). Notes - Formylation of Furans. [Link]
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von der Brüggen, U., & Mayr, H. (1988). Comment on the Use of Dichloromethyl Methyl Ether as Formylating Agent. Chemistry Letters, 17(1), 191-194. [Link]
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Sciencemadness.org. (2021). Vilsmeier reagent/POCl3 formation. [Link]
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Organic-Chemistry.org. Formylation - Common Conditions. [Link]
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ResearchGate. (2022). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
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Singh, H., Mathur, R. B., & Sharma, P. P. (1973). Steroidal Heterocycles. VI.1 Formylation of A/B-cis 3-Ketosteroids.2 Preparation of 5β-Steroidal[3,2-c]pyrazoles. The Journal of Organic Chemistry, 38(10), 1769–1772. [Link]
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SynArchive. Rieche Formylation. [Link]
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Alberico, D., Scott, M. E., & Lautens, M. (2007). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. Organic letters, 9(1), 75–78. [Link]
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Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
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Química Organica.org. Vilsmeier formylation of pyrrole. [Link]
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St. Fleur, G., & Wilson, Z. E. (2013). Formylation of Amines. Molecules, 18(10), 12795–12814. [Link]
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The Journal of Organic Chemistry. Notes - Formylation of Furans. [Link]
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Química Organica.org. Sulfonation, formylation, Mannich and acetylation of furan. [Link]
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García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]
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Technical Support Center: Optimization of Vilsmeier-Haack Reaction Workup Procedures
Welcome to the technical support center dedicated to the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical workup stage of this powerful formylation reaction. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the aqueous workup in a Vilsmeier-Haack reaction?
The aqueous workup is not merely a purification step; it is the final, crucial chemical transformation of the reaction. Its primary purpose is to hydrolyze the iminium ion intermediate, which is formed after the electrophilic attack of the Vilsmeier reagent on the aromatic substrate.[1][2] This hydrolysis step converts the iminium salt into the desired aryl aldehyde or ketone.[1][2]
Q2: Why is a controlled quench with ice or cold water so critical?
The Vilsmeier-Haack reaction is typically conducted with an excess of phosphorus oxychloride (POCl₃). POCl₃ reacts violently and highly exothermically with water.[3] A rapid, uncontrolled addition of water can cause a dangerous surge in temperature and pressure. The standard and safest procedure is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel of crushed ice or ice-cold water.[3] This method serves two key functions:
-
Heat Dissipation: It safely manages the heat generated from the hydrolysis of excess POCl₃.[3]
-
Intermediate Hydrolysis: It facilitates the controlled hydrolysis of the iminium salt to the final product.[3]
Q3: What are the acidic byproducts formed during the workup, and why is neutralization necessary?
The hydrolysis of phosphorus oxychloride (POCl₃) produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[3] These strong acids must be neutralized for several reasons:
-
Product Stability: Many aromatic aldehydes, especially those with acid-sensitive functional groups, can decompose or undergo side reactions under strongly acidic conditions.
-
Product Isolation: Most aldehyde products are extracted into an organic solvent. For efficient extraction, the product must be in a neutral, unprotonated state. Neutralization ensures the product is not lost in the aqueous layer as a salt.
-
Safety: Neutralizing the acidic waste stream is essential before disposal.
Commonly used bases for neutralization include sodium hydroxide, sodium carbonate, and sodium acetate.[3][4][5]
Q4: My product precipitates from the aqueous solution after neutralization. Is this normal?
Yes, for many solid aromatic aldehydes, precipitation upon neutralization is the expected and desired outcome. If the product precipitates, it can often be isolated by simple filtration, followed by washing with cold water to remove inorganic salts.[6] This can be a very efficient method of purification, sometimes circumventing the need for extraction and column chromatography.
Troubleshooting Guide for Vilsmeier-Haack Workup
This guide addresses specific issues that may arise during the workup phase.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Hydrolysis: The pH of the aqueous solution may not be optimal for the complete conversion of the iminium salt. | 1. Optimize pH: After quenching, carefully adjust the pH with a base. Monitor the reaction by TLC to ensure the iminium intermediate is fully consumed.[7][8] |
| 2. Product Decomposition: The product may be sensitive to the strongly acidic conditions before neutralization or to localized "hot spots" from an uncontrolled quench. | 2. Controlled Quench & Neutralization: Ensure a slow, controlled addition to ice with vigorous stirring. Keep the temperature below 20°C during neutralization.[5] | |
| 3. Poor Reagent Quality: Moisture in the DMF or degraded POCl₃ can prevent the efficient formation of the Vilsmeier reagent, leading to a failed reaction from the start. | 3. Use Anhydrous Reagents: Always use fresh, anhydrous DMF and high-quality POCl₃ stored under inert conditions.[6] | |
| Formation of a Tarry, Intractable Residue | 1. Uncontrolled Quenching: Rapid addition of the reaction mixture to water or vice-versa causes a rapid temperature increase, leading to polymerization and degradation. | 1. Strict Temperature Control: Adhere to the "reverse quench" protocol. Add the reaction mixture portion-wise to a large excess of ice to maintain a low temperature.[9] |
| 2. Highly Reactive Substrate: Electron-rich substrates like pyrroles or indoles can be prone to polymerization under the reaction or workup conditions. | 2. Milder Conditions: For highly active substrates, consider running the initial reaction at a lower temperature and for a shorter duration.[9] | |
| Product Fails to Precipitate or Gives Poor Recovery After Extraction | 1. Product Solubility: The product may have significant solubility in the aqueous phase, especially if it contains polar functional groups. | 1. Increase Ionic Strength & Solvent Volume: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the product's solubility. Use a larger volume of extraction solvent or perform more extractions. |
| 2. Incomplete Neutralization: If the solution is still acidic, the product may be protonated and remain in the aqueous layer. | 2. Verify pH: Check the pH of the aqueous layer after neutralization and before extraction to ensure it is neutral or slightly basic (pH 7-8). | |
| Product is Difficult to Purify / Contaminated | 1. Phosphorus Byproducts: Residual phosphoric acid or its salts can co-extract with the product, complicating purification. | 1. Thorough Washing: Wash the combined organic layers with water and then brine to remove water-soluble impurities. |
| 2. Colored Impurities: Overheating during the reaction or workup can generate colored byproducts. | 2. Avoid Localized Heating: Careful temperature control during neutralization is key.[5] If impurities persist, purification by column chromatography or recrystallization may be necessary. | |
| 3. Diformylation or Side Reactions: Highly activated substrates may undergo reaction at multiple sites. | 3. Stoichiometric Control: Adjust the stoichiometry of the Vilsmeier reagent to a lower excess to minimize diformylation.[7] Isomers may require careful chromatographic separation.[9] |
Visualizing the Workup Logic
The following diagram illustrates the decision-making process during the Vilsmeier-Haack workup.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack workup.
Experimental Protocols
Standard Workup Protocol (for Precipitated Products)
This protocol is adapted from the synthesis of p-Dimethylaminobenzaldehyde and is suitable for products that are solid and insoluble in water.[5]
-
Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10-20 times the volume of the reaction mixture).
-
Quenching: Cool the completed reaction flask in an ice bath. Slowly and carefully, add the reaction mixture dropwise or in a thin stream to the stirred ice/water slurry. Monitor the temperature of the slurry to ensure it remains below 20°C.
-
Neutralization: While maintaining vigorous stirring and cooling, slowly add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide (e.g., 2M NaOH) until the pH of the mixture reaches 6-8.[5] The product should begin to precipitate.
-
Isolation: Allow the mixture to stir in the cold for an additional 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.
-
Drying: Air-dry the product or dry it in a vacuum oven at a suitable temperature.
Optimized Workup Protocol (for Extracted Products)
This protocol is a general procedure for products that remain dissolved or form an oil after quenching.
-
Preparation: Prepare a flask containing crushed ice, ensuring the final volume after the quench will not exceed half the flask's capacity.
-
Quenching: As described above, cool the reaction mixture and add it slowly to the vigorously stirred ice.
-
Neutralization: Carefully neutralize the acidic solution with a cold, dilute base (e.g., 2M NaOH) to pH 7-8. Ensure the temperature does not rise significantly.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[6]
-
Washing: Combine the organic layers. Wash sequentially with water (1x) and saturated brine (1x) to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization as needed.
Visualizing the Vilsmeier-Haack Reaction and Workup
This diagram shows the overall transformation, from starting materials to the final aldehyde product after the critical hydrolysis workup step.
Caption: Overall workflow of the Vilsmeier-Haack reaction and workup.
References
- Benchchem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
- NROChemistry. Vilsmeier-Haack Reaction.
- chemeurope.com. Vilsmeier-Haack reaction.
- Chem-Station Int. Ed. Vilsmeier-Haack Reaction. (2014-04-13).
- Wikipedia. Vilsmeier–Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- YouTube. Vilsmeier-Haack Reaction. (2021-06-19).
- Tokyo Chemical Industry Co., Ltd. (APAC). Vilsmeier-Haack Reaction.
- Name-Reaction.com. Vilsmeier-Haack reaction.
- Slideshare. Vilsmeier haack rxn | PPTX.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
- YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021-10-11).
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE.
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Validation & Comparative
Navigating the Cytotoxic Landscape of Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In recent years, this scaffold has garnered significant attention for its potent anticancer properties.[2] Various derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and lung, as well as melanoma.[3][4] The mechanism of action for many of these compounds involves the modulation of key cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]
This guide provides a comprehensive technical overview of the comparative cytotoxicity of substituted imidazo[1,2-a]pyridine derivatives, with a specific focus on the promising, yet less explored, 3-carbaldehyde subclass. While direct, extensive comparative studies on a wide array of substituted imidazo[1,2-a]pyridine-3-carbaldehydes are not yet prevalent in the published literature, this guide will synthesize the available data on structurally related analogs to establish a foundational understanding of their structure-activity relationships (SAR). We will delve into established synthesis protocols, detail the experimental methodologies for assessing cytotoxicity, and explore the known molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.
Synthesis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Core Structure
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring. The following protocol is adapted from established procedures for the formylation of imidazo[1,2-a]pyridines.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool a solution of phosphorus oxychloride (POCl₃, 2.3 equivalents) in anhydrous N,N-dimethylformamide (DMF, 1.5 mL) to 0°C in an ice bath.
-
Reagent Addition: Allow the mixture to stir at room temperature for 15 minutes. Once the mixture is discolored, add the desired substituted imidazo[1,2-a]pyridine (1 equivalent).
-
Reaction Progression: Stir the reaction mixture at 90°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Comparative Cytotoxicity of Substituted Imidazo[1,2-a]pyridine Derivatives
The cytotoxic effects of a range of substituted imidazo[1,2-a]pyridine derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. The following table summarizes the IC₅₀ values for a selection of these derivatives, providing insight into the structure-activity relationships that govern their anticancer potential.
| Compound ID | C2-Substituent | C3-Substituent | Other Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 | -NO₂ | p-chlorophenyl | - | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| Compound 18 | - | p-chlorophenyl amine | - | HT-29 (Colon) | 10.11 ± 0.70 | [7] |
| Compound 11 | Indole | - | - | HT-29 (Colon) | 18.34 ± 1.22 | [7] |
| IP-5 | - | - | - | HCC1937 (Breast) | 45 | [2][3] |
| IP-6 | - | - | - | HCC1937 (Breast) | 47.7 | [2][3] |
| IP-7 | - | - | - | HCC1937 (Breast) | 79.6 | [2][3] |
| Compound 6 | - | - | - | A375 (Melanoma) | <12 | [5] |
| Compound 6 | - | - | - | WM115 (Melanoma) | <12 | [5] |
| HB9 | 4-benzoic acid derivative | - | - | A549 (Lung) | 50.56 | [8] |
| HB10 | 4-benzoic acid derivative | - | - | HepG2 (Liver) | 51.52 | [8] |
| Compound 9d | - | 1H-1,2,3-triazole derivative | 6-bromo, 5-methyl | MCF-7 (Breast) | 2.35 | [9] |
| Compound 9d | - | 1H-1,2,3-triazole derivative | 6-bromo, 5-methyl | HeLa (Cervical) | 10.89 | [9] |
Analysis of Structure-Activity Relationships (SAR)
The data presented in the table, while not exclusively focused on 3-carbaldehyde derivatives, allows for the deduction of several important structure-activity relationships for the broader imidazo[1,2-a]pyridine class:
-
Influence of C3-Substituents: The nature of the substituent at the C3 position appears to be a significant determinant of cytotoxic activity. For instance, the presence of a p-chlorophenyl group at C3 in Compound 12 results in potent activity against HT-29 colon cancer cells.[7] Similarly, the introduction of a 1H-1,2,3-triazole moiety at this position, as seen in Compound 9d, leads to high potency against both MCF-7 and HeLa cells.[9] This suggests that aromatic and heterocyclic substituents at the C3 position may be favorable for anticancer activity.
-
Role of C2-Substituents: Substituents at the C2 position also play a crucial role. Compound 12, which demonstrates high activity, possesses a nitro group at C2.[7] This electron-withdrawing group may influence the electronic properties of the imidazo[1,2-a]pyridine ring system, thereby enhancing its interaction with biological targets.
-
Impact of Substituents on the Pyridine Ring: Modifications to the pyridine portion of the scaffold can also modulate cytotoxicity. For example, Compound 9d features bromo and methyl substitutions on the pyridine ring, which, in combination with the C3-triazole, contribute to its potent anticancer effects.[9]
Inferred SAR for Imidazo[1,2-a]pyridine-3-carbaldehydes
Based on the trends observed for other C3-substituted analogs, it is reasonable to hypothesize that the cytotoxic potency of imidazo[1,2-a]pyridine-3-carbaldehydes could be enhanced by:
-
Introduction of Electron-Withdrawing Groups on the Pyridine Ring: Substituents such as halogens or nitro groups may increase the electrophilicity of the carbaldehyde, potentially enhancing its reactivity with nucleophilic residues in target proteins.
-
Addition of Bulky Aromatic or Heteroaromatic Groups at the C2 Position: These groups could facilitate additional binding interactions, such as π-π stacking, within the active site of a target enzyme or receptor.
These hypotheses, however, require experimental validation through the synthesis and cytotoxic evaluation of a dedicated library of substituted imidazo[1,2-a]pyridine-3-carbaldehydes.
Molecular Mechanisms of Cytotoxicity
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism of action for several imidazo[1,2-a]pyridine compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. By inhibiting components of this pathway, imidazo[1,2-a]pyridines can effectively halt cancer cell proliferation and induce cell death.
Induction of Apoptosis and Cell Cycle Arrest
Many imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][5] This is often achieved through the activation of caspase cascades, which are a family of proteases that execute the apoptotic program. Furthermore, these compounds can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[10] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21.[3]
Standardized Protocol for In Vitro Cytotoxicity Assessment
To enable a robust comparison of the cytotoxic effects of novel imidazo[1,2-a]pyridine-3-carbaldehydes, a standardized in vitro assay is essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of cell survival against the compound concentration.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. While a substantial body of research highlights the cytotoxic potential of various derivatives, a systematic investigation into the comparative cytotoxicity of substituted imidazo[1,2-a]pyridine-3-carbaldehydes is a clear and compelling area for future research.
The synthesis of a focused library of these compounds, with systematic variations in substituents at the C2, C5, C6, C7, and C8 positions, is a critical next step. The subsequent screening of this library against a diverse panel of human cancer cell lines will enable the elucidation of definitive structure-activity relationships for this subclass. Furthermore, mechanistic studies to determine if these 3-carbaldehyde derivatives also target the PI3K/Akt/mTOR pathway or other key oncogenic signaling pathways will be essential for their advancement as potential clinical candidates. This targeted approach will undoubtedly accelerate the discovery of new, potent, and selective imidazo[1,2-a]pyridine-based anticancer drugs.
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00898a]
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [URL: https://www.researchgate.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), pp. 1016-1030. [URL: https://www.chemmethod.com/article_197576.html]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36172656/]
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [URL: https://chemistrycentral.springeropen.com/articles/10.1186/s13065-025-01412-6]
-
Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][8][11]benzothiazole motifs. ResearchGate. [URL: https://www.researchgate.net/publication/382902641_Design_synthesis_and_in_vitro_antimicrobial_evaluation_of_novel_Imidazo12-apyridine_and_imidazo21-b13benzothiazole_motifs]
- Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [URL: https://www.researchgate.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9810306/]
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [URL: https://www.scirp.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=37_5_2]
- Design and synthesis of new hybrid compounds of imidazopyridine and quinoline/carbazole. JOCPR. [URL: https://jocpr.com/articles/design-and-synthesis-of-new-hybrid-compounds-of-imidazopyridine-and-quinolinecarbazole.pdf]
- design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Ask this paper. [URL: https://www.askthispaper.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6686214/]
- Structure–activity relationship studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. Sungkyunkwan University. [URL: https://research.skku.edu/en/publications/structure-activity-relationship-studies-of-imidazo1216pyrido23-dp]
- Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. [URL: https://www.researchgate.
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [URL: https://www.asianpacjicancerprev.com/pdf/23-9-2943.pdf]
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26724730/]
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- Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/24/11/9525]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Within this class, 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehydes serve as pivotal intermediates in the synthesis of novel therapeutics, particularly in the realm of oncology.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these carbaldehyde derivatives, drawing insights from comparative studies of their downstream products to illuminate the impact of structural modifications on biological activity.
The Strategic Importance of the 3-Carbaldehyde Moiety
The aldehyde functional group at the C-3 position of the 2-phenyl-imidazo[1,2-a]pyridine core is a versatile chemical handle. It readily participates in a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores. This synthetic accessibility makes the 3-carbaldehyde scaffold an ideal starting point for the generation of large compound libraries for high-throughput screening and lead optimization. While direct and extensive SAR studies on the 3-carbaldehydes themselves are limited in publicly available literature, a comprehensive analysis of their derivatives provides crucial insights into how substitutions on the core scaffold influence biological outcomes.
Synthesis of 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehydes: The Vilsmeier-Haack Approach
A prevalent and efficient method for the synthesis of 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction introduces the formyl group at the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: A Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF), typically at reduced temperatures (e.g., 0-10 °C).
-
Reaction with Substrate: The 2-phenyl-imidazo[1,2-a]pyridine substrate is then added to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[3]
-
Work-up: The reaction is quenched with an aqueous base, such as sodium carbonate, to neutralize the acidic components.
-
Extraction and Purification: The product is extracted with an organic solvent, such as dichloromethane, and purified using column chromatography to yield the desired 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.[3]
A greener alternative to this protocol involves a microwave-assisted synthesis in the presence of polyethylene glycol (PEG)-400 as the reaction medium.[4]
Structure-Activity Relationship: Insights from Derivative Studies
The true measure of the influence of substituents on the 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde core is often observed in the biological activity of the compounds synthesized from them. By analyzing these derivatives, we can infer the SAR of the parent aldehyde.
Substitutions on the 2-Phenyl Ring
The electronic and steric nature of substituents on the 2-phenyl ring plays a critical role in modulating the biological activity of the resulting compounds.
| Starting Carbaldehyde (Substituent at 2-Phenyl) | Derivative | Biological Activity (Target/Cell Line) | Key Finding |
| 4-Bromo | Pyrazole derivative | Anti-breast cancer (MCF-7) | The presence of a bromine atom at the para position of the 2-phenyl ring in the starting aldehyde led to a final pyrazole compound with notable cytotoxic efficacy against breast cancer cells. |
| 4-Phenyl | Pyrazole derivative | Anti-breast cancer (MCF-7) | A biphenyl moiety at the 2-position of the initial carbaldehyde also resulted in a pyrazole derivative with significant anti-breast cancer activity. |
| Unsubstituted Phenyl | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | Anticandidal (Candida albicans) | The unsubstituted 2-phenyl carbaldehyde, when converted to a propenone derivative, showed promising antifungal activity.[5] |
From these examples, it is evident that the nature of the substituent on the 2-phenyl ring directly impacts the therapeutic potential of the final molecule. Halogenation and extension of the aromatic system appear to be favorable for anticancer activity in the context of the pyrazole derivatives studied.
Modifications of the Imidazo[1,2-a]pyridine Core
Alterations to the core heterocyclic system also contribute significantly to the overall SAR.
| Starting Carbaldehyde (Substituent on Core) | Derivative | Biological Activity (Target/Cell Line) | Key Finding |
| Unsubstituted | Azo-linked phenol | Antibacterial (E. coli, K. pneumoniae) | The unsubstituted imidazo[1,2-a]pyridine carbaldehyde, when transformed into an azo-linked phenol, exhibited potent antibacterial activity, including against multidrug-resistant strains.[6] |
| 7-Methyl | Azo-linked naphthol | Antibacterial | The introduction of a methyl group at the 7-position of the imidazo[1,2-a]pyridine core of the starting aldehyde resulted in an azo-linked naphthol with significant antibacterial properties.[6] |
These findings suggest that even minor modifications to the imidazo[1,2-a]pyridine ring system can have a profound effect on the biological activity of the resulting derivatives.
Visualizing the Synthetic and SAR Landscape
To better understand the relationships between the starting materials, synthetic pathways, and the resulting biologically active compounds, the following diagrams illustrate the key concepts.
Caption: Synthetic pathway to 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Caption: Inferred SAR of 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehydes.
Conclusion and Future Perspectives
The 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde scaffold is a highly valuable platform for the development of new therapeutic agents. While direct SAR data on these aldehydes is not abundant, a careful analysis of their more complex derivatives provides a clear indication that substitutions on both the 2-phenyl ring and the imidazo[1,2-a]pyridine core are critical determinants of biological activity. Future research endeavors should focus on establishing a more direct and quantitative SAR for the 3-carbaldehyde series itself. This would enable a more rational design of compound libraries and accelerate the discovery of novel drug candidates with improved potency and selectivity. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.
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A Comparative Guide to PI3K Inhibitors: Evaluating the Imidazo[1,2-a]pyridine Scaffold Against Clinically Relevant Agents
Introduction: The Critical Role of the PI3K Signaling Pathway in Disease
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1][3] This has firmly established PI3K as a prime therapeutic target in oncology, leading to the development of a diverse arsenal of inhibitors.[1][4][5] These inhibitors are broadly classified based on their selectivity for different PI3K isoforms (Class I: α, β, γ, δ), ranging from pan-PI3K inhibitors that target all isoforms to isoform-specific inhibitors designed for enhanced precision and potentially reduced toxicity.[1][4]
This guide provides a comparative analysis of various PI3K inhibitors, with a special focus on the potential of the imidazo[1,2-a]pyridine scaffold, represented here by the versatile chemical building block 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . While this specific compound is a precursor for the synthesis of diverse derivatives, the imidazo[1,2-a]pyridine core is a key pharmacophore in several potent PI3Kα inhibitors.[6][7][8][9] We will objectively compare the performance of PI3K inhibitors derived from this scaffold against established clinical agents, supported by experimental data and detailed methodologies for their evaluation.
The PI3K Signaling Pathway: A Visual Overview
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors
The choice of a PI3K inhibitor for research or therapeutic development hinges on its potency, isoform selectivity, and resulting cellular effects. Here, we compare representative imidazo[1,2-a]pyridine-derived inhibitors with well-characterized clinical PI3K inhibitors.
Inhibitor Profiles
-
Imidazo[1,2-a]pyridine Derivatives (Hypothetical/Representative): This class of compounds, synthesized from precursors like this compound, has shown significant promise as potent and selective PI3Kα inhibitors.[7][9] For the purpose of this guide, we will consider a representative compound from this class with reported nanomolar potency against PI3Kα.
-
Alpelisib (BYL719): An α-specific PI3K inhibitor approved for the treatment of PIK3CA-mutated, HR+/HER2- advanced breast cancer.[10][11][12] Its targeted action against the alpha isoform is crucial for its efficacy in tumors with PIK3CA mutations.[10][13]
-
Idelalisib (CAL-101): A selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[14][15] This specificity makes it effective in B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma.[14][16][17]
-
Copanlisib (BAY 80-6946): A pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[18][19] It is used in the treatment of relapsed follicular lymphoma.[19]
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor that also shows some activity against mTOR.[20][21][22] Its broad activity profile has been explored in various solid tumors.[20][23]
Quantitative Performance Data
The following table summarizes the biochemical potency (IC50) of these inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Inhibitor Class | Representative Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Indication(s) |
| Imidazo[1,2-a]pyridine | Compound 13k [7] | 1.94 | - | - | - | Preclinical (Cancer) |
| α-selective | Alpelisib [11] | 5 | 1,200 | 290 | 250 | HR+/HER2- Breast Cancer |
| δ-selective | Idelalisib [15] | 8,600 | 4,000 | 2,100 | 2.5 | B-cell Malignancies |
| Pan-inhibitor (α/δ) | Copanlisib [19] | 0.5 | 3.7 | 6.4 | 0.7 | Follicular Lymphoma |
| Pan-inhibitor | Pictilisib [21][22] | 3 | 33 | 75 | 3 | Solid Tumors (Clinical Trials) |
Data presented are representative values from cited literature and may vary depending on the specific assay conditions.
Experimental Methodologies for Inhibitor Evaluation
The rigorous evaluation of PI3K inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess downstream pathway modulation and cellular phenotypes.
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of PI3K inhibitors.
Detailed Experimental Protocols
Principle: This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a test compound. A common method involves quantifying the production of ADP, a byproduct of the kinase reaction, using a luminescence-based detection system.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
Dilute the purified recombinant PI3K isoform (e.g., PI3Kα) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing phosphatidylinositol (PI) or a suitable PIP2 analogue and ATP at a concentration close to its Km.
-
Serially dilute the test inhibitor (e.g., an imidazo[1,2-a]pyridine derivative) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 5 µL of the diluted PI3K enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Principle: This technique assesses the inhibition of the PI3K pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt. A decrease in phosphorylated Akt (p-Akt) at Ser473 or Thr308 indicates pathway inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known PIK3CA mutation or activated PI3K signaling (e.g., HCC827, T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal to account for any changes in total protein levels.
-
Compare the normalized p-Akt levels in inhibitor-treated samples to the vehicle control to determine the extent of pathway inhibition.
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PI3K inhibitor in fresh media. Include a vehicle control and a no-cell background control.
-
Incubate the plate for a desired period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.[24]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that inhibits cell viability by 50%).
-
Conclusion and Future Directions
The landscape of PI3K inhibitors is continually evolving, with a clear trajectory towards developing more selective and potent agents to maximize therapeutic efficacy while minimizing off-target toxicities.[4] The imidazo[1,2-a]pyridine scaffold represents a promising platform for the discovery of novel PI3K inhibitors, particularly those with high selectivity for the PI3Kα isoform.[7][9] As demonstrated by the comparative data, inhibitors derived from this scaffold can achieve nanomolar potency, rivaling that of clinically approved drugs.
For researchers and drug development professionals, the key takeaway is the importance of a systematic and rigorous evaluation process. By combining biochemical and cell-based assays, it is possible to build a comprehensive profile of a novel inhibitor's potency, selectivity, and cellular activity. The experimental protocols provided in this guide offer a robust framework for such evaluations.
Future research should focus on further optimizing the imidazo[1,2-a]pyridine scaffold to enhance selectivity against other PI3K isoforms and to improve pharmacokinetic properties. Additionally, exploring combinatorial strategies, where these novel inhibitors are paired with other targeted therapies, may unlock synergistic anti-cancer effects and overcome mechanisms of resistance.[3] The continued investigation of this and other novel chemical scaffolds will be instrumental in expanding the therapeutic armamentarium against PI3K-driven diseases.
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In Vitro Efficacy of Novel Imidazo[1,2-a]pyridines as Anticancer Agents: A Comparative Guide
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, imidazo[1,2-a]pyridine has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1] This guide provides an in-depth comparative analysis of novel imidazo[1,2-a]pyridine derivatives, synthesizing data from recent preclinical in vitro studies. We will objectively compare the cytotoxic performance of various analogs, elucidate their mechanisms of action, and provide detailed, field-proven experimental protocols to support further research and development in this promising area.
The Rationale for Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine core is a nitrogen-rich heterocyclic system that has garnered significant attention due to its presence in several clinically approved drugs and its versatile biological activity.[1] In the context of cancer, these compounds have been shown to inhibit key cellular processes essential for tumor growth and survival.[2] Many derivatives have been found to target critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][4] By inhibiting such pathways, these compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for further development.[3][5] This guide will delve into the specifics of these interactions and the experimental evidence that substantiates these claims.
Comparative Cytotoxicity of Novel Imidazo[1,2-a]pyridine Derivatives
A crucial first step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. Below is a comparative summary of the in vitro cytotoxic activity of several recently developed imidazo[1,2-a]pyridine derivatives.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9d | MCF-7 | Breast Adenocarcinoma | 2.35 | [6] |
| HeLa | Cervical Cancer | 10.89 | [6] | |
| 13k | HCC827 | Non-Small Cell Lung | 0.09 | [5] |
| A549 | Non-Small Cell Lung | 0.23 | [5] | |
| SH-SY5Y | Neuroblastoma | 0.15 | [5] | |
| HEL | Erythroleukemia | 0.43 | [5] | |
| MCF-7 | Breast Cancer | 0.11 | [5] | |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [7][8] |
| HepG2 | Hepatocellular Carcinoma | 13 | [7][8] | |
| MCF-7 | Breast Cancer | 11 | [7][8] | |
| A375 | Melanoma | 11 | [7][8] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [9][10] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [9][10] |
| Compound 6 | A375 | Melanoma | 9.7 | [3] |
| WM115 | Melanoma | 15.2 | [3] | |
| HeLa | Cervical Cancer | 34.6 | [3] | |
| 6d | HepG2 | Hepatocellular Carcinoma | - | |
| 6i | HepG2 | Hepatocellular Carcinoma | - |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell seeding density and incubation time.
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Understanding how a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. For imidazo[1,2-a]pyridines, two predominant mechanisms of action have been identified: the induction of apoptosis and the inhibition of critical cell signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Several novel imidazo[1,2-a]pyridine derivatives have been shown to reinstate this process. For instance, compounds 6d and 6i were found to inhibit DNA synthesis in a time-dependent manner in the HepG2 cell line, an effect attributed to the induction of apoptosis. This was further supported by molecular docking studies which showed favorable binding interactions with caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. Similarly, compound IP-5 was shown to induce an extrinsic apoptosis pathway in HCC1937 breast cancer cells, as evidenced by the increased activity of caspase-7 and caspase-8, and the cleavage of PARP.[10]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] A number of imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit this pathway.[3][4] For example, compound 13k demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM, leading to G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[5] Furthermore, studies on other derivatives have shown a reduction in the phosphorylation levels of Akt and mTOR, key downstream effectors of PI3K, confirming the on-target activity of these compounds.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key in vitro assays used in the evaluation of these novel anticancer agents.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: A generalized workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the imidazo[1,2-a]pyridine derivative for 24-48 hours. Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest the cells, including any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis by Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the modulation of signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro activity against a range of cancer cell lines, operating through well-defined mechanisms such as the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided experimental protocols offer a robust framework for the continued investigation and comparison of these promising compounds.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as to improve the pharmacokinetic properties of these compounds. In vivo studies in relevant animal models are the logical next step to validate the therapeutic potential of the most promising candidates. The continued exploration of the imidazo[1,2-a]pyridine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
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Gundogdu-Tastan, G., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1063-1073. [Link]
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Gundogdu-Tastan, G., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online, 33(1), 1063-1073. [Link]
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Validating the Mechanism of Action of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide to PI3K Pathway Inhibition
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as an inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. While direct experimental data for this specific molecule is emerging, its structural class, the imidazo[1,2-a]pyridines, has been identified as a promising scaffold for PI3K inhibitors.[1][2][3][4][5] This document outlines a rigorous, multi-faceted experimental approach to not only elucidate its precise molecular interactions but also to benchmark its performance against established PI3K inhibitors.
Introduction: The Rationale for Investigating PI3K Inhibition
The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][8][9] The imidazo[1,2-a]pyridine core is a recognized pharmacophore that has been successfully exploited to develop potent and selective inhibitors of PI3K isoforms.[1][4] Based on this precedent, we hypothesize that this compound (herein referred to as Compound X) exerts its biological effects through the direct or indirect modulation of this pathway.
This guide will detail a systematic validation process, comparing Compound X to the following well-characterized PI3K inhibitors:
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor.[8][9]
-
Copanlisib (BAY 80-6946): An intravenous pan-Class I PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ isoforms.[8][10]
-
Alpelisib (BYL719): An orally available, selective inhibitor of the PI3Kα isoform.[8]
Experimental Validation Strategy: A Multi-tiered Approach
A robust validation of the mechanism of action requires a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models. This tiered approach allows for a comprehensive understanding of the compound's direct enzymatic inhibition, its effects on intracellular signaling, and its overall efficacy in a biological system.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: In Vitro Biochemical Assays - Direct Target Engagement
The initial step is to determine if Compound X directly inhibits the enzymatic activity of PI3K isoforms. This is crucial for confirming a direct mechanism of action and for assessing isoform selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X, Pictilisib, Copanlisib, and Alpelisib in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) and their respective regulatory subunits in kinase assay buffer.
-
Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compounds.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each PI3K isoform by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound X | ||||
| Pictilisib | ||||
| Copanlisib | ||||
| Alpelisib |
Tier 2: Cell-Based Assays - Cellular Pathway Modulation
Following the confirmation of direct enzymatic inhibition, the next step is to assess the effect of Compound X on the PI3K signaling pathway within a cellular context. This is critical for understanding the compound's cell permeability, target engagement in a more complex environment, and its downstream effects.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: Western Blot Analysis of Phosphorylated AKT
This technique measures the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, providing a direct readout of pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, which often harbors PIK3CA mutations).
-
Treat the cells with a serial dilution of Compound X and the comparator inhibitors for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
-
Data Presentation:
| Compound | p-AKT Inhibition IC50 (µM) in MCF-7 cells |
| Compound X | |
| Pictilisib | |
| Copanlisib | |
| Alpelisib |
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the impact of PI3K pathway inhibition on cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X and the comparator inhibitors.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Signal Detection:
-
For an MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For a CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%) for each compound.
-
Data Presentation:
| Compound | GI50 (µM) in MCF-7 cells |
| Compound X | |
| Pictilisib | |
| Copanlisib | |
| Alpelisib |
Tier 3: In Vivo Models - Therapeutic Efficacy
The final validation step involves evaluating the anti-tumor efficacy of Compound X in a relevant animal model. This provides crucial information on the compound's pharmacokinetic properties, in vivo target engagement, and overall therapeutic potential.[12][13][14]
Experimental Protocol: Xenograft Tumor Model
This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and response to treatment.
Step-by-Step Methodology:
-
Cell Implantation and Tumor Growth:
-
Implant a suitable cancer cell line (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment groups (vehicle control, Compound X, and comparator inhibitors).
-
Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue at various time points after the final dose to assess target engagement by Western blotting for p-AKT.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| Compound X | ||
| Pictilisib | ||
| Copanlisib | ||
| Alpelisib |
Conclusion: Synthesizing the Evidence for a Validated Mechanism of Action
By systematically progressing through these three tiers of experimentation, a comprehensive and robust validation of the mechanism of action of this compound can be achieved. The comparative data generated against well-characterized PI3K inhibitors will provide a clear understanding of its potency, selectivity, and potential as a therapeutic agent. A strong correlation between in vitro enzymatic inhibition, cellular pathway modulation, and in vivo anti-tumor efficacy would provide compelling evidence for its proposed mechanism as a PI3K pathway inhibitor.
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Kinose Y, et al. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clin Cancer Res. 2012;18(6):1646-1657. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development for a range of diseases, particularly cancer.[1] Its synthetic tractability and ability to bind to the ATP pocket of a wide array of kinases have made it a fertile ground for drug discovery.[2][3][4][5] However, this binding versatility also presents a significant challenge: the potential for off-target activity, or cross-reactivity, which can lead to unforeseen side effects or even mask the true mechanism of action.
This guide provides a comprehensive comparison of methodologies for profiling the cross-reactivity of imidazo[1,2-a]pyridine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of the selectivity profiles of representative compounds from this class. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust cross-reactivity profiling strategies, ensuring the selection of the most promising and well-characterized inhibitor candidates.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology in their ATP-binding sites.[6] Consequently, a small molecule designed to inhibit one kinase may inadvertently interact with several others. This polypharmacology can be a double-edged sword. While in some instances, multi-targeting can be therapeutically beneficial, undisclosed off-target effects can confound the interpretation of biological data and lead to toxicity.[6] Rigorous selectivity profiling is therefore not merely a regulatory requirement but a cornerstone of sound pharmacological research.[7][8]
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling: A Comparative Overview
A variety of techniques are available to assess the selectivity of kinase inhibitors, each with its own set of advantages and limitations.[6][9] The choice of methodology often depends on the stage of drug discovery, the required throughput, and the specific questions being addressed. We will explore three widely employed approaches: biochemical assays, and chemical proteomics.
Biochemical Assays: The Gold Standard for In Vitro Potency
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are considered the gold standard for determining in vitro potency and selectivity due to their direct and quantitative nature.[7]
Common Formats:
-
Radiometric Assays: These traditional assays utilize radioactively labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate into a substrate.[9] They are highly sensitive and robust, providing a direct measure of enzymatic activity.
-
Fluorescence-Based Assays: These methods employ fluorescent probes to detect either the consumption of ATP or the generation of the phosphorylated product. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[10]
Causality Behind Experimental Choices:
The primary advantage of biochemical assays is the use of purified components, which eliminates the complexity of the cellular environment and provides a clear measure of the direct interaction between the inhibitor and the kinase. The choice between radiometric, fluorescent, or luminescent readouts often comes down to a balance of sensitivity, throughput, cost, and safety considerations. Radiometric assays, while highly sensitive, require specialized handling of radioactive materials. Fluorescence and luminescence-based assays are generally more amenable to high-throughput screening.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for a typical biochemical kinase inhibitor profiling experiment.
Chemical Proteomics: Profiling in a More Native Context
Chemical proteomics approaches assess inhibitor binding to a large number of kinases simultaneously within a complex biological sample, such as a cell lysate. These methods provide a more physiologically relevant assessment of selectivity as they measure binding to endogenous, full-length kinases in the presence of their native binding partners.
Key Techniques:
-
KiNativ™: This activity-based protein profiling (ABPP) platform uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[4][5][8] In a competitive profiling experiment, a cell lysate is pre-incubated with the test inhibitor, which competes with the probe for binding to the kinase active sites. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity across the kinome.[4][11]
-
Kinobeads: This affinity chromatography-based method utilizes a mixture of non-selective kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a lysate.[12] In a competitive binding experiment, the lysate is pre-incubated with the soluble test inhibitor before being applied to the kinobeads. The inhibitor competes with the immobilized ligands for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry to reveal the inhibitor's selectivity profile.
Causality Behind Experimental Choices:
The key advantage of chemical proteomics is the ability to profile inhibitors against a large number of endogenous kinases in a single experiment, providing a broad and physiologically relevant view of selectivity. These methods can identify targets that might be missed in panels of recombinant kinases and are not dependent on the availability of specific substrates or assays for each kinase. The choice between KiNativ™ and Kinobeads may depend on the specific kinases of interest and the desired information. KiNativ™ provides information on the active state of the kinase, while Kinobeads captures kinases regardless of their activation state.
Workflow for Chemical Proteomics Kinase Profiling (Kinobeads)
Caption: Workflow for a Kinobeads-based chemical proteomics experiment.
Comparative Selectivity Profiles of Imidazo[1,2-a]pyridine Kinase Inhibitors
To illustrate the importance of cross-reactivity profiling, we have compiled the selectivity data for three well-characterized imidazo[1,2-a]pyridine-based kinase inhibitors: Doramapimod (BIRB 796), NVP-TAE684, and Volitinib. The data are presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) in nanomolars (nM).
| Kinase Target | Doramapimod (BIRB 796) IC50 (nM) | NVP-TAE684 IC50 (nM) | Volitinib IC50 (nM) |
| Primary Target(s) | |||
| p38α (MAPK14) | 38[13][14] | >1000 | - |
| p38β (MAPK11) | 65[13][14] | - | - |
| ALK | - | 2-10[15] | - |
| c-Met | - | - | 0.6[16] |
| Selected Off-Targets | |||
| ABL1 | 14600[17] | >3000 | - |
| Aurora A | - | >1000 | - |
| Aurora B | - | >1000 | - |
| B-Raf | 83[13][14] | - | - |
| c-Raf-1 | 1400 | - | - |
| CDK2 | - | >1000 | - |
| EGFR | >10000 | >3000 | - |
| FLT3 | - | 500-3000 | - |
| InsR | - | 10-20 | - |
| JNK2 | 98 | - | - |
| p38γ (MAPK12) | 200[13][14] | - | - |
| p38δ (MAPK13) | 520[13][14] | - | - |
| VEGFR2 (KDR) | - | >3000 | - |
Data compiled from multiple sources. "-" indicates data not available in the reviewed literature.
This table highlights the diverse selectivity profiles within the imidazo[1,2-a]pyridine class. Doramapimod (BIRB 796) is a potent p38 MAPK inhibitor with some activity against B-Raf and JNK2.[13][14] NVP-TAE684 is a highly selective ALK inhibitor, showing significantly less activity against other kinases in the panel.[15] Volitinib is a potent c-Met inhibitor.[16] This comparative data underscores the necessity of comprehensive profiling to understand the full spectrum of a compound's activity.
The PI3K/AKT/mTOR Signaling Pathway: A Common Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine-based inhibitors have been developed to target components of this pathway, particularly PI3K.[3]
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A Comparative Guide to the Antimicrobial Spectrum of Imidazo[1,2-a]pyridine Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive comparison of the antimicrobial spectrum of various imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Introduction to Imidazo[1,2-a]pyridines: A Scaffold of Promise
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring. This unique structural arrangement confers favorable physicochemical properties and the ability to interact with a diverse array of biological targets.[2] While some imidazo[1,2-a]pyridine-based drugs are already in clinical use for other indications, such as zolpidem for insomnia, their potential as antimicrobial agents is an area of intense research.[1][3] The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for the development of derivatives with tailored antimicrobial activities against bacteria, fungi, and mycobacteria.[4][5]
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections delineate the activity of different classes of derivatives against a range of pathogenic microorganisms.
Antibacterial Activity: Targeting Gram-Positive and Gram-Negative Pathogens
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications play a crucial role in determining the spectrum and potency of these compounds.
Structure-Activity Relationship (SAR) Insights:
-
Substituents at the Phenyl Ring: The nature of the substituent on a phenyl ring attached to the imidazo[1,2-a]pyridine core significantly impacts antibacterial activity. Electron-donating groups on the phenyl ring tend to broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6] Conversely, electron-withdrawing groups or bulkier substituents often lead to decreased activity and a narrower spectrum.[6]
-
Halogenation: The introduction of halogen atoms, particularly bromo-fluoro substituents, has been shown to significantly enhance antimicrobial activity.[4]
-
Hybridization with Other Heterocycles: The incorporation of other bioactive heterocyclic moieties, such as 1,2,3-triazole, thiazole, or pyrazole, can lead to potent antibacterial agents.[3][7] For instance, certain imidazo[1,2-a]pyridine-thiazole hybrids have shown remarkable antibacterial activities.[7]
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Imidazo[1,2-a]pyridine Derivatives against Bacterial Strains
| Derivative Class | Representative Compound | Test Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcones | Compound 5h | Staphylococcus aureus (clinical strain) | 6.25 | [6] |
| Imidazo[1,2-a]pyridinyl-chalcones | Compound 5h | Staphylococcus aureus (ATCC 25923) | 3.125 | [6] |
| Azo-based Imidazo[1,2-a]pyridines | Compound 4e | Escherichia coli | 0.5-1.0 mg/mL | [8] |
| Azo-based Imidazo[1,2-a]pyridines | Compound 4e | Klebsiella pneumoniae | 0.5-0.7 mg/mL | [8] |
| Imidazo[1,2-a]pyridines with 1,2,3-triazole | Compound 13b, 13j | Gram-positive & Gram-negative bacteria | Significant activity | [3][9] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Compound 16h | Escherichia coli | 10 | [7] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Compound 16h | Staphylococcus aureus | 10 | [7] |
Antifungal Activity: Combating Fungal Pathogens
Several classes of imidazo[1,2-a]pyridine derivatives have exhibited promising antifungal properties, particularly against clinically relevant yeasts and molds.
Structure-Activity Relationship (SAR) Insights:
-
Imidazo[1,2-a]pyridine-chalcone Hybrids: These hybrids have demonstrated moderate antifungal activity against Aspergillus fumigatus. The unsubstituted aryl chalcone derivative showed the best activity, suggesting that bulky substituents on the aromatic ring may hinder antifungal efficacy.[10]
-
Imidazo[1,2-a]pyridinehydrazone Derivatives: These compounds have shown activity against fluconazole-resistant Candida albicans. The antifungal activity is influenced by the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups being more potent.[11]
-
Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives: Certain derivatives from this class have shown activity against resistant strains of Candida albicans, with MICs below 300 µmol/L.[12]
Table 2: Minimum Inhibitory Concentrations (MICs) of Representative Imidazo[1,2-a]pyridine Derivatives against Fungal Strains
| Derivative Class | Representative Compound | Test Organism | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-chalcone Hybrids | Unsubstituted compound | Aspergillus fumigatus | 47.65 | [10] |
| Imidazo[1,2-a]pyridinehydrazone Derivatives | Methylated derivative (5d) | Candida albicans (Fluconazole-resistant) | Active | [11] |
| Imidazo[1,2-a]pyridinehydrazone Derivatives | Brominated derivative (5i) | Candida albicans (Fluconazole-resistant) | Active | [11] |
| Imidazo[1,2-a]pyridines with 1,2,3-triazole | Compound 13c, 13g | C. albicans, A. fumigatus, T. rubrum | Good inhibitory activity | [3][9] |
Antitubercular Activity: A New Frontier
A significant area of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13][14]
Structure-Activity Relationship (SAR) Insights:
-
Imidazo[1,2-a]pyridine-8-carboxamides: This class of compounds has been identified as a novel antimycobacterial lead series. They are selective inhibitors of Mycobacterium tuberculosis with no activity against other Gram-positive or Gram-negative bacteria.[5]
-
Imidazo[1,2-a]pyridine-3-carboxamides: These derivatives have emerged as highly potent antimycobacterial agents.[2] Further exploration of the SAR revealed that bulky and more lipophilic biaryl ethers at certain positions led to nanomolar potency.[13]
Mechanism of Action: Unraveling the Molecular Basis of Activity
The antimicrobial activity of imidazo[1,2-a]pyridine derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary between different derivatives, some key targets have been identified.
One of the proposed mechanisms for the antibacterial activity of certain imidazo[1,2-a]pyridine derivatives is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[15] Molecular docking studies have suggested that these compounds can bind to the beta subunit of DNA gyrase, thereby inhibiting its function.[16]
Another potential target is the inhibition of cell wall synthesis . Some pyrazolo-imidazo[1,2-a]pyridine molecular conjugates have been reported to target this pathway.[17]
The following diagram illustrates a simplified workflow for investigating the antimicrobial activity and potential mechanism of action of novel imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow for the evaluation of imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Microorganism suspension standardized to 0.5 McFarland turbidity.
-
Imidazo[1,2-a]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic/antifungal).
-
Negative control (broth only).
-
Growth indicator (e.g., resazurin, MTT).
Procedure:
-
Preparation of Drug Dilutions: Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivatives in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the drug dilutions, as well as to the positive control well. Add 200 µL of uninoculated broth to the negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by adding a growth indicator.
Protocol 2: Molecular Docking Study
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.
Software:
-
AutoDock, Glide, or similar molecular docking software.
-
Molecular visualization software (e.g., PyMOL, VMD).
Procedure:
-
Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., bacterial DNA gyrase B subunit) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand: Draw the 2D structure of the imidazo[1,2-a]pyridine derivative and convert it to a 3D structure. Minimize the energy of the ligand.
-
Grid Generation: Define the binding site on the receptor and generate a grid box that encompasses this site.
-
Docking Simulation: Run the docking algorithm to predict the binding poses of the ligand within the active site of the receptor.
-
Analysis of Results: Analyze the docking poses based on their binding energy and interactions with the amino acid residues of the receptor. The pose with the lowest binding energy is typically considered the most favorable.
The following diagram illustrates the general principle of molecular docking.
Caption: Conceptual diagram of a molecular docking workflow.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel antimicrobial agents. The extensive research into their synthesis and biological evaluation has revealed a rich structure-activity relationship, providing a roadmap for the design of more potent and selective derivatives. The broad spectrum of activity, encompassing bacteria, fungi, and mycobacteria, underscores the therapeutic potential of this chemical class.
Future research should focus on:
-
Lead Optimization: Leveraging the established SAR to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Elucidation: Moving beyond computational predictions to experimental validation of the molecular targets and mechanisms of action.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential in a physiological context.
By continuing to explore the vast chemical space of imidazo[1,2-a]pyridine derivatives and employing a multidisciplinary approach that integrates synthetic chemistry, microbiology, and computational modeling, the scientific community can unlock the full potential of this remarkable scaffold in the fight against infectious diseases.
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- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. DESIGN AND SYNTHESIS OF NOVEL IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AND THEIR ANTI-BACTERIAL ACTIVITY - Europub [europub.co.uk]
- 17. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of Imidazo[1,2-a]pyridine Synthesis Methods
Introduction: The Enduring Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and rich electronic properties make it a privileged pharmacophore, found in drugs such as the hypnotic zolpidem and the antiulcer agent zolimidine.[4] The continued interest in this heterocyclic system drives the need for efficient, scalable, and sustainable synthetic methods. This guide provides a comparative analysis of four prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into a modern iteration of the classic Tchichibabin-like reaction, the versatile Groebke-Blackburn-Bienaymé multicomponent reaction, a robust copper-catalyzed aerobic oxidative synthesis, and a rapid microwave-assisted approach. Each method will be evaluated on its synthetic efficiency, substrate scope, operational simplicity, and alignment with the principles of green chemistry.
A Modern Approach to the Tchichibabin Reaction: A Solvent-Free, One-Pot Synthesis
The Tchichibabin reaction, historically significant for the synthesis of pyridines, has been adapted for the construction of the imidazo[1,2-a]pyridine core.[5] While traditional methods often required harsh conditions, modern protocols have significantly improved the efficiency and environmental footprint of this transformation. Here, we examine a one-pot, solvent-free approach that utilizes an ionic liquid as a reagent for the in-situ generation of the requisite α-haloketone.[6]
Mechanistic Rationale
This method circumvents the need to handle lachrymatory α-haloketones directly. The ionic liquid, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), acts as both a bromine source and a reaction medium. It first brominates the acetophenone at the α-position. The subsequent addition of a base, such as sodium carbonate, facilitates the condensation of the in-situ generated α-bromoacetophenone with 2-aminopyridine. The reaction proceeds through nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to afford the final imidazo[1,2-a]pyridine product.
Caption: Workflow for the modern Tchichibabin-like synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a solvent-free synthesis of 2-phenylimidazo[1,2-a]pyridines.[6]
-
To acetophenone (2 mmol) with continuous stirring at room temperature (30 °C), slowly add [Bmim]Br₃ (2 mmol) dropwise over 5 minutes.
-
Add sodium carbonate (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.
-
Continue stirring at room temperature for 40 minutes.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Concentrate the ethereal layer using a rotary evaporator.
-
Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2-phenylimidazo[1,2-a]pyridine.
Synthetic Efficiency and Scope
This method demonstrates high efficiency, with reported yields for various substituted 2-phenylimidazo[1,2-a]pyridines ranging from 72% to 89%.[6] The reaction is notably fast, typically reaching completion within 40 minutes at room temperature.[6] The substrate scope is broad, tolerating a range of substituents on both the acetophenone and the 2-aminopyridine moieties, including methyl, methoxy, fluoro, and chloro groups.[6]
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a diverse range of 3-aminoimidazo[1,2-a]pyridines.[7][8] This multicomponent approach offers significant advantages in terms of atom economy and step efficiency, making it a highly attractive strategy in drug discovery and combinatorial chemistry.[9][10]
Mechanistic Rationale
The GBB reaction proceeds through the initial formation of an imine from the condensation of an aldehyde and a 2-amino-heterocycle. This is followed by the addition of an isocyanide to the imine, which is activated by a Lewis or Brønsted acid catalyst. The resulting nitrilium ion intermediate undergoes intramolecular cyclization via attack of the endocyclic nitrogen, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The use of microwave irradiation can significantly accelerate the reaction rate.[9]
Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.
Detailed Experimental Protocol
The following is a general procedure for a microwave-assisted GBB reaction leading to imidazo[1,2-a]pyridine-1,2,3-triazoles, demonstrating the versatility of the GBB products for further functionalization.[9]
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH₄Cl (20 mol%).
-
Dissolve the mixture in ethanol (1 M).
-
Heat the reaction mixture in a microwave reactor at 60 °C (150 W) for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting materials have been consumed, remove the solvent under reduced pressure.
-
The resulting crude imidazo[1,2-a]pyridine can be used in subsequent reactions or purified by flash chromatography.
Synthetic Efficiency and Scope
The GBB reaction is known for its high efficiency and broad substrate scope.[7] Yields for the initial imidazo[1,2-a]pyridine formation are often in the good to excellent range (82-91% in the example above).[9] The use of microwave irradiation significantly reduces reaction times from hours to minutes.[9] The reaction tolerates a wide variety of aldehydes, 2-amino-heterocycles, and isocyanides, allowing for the rapid generation of diverse compound libraries.
Copper-Catalyzed Aerobic Oxidative Synthesis
Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed cross-coupling reactions for the synthesis of N-heterocycles.[11] The aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones is a particularly attractive method due to its use of air as the terminal oxidant, which is both environmentally benign and readily available.[11][12]
Mechanistic Rationale
This reaction is believed to proceed through a catalytic cycle involving a copper(I) species.[11] Initially, the ketone is proposed to undergo α-iodination in the presence of a copper catalyst and an iodine source (often generated in situ). The resulting α-iodoketone then reacts with 2-aminopyridine in a condensation reaction. The subsequent intramolecular cyclization is followed by an oxidative dehydrogenation step, facilitated by the copper catalyst and molecular oxygen (from air), to afford the aromatic imidazo[1,2-a]pyridine product and regenerate the active copper catalyst.
Caption: Proposed workflow for the copper-catalyzed aerobic oxidative synthesis.
Detailed Experimental Protocol
The following protocol is based on a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[11]
-
To a reaction tube, add 2-aminopyridine (0.5 mmol), acetophenone (0.6 mmol), CuI (10 mol%), and 1,4-dioxane (2 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Synthetic Efficiency and Scope
This copper-catalyzed method offers good to excellent yields for a variety of substituted imidazo[1,2-a]pyridines. The reaction is compatible with a broad range of functional groups on both the 2-aminopyridine and the ketone starting materials.[11] The use of inexpensive and abundant copper as the catalyst and air as the oxidant makes this method economically and environmentally attractive.
Microwave-Assisted Synthesis from α-Haloketones
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[5] The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a classic transformation that benefits significantly from microwave irradiation.[13]
Mechanistic Rationale
The mechanism of this reaction is a straightforward condensation-cyclization sequence. The initial step involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the α-carbon of the α-haloketone, displacing the halide. This is followed by nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration under the reaction conditions affords the aromatic imidazo[1,2-a]pyridine. Microwave irradiation provides efficient and uniform heating, dramatically reducing the reaction time compared to conventional heating methods.
Caption: Workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.
Detailed Experimental Protocol
The following is a general procedure for the microwave-assisted synthesis of 2-phenyl-H-imidazo[1,2-a]pyridine.[4]
-
In a microwave-safe vessel, mix pyridine, guanidine (or urea/thiourea), and an α-bromoketone.
-
Carry out the reaction under solvent-free conditions using microwave irradiation.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by appropriate methods, such as column chromatography.
Note: Specific reaction times and temperatures will vary depending on the specific substrates and microwave reactor used. A reported protocol for a similar transformation involves heating a mixture of 2-aminopyridine and phenacyl bromide in the presence of an ionic liquid catalyst under microwave irradiation, leading to high yields.[13]
Synthetic Efficiency and Scope
Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, with many reactions reaching completion in minutes rather than hours.[5] This method often leads to higher yields and cleaner reaction profiles compared to conventional heating. The substrate scope is generally broad, accommodating various substituents on both the 2-aminopyridine and the α-haloketone.
Comparative Analysis of Synthetic Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the four discussed synthetic methods.
| Method | Typical Yields | Reaction Time | Temperature | Key Reagents | Catalyst | Green Chemistry Considerations |
| Modern Tchichibabin-like | 72-89%[6] | 40 min[6] | Room Temp.[6] | Acetophenone, [Bmim]Br₃, Na₂CO₃, 2-Aminopyridine | None (reagent-mediated) | Solvent-free, avoids handling of lachrymatory α-haloketones. |
| Groebke-Blackburn-Bienaymé (GBB) | 67-91%[6][9] | 30 min - 4 h[6][9] | 60 °C (MW) or RT | Aldehyde, 2-Aminopyridine, Isocyanide | NH₄Cl, Sc(OTf)₃, or other acids | High atom economy, one-pot, but isocyanides can be toxic. |
| Copper-Catalyzed Aerobic Oxidative | Good to Excellent[11] | 24 h[11] | 120 °C[11] | Ketone, 2-Aminopyridine, Air | CuI[11] | Use of air as a green oxidant, inexpensive copper catalyst. |
| Microwave-Assisted Synthesis | Good to Excellent[4][13] | 5-30 min[5] | High (MW) | α-Haloketone, 2-Aminopyridine | Often catalyst-free or with a simple catalyst | Rapid reaction times, reduced energy consumption, often solvent-free. |
Economic Viability
A crucial factor in selecting a synthetic method, particularly for large-scale production, is the cost of reagents and catalysts.
-
Modern Tchichibabin-like: The use of a specialized ionic liquid like [Bmim]Br₃ may represent a higher initial cost compared to simple reagents. However, the solvent-free nature and rapid reaction time could offset this.
-
Groebke-Blackburn-Bienaymé (GBB): The cost of isocyanides can vary significantly depending on the substituent. Aldehydes and 2-aminopyridines are generally inexpensive. The use of simple acid catalysts like NH₄Cl keeps the catalyst cost low.
-
Copper-Catalyzed Aerobic Oxidative: Copper salts, such as CuI, are significantly more cost-effective than palladium catalysts that might be used in alternative cross-coupling strategies. The use of air as an oxidant is also a major economic advantage.
-
Microwave-Assisted Synthesis: While the initial investment in a microwave reactor is required, the operational costs can be lower due to reduced reaction times and energy consumption. The cost of α-haloketones can be a factor, although many are commercially available.
Conclusion and Future Perspectives
The synthesis of imidazo[1,2-a]pyridines continues to be an active area of research, driven by the significant biological and material properties of this scaffold. This guide has provided a comparative overview of four distinct and effective synthetic methodologies.
-
The modern Tchichibabin-like approach offers an elegant, solvent-free solution that avoids the direct handling of hazardous reagents.
-
The Groebke-Blackburn-Bienaymé reaction stands out for its exceptional versatility and efficiency in generating diverse libraries of 3-amino substituted analogs in a single step.
-
The copper-catalyzed aerobic oxidative synthesis represents a green and economically viable option, leveraging an inexpensive catalyst and a sustainable oxidant.
-
Microwave-assisted synthesis provides a rapid and efficient route, significantly accelerating reaction times and often improving yields.
The choice of the optimal synthetic method will ultimately depend on the specific target molecule, desired scale of production, available resources, and the importance of green chemistry metrics. Future advancements in this field will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of substrate scope, and the application of flow chemistry for continuous and scalable production of these valuable heterocyclic compounds.
References
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Guan, B. T., et al. (2010). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 15(1), 101-112. [Link]
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Wikipedia. (n.d.). Chichibabin pyridine synthesis. In Wikipedia. Retrieved January 7, 2026, from [Link]
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Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 30(1), 123. [Link]
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Gondru, R., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1146-1154. [Link]
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Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]
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Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]
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Stoyanov, E. S., & Stoyanova, I. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34293-34304. [Link]
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Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 936-960. [Link]
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Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 484, 01005. [Link]
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Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
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A Comparative Spectroscopic Guide to 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogues
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, bicyclic, and electron-rich nature makes it a versatile framework for designing molecules with a wide array of biological activities, including analgesic, anticancer, and anxiolytic properties.[2] Marketed drugs such as Zolpidem and Alpidem are prominent examples of its therapeutic success. The introduction of various substituents onto this core allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its pharmacological profile and photophysical behavior.
The precise characterization of these complex molecules is paramount, particularly when differentiating between isomers or understanding subtle structure-activity relationships (SAR). A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), is the gold standard for unambiguous structural elucidation.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , a key synthetic intermediate, against structurally related analogues. We will explore how substitutions on the C2-phenyl ring influence the spectral data, offering field-proven insights into the interpretation of these spectra for researchers in drug discovery and chemical synthesis.
Molecular Structures Under Comparison
To understand the influence of substituents, we will compare our target compound with two key analogues: one lacking the methyl groups (Analogue A) and another featuring an electron-donating methoxy group (Analogue B).
Caption: Molecular structures of the target compound and selected analogues.
Synthetic Strategy: Vilsmeier-Haack Formylation
The title compound and its analogues are commonly synthesized via the Vilsmeier-Haack reaction.[2][3] This procedure involves the formylation of the electron-rich C3 position of the corresponding 2-aryl-imidazo[1,2-a]pyridine precursor using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[4] The reaction's success hinges on the nucleophilicity of the C3 carbon, a defining characteristic of the imidazo[1,2-a]pyridine system.
Caption: Generalized workflow for the synthesis of 3-formyl imidazo[1,2-a]pyridines.
Comparative Spectroscopic Analysis
The true power of spectroscopic analysis lies in comparison. By examining the spectra of our target compound alongside its analogues, we can confidently assign signals and understand the electronic influence of the substituents.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The aldehyde proton is a key diagnostic signal, appearing as a sharp singlet significantly downfield.
| Compound | Aldehyde-H (δ ppm) | Imidazopyridine-H (δ ppm) | Phenyl-H (δ ppm) | Other Signals (δ ppm) |
| Target Compound | ~9.9 - 10.2[2] | 9.2 (H5), 7.6 (H8), 7.4 (H7), 6.9 (H6) | 6.8 - 7.5 (multiplets)[2] | 2.3 (s, 3H, CH₃), 2.5 (s, 3H, CH₃) |
| Analogue A | ~10.05[5] | 9.25 (H5), 7.85 (H8), 7.4 (H7), 6.9 (H6) | 7.4 - 7.9 (multiplets) | N/A |
| Analogue B | ~9.94[5] | 9.44 (H5), 7.06 (H8), 7.5 (H7), 6.77 (H6) | 7.8 (d), 7.0 (d) | 3.93 (s, 3H, OCH₃)[5] |
Expert Insights:
-
Aldehyde Proton: The aldehyde proton consistently appears around 9.9-10.2 ppm due to the strong deshielding effect of the carbonyl group and its proximity to the aromatic system.
-
Imidazopyridine Protons: The H5 proton is typically the most downfield proton on the pyridine ring, influenced by the adjacent nitrogen atom. Substituents on the C2-phenyl ring cause minor shifts in these protons, reflecting changes in the overall electron density of the heterocyclic system.
-
Phenyl & Substituent Protons: The signals for the 2,5-dimethyl groups on the target compound appear as distinct singlets in the aliphatic region (~2.3-2.5 ppm). For Analogue B, the electron-donating methoxy group (-OCH₃) shields the ortho and para protons of its phenyl ring, causing their signals to shift upfield compared to the unsubstituted phenyl ring of Analogue A.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a map of the carbon framework. The aldehyde carbonyl carbon is highly deshielded and serves as a key identifier.
| Compound | C=O (δ ppm) | Imidazopyridine Carbons (δ ppm) | Phenyl Carbons (δ ppm) | Other Carbons (δ ppm) |
| Target Compound | ~179 - 185 | ~115-150 | ~125-140 | ~21 (CH₃) |
| Analogue A | ~179.8[5] | 115.2, 121.5, 127.2, 130.1, 142.0, 147.5, 157.4[5] | 128.3, 128.7, 129.7, 132.3[5] | N/A |
| Analogue B | ~178.7[5] | 95.6, 109.0, 120.4, 128.8, 150.1, 158.9, 161.7[5] | 114.1, 129.3, 129.6, 161.7[7] | 55.8 (OCH₃)[5] |
Expert Insights:
-
Carbonyl Carbon: The aldehyde carbon signal is consistently found in the 178-185 ppm range, characteristic of formyl groups on electron-rich heterocyclic systems.
-
Substituent Effects: The electron-donating methoxy group in Analogue B increases electron density on its attached phenyl ring, causing a noticeable upfield shift for the ipso-carbon and other carbons in the ring compared to Analogue A.[8] This effect is a fundamental principle used in structure elucidation. The methyl carbons of the target compound will appear far upfield, typically around 21 ppm.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is exceptionally useful for identifying key functional groups through their characteristic vibrational frequencies.
| Compound | ν(C=O) cm⁻¹ (Aldehyde) | ν(C=N/C=C) cm⁻¹ (Aromatic) | ν(C-H) cm⁻¹ (Aromatic/Aliphatic) |
| Target Compound | ~1640 - 1670 | ~1400 - 1600 | >3000 (Aromatic), <3000 (Aliphatic) |
| Analogue A | ~1660 | ~1450 - 1580 | >3000 |
| Analogue B | ~1655 | ~1410 - 1610 | >3000 (Aromatic), ~2840-2960 (Aliphatic) |
Expert Insights:
-
The most prominent feature in the IR spectrum is the strong absorption band for the aldehyde C=O stretch, typically found between 1640 and 1670 cm⁻¹.[9] The conjugation with the imidazopyridine ring lowers this frequency compared to a simple aliphatic aldehyde.
-
The region between 1400 and 1600 cm⁻¹ contains a complex series of bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic system.
-
The target compound and Analogue B will additionally show C-H stretching vibrations in the aliphatic region (below 3000 cm⁻¹) due to their methyl and methoxy groups, respectively, which are absent in Analogue A.[10]
UV-Vis Spectroscopy and Photophysical Properties
Imidazo[1,2-a]pyridine derivatives are often highly fluorescent, making UV-Vis absorption and fluorescence emission spectroscopy critical for their characterization, especially in materials science applications.[11][12]
| Compound | λ_max (nm) | Molar Extinction Coefficient (ε) | Emission Properties |
| Target Compound | ~370-390 | High | Expected blue-green fluorescence |
| Analogue A | ~368[10][13] | High | Blue fluorescence |
| Analogue B | ~380-400 | Higher than A | Blue-green fluorescence, often with higher quantum yield |
Expert Insights:
-
These compounds exhibit intense absorption bands in the UV-Vis spectrum, primarily arising from π→π* transitions within the extended conjugated system.
-
The introduction of an electron-donating group like the methoxy in Analogue B extends the conjugation and typically causes a bathochromic (red) shift in the λ_max compared to Analogue A.[14] This is due to a decrease in the HOMO-LUMO energy gap.
-
The dimethyl groups on the target compound have a weaker, but still noticeable, electron-donating effect that can also lead to a slight red shift compared to the parent phenyl analogue. Many of these derivatives exhibit significant Stokes shifts and are sensitive to solvent polarity.[15]
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight and elemental composition, serving as the final confirmation of a compound's identity.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ |
| Target Compound | C₁₆H₁₄N₂O | 251.1179 |
| Analogue A | C₁₄H₁₀N₂O | 223.0866[7] |
| Analogue B | C₁₅H₁₂N₂O₂ | 253.0972[5][7] |
Expert Insights:
-
High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is the definitive technique. It provides the mass-to-charge ratio (m/z) with enough accuracy (to four decimal places) to confirm the elemental formula, distinguishing it from any potential isomers or impurities.[2] For these compounds, observing the protonated molecule [M+H]⁺ is common.
Standardized Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Concentration: ~5-10 mg of the sample in 0.6 mL of solvent.
-
¹H NMR: Acquire with a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans. Perform a background scan of the clean ATR crystal before running the sample.
UV-Visible (UV-Vis) Spectroscopy
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol).
-
Concentration: Prepare a stock solution and dilute to achieve an absorbance between 0.1 and 1.0 AU (typically 1x10⁻⁵ to 1x10⁻⁶ M).
-
Acquisition: Scan from 200 to 600 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Sample Preparation: Dissolve a small amount of sample (~0.1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Method: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Analysis: Calibrate the instrument immediately before the run to ensure high mass accuracy. Compare the measured m/z of the [M+H]⁺ ion to the calculated value.
Conclusion
The spectroscopic analysis of this compound and its analogues demonstrates a clear and predictable relationship between molecular structure and spectral output. Key differentiators include:
-
¹H and ¹³C NMR: The number and chemical shifts of aliphatic signals directly confirm the presence and nature of substituents on the phenyl ring.
-
FT-IR: The presence of aliphatic C-H stretches below 3000 cm⁻¹ distinguishes substituted analogues from the parent 2-phenyl compound.
-
UV-Vis: Electron-donating groups cause a bathochromic shift in the maximum absorption wavelength, providing insight into the electronic properties of the molecule.
-
MS: HRMS provides the definitive confirmation of elemental composition for each unique analogue.
By systematically applying this suite of spectroscopic techniques and understanding the fundamental principles of substituent effects, researchers can characterize these valuable heterocyclic compounds with a high degree of confidence, accelerating the process of discovery and development in both medicine and materials.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2022). ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]
-
Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine... ResearchGate. Available at: [Link]
-
Photophysical properties of some imidazole derivatives. (2015). ResearchGate. Available at: [Link]
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Available at: [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. Available at: [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. PMC. Available at: [Link]
-
Substrate scope for benzimidazo‐fused imidazo[1,2‐a]pyridinesa. ResearchGate. Available at: [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC. Available at: [Link]
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. Available at: [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. NIH. Available at: [Link]
-
Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
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- 3. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
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- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic aldehyde compound. The procedures outlined below are grounded in established principles of laboratory safety and chemical waste management, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Profile
Understanding the potential hazards of a compound is the first step in safe handling and disposal. The structure of this compound suggests several potential hazards that must be considered.
| Hazard Category | Potential Risk based on Functional Groups | Rationale and Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. | Aromatic aldehydes and nitrogen-containing heterocyclic compounds can exhibit toxicity. It is prudent to handle this compound with care. |
| Skin Corrosion/Irritation | Category 2. May cause skin irritation. | Aldehyde functional groups are known to be irritants and can cause sensitization upon repeated exposure. |
| Serious Eye Damage/Irritation | Category 2A. Likely to cause serious eye irritation. | As with skin irritation, aldehydes can be particularly irritating to the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of fine powders or vapors of aromatic aldehydes can irritate the respiratory tract. |
| Aquatic Hazard (Acute & Chronic) | Assumed to be toxic to aquatic life with long-lasting effects. | Imidazo[1,2-a]pyridine derivatives can be persistent in the environment and exhibit ecotoxicity. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the anticipated hazards outlined above.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Ensure they are rated for protection against aromatic aldehydes.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator with an organic vapor cartridge is advised.
Step 2: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. The following flowchart illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Decision Flowchart.
Step 3: Containerization
The choice of waste container is crucial for safe storage and transport.
-
For Solid Waste: Use a clearly labeled, sealable, and sturdy plastic or glass container. Ensure the container is compatible with the chemical.
-
For Liquid Waste: Use a sealable, chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a screw cap. Do not fill the container to more than 80% capacity to allow for expansion.
Step 4: Labeling
Accurate and detailed labeling is a legal requirement and essential for safety. The waste label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all components in the waste container, including solvents, with their approximate percentages.
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 5: Storage
Store the waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In a secondary containment bin to prevent the spread of spills.
Step 6: Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don the appropriate PPE.
-
Contain: For small spills of the solid, carefully sweep it up with a dustpan and brush or use a HEPA-filtered vacuum. For liquid spills, use an absorbent material (e.g., vermiculite or a commercial spill kit) to soak up the spill.
-
Clean: Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
References
A Senior Application Scientist's Guide to the Safe Handling of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Hazard Analysis: Understanding the Risks
The imidazopyridine scaffold is a common feature in various therapeutic agents.[1] The primary hazards associated with analogous imidazo[1,2-a]pyridine-carbaldehydes are well-documented and include:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4]
-
Serious Eye Irritation: The compound is likely to be a serious eye irritant.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]
-
Harmful if Swallowed or Inhaled: Some related aromatic aldehydes and pyridines exhibit acute toxicity upon ingestion or inhalation.[5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the nature of the work being performed. The following table outlines the minimum required PPE for handling 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in a research laboratory setting.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[3][6] | Protects against splashes and airborne particles, mitigating the risk of serious eye irritation. |
| Hand Protection | Disposable nitrile gloves.[3][6] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[7] |
| Body Protection | Long-sleeved laboratory coat.[3] | Protects skin on the arms from accidental contact. |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills. |
For procedures with a higher risk of aerosol generation (e.g., weighing large quantities, sonication), the following additional PPE is required:
| PPE Component | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][8] | Protects against inhalation of the compound, which may cause respiratory irritation or other toxic effects. |
| Face Protection | A face shield worn over safety goggles.[6][9] | Provides an additional layer of protection for the entire face from splashes. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat and fasten it completely.[6]
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety goggles. If a higher risk of splash exists, add a face shield.[6]
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.[10]
Doffing PPE
The doffing sequence is designed to minimize the risk of contaminating yourself.
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique. Dispose of them in the designated chemical waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back of the head.
-
Gown/Lab Coat: Unfasten the lab coat and roll it outwards, avoiding contact with the contaminated exterior.
-
Respirator (if used): Remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Consider storing under an inert atmosphere to maintain product quality.[3]
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal
-
Chemical Waste: All solid waste contaminated with this compound, including used PPE, must be disposed of as hazardous chemical waste.[4][5]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Do not empty into drains.[5]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental risk.
Caption: PPE selection workflow based on risk assessment.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards of this compound and rigorously adhering to the PPE and handling protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility that is essential for cutting-edge research and development.
References
- Fisher Scientific. (2023, September 5). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
- Sigma-Aldrich. (2025, December 22). Safety Data Sheet: Pyridine-2-carbaldehyde.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
- J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Pyridinecarboxaldehyde.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ECHEMI. Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Princeton University. Personal Protective Equipment (PPE).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
- Chem-Impex International. (2011, October 14). MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde.
- Carl ROTH. Safety Data Sheet: Imidazole.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIVATIVE.
- National Center for Biotechnology Information. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- National Center for Biotechnology Information. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
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- 4. fishersci.com [fishersci.com]
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- 9. epa.gov [epa.gov]
- 10. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
